molecular formula C10H17N3O2 B054674 ETHYL 5-AMINO-1-TERT-BUTYLPYRAZOLE-4-CARBOXYLATE CAS No. 112779-14-3

ETHYL 5-AMINO-1-TERT-BUTYLPYRAZOLE-4-CARBOXYLATE

Cat. No.: B054674
CAS No.: 112779-14-3
M. Wt: 211.26 g/mol
InChI Key: DJFSJKPXNYYPFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-1-tert-butylpyrazole-4-carboxylate (CAS 112779-14-3) is a high-purity, synthetically valuable 5-aminopyrazole derivative. This compound serves as a versatile building block in medicinal chemistry and organic synthesis, particularly for constructing complex nitrogen-containing heterocycles. The 5-aminopyrazole core is a recognized pharmacophore, with research indicating its presence in compounds investigated as kinase inhibitors, such as p56 Lck inhibitors . Its structure, featuring both an ester and an amino group on the pyrazole ring, allows for further functionalization, making it a crucial intermediate for generating diverse chemical libraries for pharmaceutical screening . The tert-butyl group at the 1-position provides steric influence that can modulate the compound's physicochemical properties and binding affinity in target molecules. Researchers utilize this chemical in the development of potential therapeutic agents, leveraging its role as a key synthon in cyclocondensation reactions to form bicyclic systems like pyrazolo[3,4-d]pyrimidines . It is supplied with a typical purity of ≥98% . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

ethyl 5-amino-1-tert-butylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-5-15-9(14)7-6-12-13(8(7)11)10(2,3)4/h6H,5,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFSJKPXNYYPFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90550165
Record name Ethyl 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90550165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112779-14-3
Record name Ethyl 5-amino-1-(1,1-dimethylethyl)-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112779-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90550165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-amino-1-(tert-butyl)-1H-pyrazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of ETHYL 5-AMINO-1-TERT-BUTYLPYRAZOLE-4-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Ethyl 5-amino-1-tert-butylpyrazole-4-carboxylate (CAS Number: 112779-14-3). Due to the limited availability of experimentally determined data in peer-reviewed literature, this guide combines information from chemical suppliers with general knowledge of related pyrazole derivatives to offer a thorough understanding of this compound.

Core Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₇N₃O₂-
Molecular Weight 211.26 g/mol -
IUPAC Name This compound-
CAS Number 112779-14-3-
Physical Form Oil or Solid/semi-solid/liquid-
InChI 1S/C10H17N3O2/c1-5-15-9(14)7-6-12-13(8(7)11)10(2,3)4/h6H,5,11H2,1-4H3-
InChIKey DJFSJKPXNYYPFK-UHFFFAOYSA-N-
Canonical SMILES CCOC(=O)C1=C(N(N=C1)C(C)(C)C)N-

Note: The physical form is described variably by chemical suppliers, suggesting a melting point that may be close to ambient temperature. Precise, experimentally verified data is currently unavailable.

Experimental Protocols

General Synthesis of Ethyl 5-amino-1-substituted-pyrazole-4-carboxylates

A common and established method for the synthesis of ethyl 5-amino-1-substituted-pyrazole-4-carboxylates involves the condensation of a substituted hydrazine with an electrophilic three-carbon component, such as ethyl (ethoxymethylene)cyanoacetate.[1] This reaction provides a versatile route to a wide array of 1-substituted pyrazole derivatives.

Reaction Scheme:

A general representation of this synthesis is as follows:

  • Reactants:

    • A substituted hydrazine (e.g., tert-butylhydrazine for the target compound).

    • Ethyl (ethoxymethylene)cyanoacetate.

  • Solvent: Typically a high-boiling point solvent such as ethanol or toluene is used.

  • Conditions: The reaction mixture is heated to reflux for several hours.

  • Workup: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified, commonly through recrystallization or column chromatography, to yield the desired ethyl 5-amino-1-substituted-pyrazole-4-carboxylate.[1]

The following diagram illustrates the general workflow for this synthesis.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product tert_butylhydrazine tert-Butylhydrazine reaction_vessel Reaction Vessel (Ethanol, Reflux) tert_butylhydrazine->reaction_vessel Add emca Ethyl (ethoxymethylene)cyanoacetate emca->reaction_vessel Add evaporation Solvent Evaporation reaction_vessel->evaporation Transfer purification Purification (Recrystallization or Chromatography) evaporation->purification Crude Product final_product Ethyl 5-amino-1-tert-butyl- pyrazole-4-carboxylate purification->final_product Purified Product

General Synthesis Workflow

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any particular signaling pathways or its specific biological activities. However, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds, including anti-inflammatory agents, kinase inhibitors, and other therapeutic agents. The functional groups present on this molecule, namely the amino and carboxylate moieties, provide handles for further chemical modification, making it a potentially valuable building block in drug discovery and development.

Conclusion

This compound is a pyrazole derivative with potential applications in medicinal chemistry and materials science. While fundamental chemical identifiers and a general synthetic approach are known, there is a notable absence of detailed, experimentally verified physical property data in the public domain. Researchers and drug development professionals interested in this compound are encouraged to perform their own characterization to determine key physical properties such as melting point, boiling point, and solubility in various solvents to facilitate its use in further research and development endeavors.

References

An In-depth Technical Guide on ETHYL 5-AMINO-1-TERT-BUTYLPYRAZOLE-4-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 112779-14-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-amino-1-tert-butylpyrazole-4-carboxylate is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in numerous clinically approved drugs exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential therapeutic applications of this compound, along with detailed experimental protocols and representative data to facilitate further research and development.

Chemical and Physical Properties

While specific experimental data for the title compound is limited, the following table summarizes its key chemical properties, supplemented with data from closely related analogs.

PropertyValueSource
Molecular Formula C₁₀H₁₇N₃O₂-
Molecular Weight 211.26 g/mol -
CAS Number 112779-14-3-
Appearance Expected to be a solidAnalog Data
Solubility Expected to be soluble in common organic solvents like ethanol, DMSO, and DMFAnalog Data

Synthesis

A plausible and efficient method for the synthesis of the title compound is the reaction of tert-butylhydrazine with ethyl 2-cyano-3-ethoxyacrylate .

Proposed Synthetic Workflow

Synthetic Workflow Proposed Synthesis of this compound cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product tert-butylhydrazine tert-Butylhydrazine reaction_mixture Reaction in Ethanol (EtOH) Reflux tert-butylhydrazine->reaction_mixture + ethyl_cyano Ethyl 2-cyano-3-ethoxyacrylate ethyl_cyano->reaction_mixture product This compound reaction_mixture->product Cyclocondensation

Caption: Proposed synthetic route for the target compound.

Detailed Experimental Protocol (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of structurally related ethyl 5-amino-3-methylthio-1H-pyrazole-4-carboxylates and should be optimized for the specific reactants.[3]

Materials:

  • tert-Butylhydrazine hydrochloride

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Anhydrous Ethanol (EtOH)

  • Triethylamine (TEA) or Sodium Ethoxide (NaOEt) as a base

  • Standard laboratory glassware for reflux and workup

Procedure:

  • Preparation of tert-Butylhydrazine free base (if starting from hydrochloride salt): Dissolve tert-butylhydrazine hydrochloride in a suitable solvent (e.g., water or ethanol) and neutralize with a base like sodium hydroxide or sodium bicarbonate. Extract the free base into an organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Caution: Hydrazine derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) in anhydrous ethanol.

  • Addition of Hydrazine: To the stirred solution, add a solution of tert-butylhydrazine (1-1.2 equivalents) in anhydrous ethanol dropwise at room temperature.

  • Reaction: If necessary, add a catalytic amount of a base like triethylamine or sodium ethoxide. Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure this compound.

  • Characterization: The structure and purity of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Spectroscopic Data (Representative Data of a Close Analog)

As experimental spectra for the title compound are not publicly available, the following data for Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (CAS: 16078-71-0) , a structurally similar compound, are provided for reference.[5][6][7] The spectral features are expected to be comparable, with the key difference being the signals corresponding to the tert-butyl group instead of the phenyl group.

Spectroscopic Data of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
¹H NMR δ (ppm): 1.35 (t, 3H, CH₃ of ethyl), 4.28 (q, 2H, CH₂ of ethyl), 5.65 (br s, 2H, NH₂), 7.30-7.55 (m, 5H, Ar-H), 7.85 (s, 1H, pyrazole-H).
¹³C NMR δ (ppm): 14.7 (CH₃), 59.5 (CH₂), 92.5 (C4-pyrazole), 124.5, 127.8, 129.3 (Ar-CH), 138.5 (Ar-C), 149.0 (C3-pyrazole), 154.0 (C5-pyrazole), 165.0 (C=O).
IR (KBr) ν (cm⁻¹): 3450-3300 (N-H stretching of NH₂), ~1680 (C=O stretching of ester), ~1620 (N-H bending), ~1500 (C=C and C=N stretching of aromatic and pyrazole rings).
Mass Spectrum (EI) m/z (%): 231 (M⁺), 186, 158, 130, 104, 77.

For the title compound, one would expect to see a singlet integrating to 9 protons for the tert-butyl group in the ¹H NMR spectrum, likely in the range of 1.3-1.5 ppm. In the ¹³C NMR, signals for the quaternary carbon and the methyl carbons of the tert-butyl group would be present.

Biological Activity and Potential Applications

While specific biological data for this compound is not extensively documented, the broader class of 5-aminopyrazole derivatives has demonstrated a wide array of pharmacological activities, making them attractive candidates for drug development.

Anti-inflammatory and Analgesic Activity

Numerous studies have reported the anti-inflammatory and analgesic properties of 5-aminopyrazole derivatives.[3] These effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.

Anticancer Activity

The pyrazole scaffold is present in several anticancer agents. 5-Aminopyrazole derivatives have been investigated as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as p38 MAP kinase.[8]

Antimicrobial Activity

Certain 5-aminopyrazole derivatives have shown promising activity against various bacterial and fungal strains, suggesting their potential as novel antimicrobial agents.

Experimental Protocol for In Vivo Anti-inflammatory and Analgesic Screening (Adapted)

The following protocols are based on those used for the evaluation of analogous pyrazole derivatives.[3] All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

5.4.1. Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)

  • Animals: Wistar rats of either sex (150-200 g).

  • Groups:

    • Control group (vehicle, e.g., 1% CMC solution)

    • Standard drug group (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Test compound groups (e.g., 10, 20, 50 mg/kg, p.o.)

  • Procedure:

    • Administer the vehicle, standard drug, or test compound orally.

    • After 1 hour, inject 0.1 mL of 1% w/v carrageenan suspension in normal saline into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume immediately after carrageenan injection and at 1, 2, 3, and 4 hours thereafter using a plethysmometer.

    • Calculate the percentage inhibition of edema for each group relative to the control group.

5.4.2. Acetic Acid-Induced Writhing (Analgesic Activity)

  • Animals: Swiss albino mice of either sex (20-25 g).

  • Groups:

    • Control group (vehicle)

    • Standard drug group (e.g., Aspirin, 100 mg/kg, p.o.)

    • Test compound groups (e.g., 10, 20, 50 mg/kg, p.o.)

  • Procedure:

    • Administer the vehicle, standard drug, or test compound orally.

    • After 30 minutes, inject 0.6% v/v acetic acid solution intraperitoneally (10 mL/kg).

    • Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions) for each mouse over a 10-minute period.

    • Calculate the percentage protection from writhing for each group relative to the control group.

Potential Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not been elucidated. However, based on the known activities of related 5-aminopyrazole compounds, it is plausible that its biological effects are mediated through the inhibition of specific protein kinases.

Kinase Inhibition

Many pyrazole-containing compounds are known to be potent kinase inhibitors. The 5-aminopyrazole scaffold can serve as a versatile template for designing inhibitors that target the ATP-binding site of various kinases. For example, some 5-aminopyrazole derivatives have been identified as inhibitors of p38 MAP kinase, a key enzyme in the inflammatory signaling cascade.[8] Inhibition of p38 MAPK can lead to the downregulation of pro-inflammatory cytokines such as TNF-α and IL-6.

Postulated Signaling Pathway Involvement

The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by a 5-aminopyrazole derivative acting as a p38 MAPK inhibitor.

Signaling Pathway Hypothetical Signaling Pathway for Anti-inflammatory Action Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Cell Surface Receptor Inflammatory_Stimuli->Receptor Upstream_Kinases Upstream Kinases (MKK3/6) Receptor->Upstream_Kinases activates p38_MAPK p38 MAPK Upstream_Kinases->p38_MAPK phosphorylates Downstream_Targets Downstream Targets (e.g., MK2, Transcription Factors) p38_MAPK->Downstream_Targets activates Test_Compound Ethyl 5-amino-1-tert-butyl- pyrazole-4-carboxylate Test_Compound->p38_MAPK inhibits Proinflammatory_Cytokines Production of Pro-inflammatory Cytokines (TNF-α, IL-6) Downstream_Targets->Proinflammatory_Cytokines leads to Inflammation Inflammation Proinflammatory_Cytokines->Inflammation

Caption: Hypothetical inhibition of the p38 MAPK pathway.

It is crucial to note that this is a generalized pathway, and experimental validation is required to confirm the specific molecular targets and mechanisms of action for this compound.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents, particularly in the areas of inflammation, pain, and oncology. This technical guide provides a foundation for researchers by outlining a viable synthetic strategy, presenting representative analytical data, and detailing established protocols for biological evaluation. Further investigation into the specific biological activities, mechanism of action, and safety profile of this compound is warranted to fully explore its therapeutic potential.

References

The Synthesis of Substituted Aminopyrazole Esters: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the synthesis, characterization, and biological relevance of substituted aminopyrazole esters, a pivotal scaffold in modern medicinal chemistry.

Substituted aminopyrazole esters are a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their versatile biological activities. These scaffolds are key components in a variety of clinically relevant molecules, acting as inhibitors for a range of enzymes, including kinases. This technical guide provides a comprehensive overview of the primary synthetic routes to access these valuable compounds, detailed experimental protocols, and insights into their roles in modulating key signaling pathways.

Core Synthetic Strategies

The synthesis of substituted aminopyrazole esters can be broadly categorized into several key strategies. The most prevalent and versatile method involves the condensation of a hydrazine derivative with a β-ketoester or a related 1,3-dielectrophilic species. Variations of this approach, including multicomponent reactions, offer a rapid and efficient means to generate diverse libraries of these compounds.

Condensation of β-Ketonitriles with Hydrazines

One of the most fundamental and widely employed methods for the synthesis of 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines.[1][2] This reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization to yield the aminopyrazole ring.[1][2]

A representative example is the synthesis of ethyl 5-amino-1-substituted-pyrazole-4-carboxylates. The general scheme for this reaction is as follows:

Scheme 1: General Synthesis of 5-Aminopyrazole Esters from β-Ketonitriles

Synthesis from α,β-Unsaturated Nitriles

Another major route for the synthesis of 3(5)-aminopyrazoles is the condensation of α,β-unsaturated nitriles with hydrazines. The presence of a suitable leaving group on the β-position of the unsaturated nitrile facilitates the cyclization to form the aromatic pyrazole ring.[1]

Multi-Component Reactions (MCRs)

Multi-component reactions provide an efficient and atom-economical approach to synthesize complex molecules in a single step. Several MCRs have been developed for the synthesis of substituted aminopyrazole esters, often involving a β-ketoester, an aldehyde, and a hydrazine derivative. These reactions can be performed in environmentally friendly solvents like water, making them attractive for green chemistry applications.[3][4]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of key substituted aminopyrazole esters.

Protocol 1: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate

This protocol describes a common method for synthesizing a foundational aminopyrazole ester.

Materials:

  • Ethyl (ethoxymethylene)cyanoacetate

  • Hydrazine hydrate

  • Acetic acid

  • Water

Procedure:

  • A solution of 2-hydrazinopyridine (21.83 g) and ethyl (ethoxymethylene)cyanoacetate (38.2 g) is prepared in a mixture of acetic acid (150 ml) and water (50 ml).[5]

  • The reaction mixture is heated on a steam bath for approximately 16 hours.[5]

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated.

  • Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Synthesis of Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate

This protocol outlines the synthesis of a 3-substituted aminopyrazole ester.

Materials:

  • Potassium hydroxide

  • Acetonitrile

  • Ethyl cyanoacetate

  • Carbon disulfide

  • Dimethyl sulfate

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • A solution of potassium hydroxide (11.2 g, 0.2 mol) in acetonitrile (200 ml) is prepared in a round-bottomed flask and cooled in an ice bath.[6]

  • Ethyl cyanoacetate (22.7 g, 0.2 mol) is added gradually to the cooled solution.[6]

  • After stirring for 30 minutes at 0°C, carbon disulfide (15.2 g, 0.2 mol) is added with vigorous stirring.[6]

  • The mixture is stirred for an additional hour, followed by the addition of dimethyl sulfate (50.4 g, 0.4 mol). The reaction is left to proceed overnight.[6]

  • The reaction mixture is filtered, and the solvent is removed from the filtrate by rotary evaporation.[6]

  • The residue is dissolved in ethanol (50 ml), and hydrazine hydrate (12.5 g, 0.2 mol) is added.[6]

  • The solvent is evaporated in vacuo to yield the crude product, which is then purified by column chromatography.[6]

Quantitative Data

The following tables summarize typical yields and characterization data for representative substituted aminopyrazole esters.

Table 1: Synthesis and Properties of Selected Aminopyrazole Esters

CompoundStarting MaterialsReaction ConditionsYield (%)Melting Point (°C)
Ethyl 5-amino-1H-pyrazole-4-carboxylateEthyl (ethoxymethylene)cyanoacetate, Hydrazine hydrateAcetic acid/water, heat--
Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylateEthyl cyanoacetate, Carbon disulfide, Dimethyl sulfate, Hydrazine hydrateKOH, Acetonitrile86.3-
6-methyl-1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d] pyrimidin-4(5H)-oneEthyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate, AcetonitrileMicrowave irradiation--
6-ethyl-1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d] pyrimidin-4(5H)-oneEthyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate, PropionitrileMicrowave irradiation--

Table 2: Spectroscopic Data for 6-methyl-1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one [7]

SpectroscopyData
IR (KBr, cm⁻¹)3284, 3071, 2969, 2921, 1645, 1605
¹H NMR (DMSO-d₆, δ)2.44 (s, 3H, CH₃), 7.74 (s, 1H, pyrazole CH), 8.39 (d, 1H, aro. CH at 6′, J = 8.7 Hz), 8.74 (d, 1H, aro. CH at 5′, J = 8.7 Hz), 8.95 (s, 1H, aro. CH at 3′), 12.3 (s, 1H, pyrimidine NH, D₂O exchangeable)
¹³C NMR (DMSO-d₆, δ)20.88 (CH₃), 108.28 (C-3a), 120.58 (C-3′), 124.46 (C-6′), 128.31 (C-5′), 137.6 (C-1′), 142.07 (C-3), 142.86 (C-7a), 142.95 (C-2′), 146.22 (C-4′), 154.58 (C-6), 160.93 (C=O)
MS (m/z)316 (M⁺)

Biological Relevance and Signaling Pathways

Aminopyrazole derivatives are of particular interest as kinase inhibitors. They have been shown to target several important signaling pathways implicated in cancer and inflammatory diseases.

Fibroblast Growth Factor Receptor (FGFR) Signaling

The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and migration.[8] Aberrant FGFR signaling is a driver in various cancers. Aminopyrazole-based compounds have been developed as potent inhibitors of FGFR.[9] The binding of Fibroblast Growth Factors (FGFs) to their receptors (FGFRs) triggers receptor dimerization and autophosphorylation, leading to the activation of downstream signaling cascades, including the RAS-MAPK and PI3K-Akt pathways.[8]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cell Proliferation, Survival, Differentiation ERK->CellResponse AKT AKT PI3K->AKT AKT->CellResponse PLCg->CellResponse Aminopyrazole Aminopyrazole Inhibitor Aminopyrazole->FGFR p38_MAPK_Signaling_Pathway Stress Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2_3 MK2/3 p38->MK2_3 TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors CellResponse Inflammation, Apoptosis, Cell Cycle Arrest MK2_3->CellResponse TranscriptionFactors->CellResponse Aminopyrazole Aminopyrazole Inhibitor Aminopyrazole->p38 Experimental_Workflow Start Starting Materials (β-Ketoester, Hydrazine, etc.) Reaction Reaction Setup (Solvent, Temperature Control) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Workup (Quenching, Extraction) Monitoring->Workup Reaction Complete Purification Purification (Recrystallization, Chromatography) Workup->Purification Characterization Characterization (NMR, MS, IR, MP) Purification->Characterization FinalProduct Pure Substituted Aminopyrazole Ester Characterization->FinalProduct

References

An In-depth Technical Guide on the Spectroscopic Data for ETHYL 5-AMINO-1-TERT-BUTYLPYRAZOLE-4-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available spectroscopic data for ETHYL 5-AMINO-1-TERT-BUTYLPYRAZOLE-4-CARBOXYLATE (CAS No. 112779-14-3). Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this specific compound are not publicly available. The compound is referenced in several patents as a chemical intermediate, but its detailed analytical characterization is not provided in these documents.

To provide valuable context for researchers, this guide presents spectroscopic data for structurally similar pyrazole derivatives. These analogs, which differ in the substituent at the 1-position of the pyrazole ring, can offer insights into the expected spectral characteristics of the target compound.

Table of Contents
  • Spectroscopic Data for Analogous Compounds

  • Expected Spectroscopic Characteristics of this compound

  • General Experimental Protocols for Spectroscopic Analysis

  • Synthesis and Logical Workflow

Spectroscopic Data for Analogous Compounds

To approximate the spectroscopic profile of the target compound, data for analogs with methyl and phenyl substituents at the 1-position are presented below.

Table 1: ¹H NMR Data for Analogous Pyrazole Derivatives

Compound NameSolventChemical Shift (δ, ppm) and Multiplicity
Ethyl 5-amino-1-methylpyrazole-4-carboxylateCDCl₃Data not fully available in the public domain.
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylateCDCl₃Specific shifts require access to spectral databases.
Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylateDMSO-d₆1.29 (t, 3H), 2.34 (s, 3H), 4.18 (q, 2H), 4.22 (s, 2H, NH₂), 7.46 (d, 2H), 7.84 (d, 2H), 7.90 (s, 1H)

Table 2: ¹³C NMR Data for Analogous Pyrazole Derivatives

Compound NameSolventChemical Shift (δ, ppm)
Ethyl 5-amino-1-methyl-pyrazole-4-carboxylateCDCl₃Specific shifts require access to spectral databases.
Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylateDMSO-d₆Data for the aromatic and pyrazole carbons would be expected in the range of δ 100-160 ppm.

Table 3: IR Spectroscopic Data for Analogous Pyrazole Derivatives

Compound NameSample PhaseCharacteristic Absorption Bands (cm⁻¹)
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylateKBrSpecific wavenumbers require access to spectral databases. Expect N-H, C=O, and C=C/C=N stretches.
Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylateKBr3480 (N-H), 1693 (C=O), 1615 (C=N)

Table 4: Mass Spectrometry Data for Analogous Pyrazole Derivatives

Compound NameIonization Methodm/z (Relative Intensity)
Ethyl 5-amino-1-methylpyrazole-4-carboxylateElectron IonizationData available in the NIST WebBook.
Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylateGC/MS309 (M⁺, 8.37%), 245 (6.07%), 199 (5.90%), 155 (12.81%), 91 (33.88%), 63 (91.51%), 44 (100%)

Expected Spectroscopic Characteristics of this compound

Based on the data from analogous compounds and general principles of spectroscopy, the following characteristics can be anticipated for the title compound:

  • ¹H NMR:

    • A singlet for the nine equivalent protons of the tert-butyl group, likely in the range of δ 1.4-1.6 ppm.

    • A quartet for the methylene protons (-CH₂-) of the ethyl group, around δ 4.1-4.3 ppm.

    • A triplet for the methyl protons (-CH₃) of the ethyl group, around δ 1.2-1.4 ppm.

    • A broad singlet for the amino (-NH₂) protons, the chemical shift of which would be concentration and solvent dependent.

    • A singlet for the pyrazole ring proton (C₃-H).

  • ¹³C NMR:

    • Signals for the tert-butyl group (quaternary carbon and methyl carbons).

    • Signals for the ethyl carboxylate group (carbonyl, methylene, and methyl carbons).

    • Signals for the pyrazole ring carbons.

  • IR Spectroscopy:

    • N-H stretching vibrations for the amino group, typically in the region of 3300-3500 cm⁻¹.

    • C-H stretching vibrations for the alkyl groups just below 3000 cm⁻¹.

    • A strong C=O stretching vibration for the ester carbonyl group, expected around 1700 cm⁻¹.

    • C=C and C=N stretching vibrations from the pyrazole ring in the 1400-1650 cm⁻¹ region.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of the compound (C₁₀H₁₇N₃O₂ = 211.26 g/mol ).

    • Common fragmentation patterns would include the loss of the tert-butyl group, the ethoxy group, and other fragments from the ethyl carboxylate moiety.

General Experimental Protocols for Spectroscopic Analysis

Should this compound be synthesized, the following general protocols are recommended for its characterization.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H and ¹³C NMR:

    • Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, record data over a spectral width of 0-12 ppm.

    • For ¹³C NMR, record data over a spectral width of 0-220 ppm.

    • Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

3.2 Infrared (IR) Spectroscopy

  • Attenuated Total Reflectance (ATR)-IR:

    • Place a small amount of the solid sample directly on the ATR crystal.

    • Record the spectrum over a range of 4000-400 cm⁻¹.

  • KBr Pellet Method:

    • Thoroughly grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Record the spectrum over a range of 4000-400 cm⁻¹.

3.3 Mass Spectrometry (MS)

  • Electron Ionization (EI)-MS:

    • Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane) into the mass spectrometer, often via a gas chromatograph (GC-MS).

    • Acquire the mass spectrum using a standard electron energy of 70 eV.

  • Electrospray Ionization (ESI)-MS:

    • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the ESI source via direct infusion or after liquid chromatographic separation (LC-MS).

    • Acquire the mass spectrum in positive ion mode.

Synthesis and Logical Workflow

The synthesis of this compound would typically involve the cyclization of a suitable precursor. A plausible synthetic route is the reaction of tert-butylhydrazine with an appropriate three-carbon electrophile already containing the ethyl carboxylate and a nitrile or equivalent group.

Below is a conceptual workflow for the synthesis and characterization of the target compound.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Materials (e.g., tert-butylhydrazine, ethyl 2-cyano-3-ethoxyacrylate) reaction Cyclization Reaction start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Crystallization or Chromatography) workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Data Interpretation and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: Conceptual workflow for the synthesis and spectroscopic characterization.

The Diverse Biological Activities of Tert-Butylpyrazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a vast array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The introduction of a tert-butyl group onto the pyrazole core can significantly influence the molecule's steric and electronic properties. This bulky, lipophilic moiety can enhance binding to hydrophobic pockets in target proteins, improve metabolic stability by preventing enzymatic degradation, and modulate the overall pharmacokinetic and pharmacodynamic profile of the compound. This guide provides an in-depth overview of the biological activities of tert-butylpyrazole derivatives, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the underlying molecular pathways.

Anticancer and Kinase Inhibitory Activity

Tert-butylpyrazole derivatives have emerged as a potent class of compounds in oncology research, primarily through their action as kinase inhibitors.[1] Kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival; their dysregulation is a hallmark of cancer.[2] The bulky tert-butyl group can effectively anchor the inhibitor within the ATP-binding pocket of various kinases, leading to potent and often selective inhibition.

Many derivatives have shown significant cytotoxicity against a range of human cancer cell lines. For instance, certain 3-aryl-1-(4-tert-butylbenzyl)-1H-pyrazole-5-carbohydrazidehydrazone derivatives have demonstrated high growth inhibitory effects and the ability to induce apoptosis in A549 lung cancer cells.[3] The mechanism often involves the disruption of critical signaling cascades, such as the PI3K/Akt/mTOR pathway, leading to cell cycle arrest and programmed cell death.[2]

Quantitative Data: Anticancer Activity & Kinase Inhibition

The following tables summarize the inhibitory concentrations (IC₅₀) of various tert-butylpyrazole derivatives against cancer cell lines and specific protein kinases.

Table 1: Cytotoxicity of Tert-Butylpyrazole Derivatives against Human Cancer Cell Lines

Compound ClassSpecific Derivative ExampleTarget Cell LineIC₅₀ (µM)Reference
Pyrazole-based Kinase Inhibitor1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796)HCT116 (Colon)7.76[2]
Pyrazole-based Kinase Inhibitor1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796)OVCAR-8 (Ovarian)9.76[2]
1,3,5-Trisubstituted PyrazoleNot SpecifiedMCF-7 (Breast)3.9 - 35.5[4]
Pyrazole-fused Heterocycle(E)-2-(1-(2-((1-(4-(tert-butyl)benzyl)-3-(4-chlorophenyl)-1H-pyrazol-5-yl)methyl)hydrazono)ethyl)-4-chlorophenolA549 (Lung)Not specified, but high growth inhibition reported[3]

Table 2: Inhibition of Specific Kinases by Tert-Butylpyrazole Derivatives

Compound ClassSpecific Derivative ExampleTarget KinaseIC₅₀ (nM)Reference
3-Amino-1H-pyrazoletert-butyl ester derivativeCDK16ΔTm shift of 8.4–9.3 °C (indicative of strong binding)[5]
Pyrazole-based InhibitorBIRB 796p38α MAP KinaseNot specified, but potent inhibitor[1]
Pyrazole-based InhibitorGSK2141795 AnalogAkt161[2]
Pyrazolo[1,5-a]pyrimidineDorsomorphin AnalogBMPR274[6]
Signaling Pathway: MAP Kinase / ERK Pathway Inhibition

Many pyrazole-based kinase inhibitors target components of the MAP Kinase (MAPK) pathway, such as p38 or ERK. This pathway is a critical downstream effector of receptor tyrosine kinases (RTKs) and plays a central role in cell proliferation and survival.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Inhibitor tert-Butylpyrazole Kinase Inhibitor Inhibitor->RAF Inhibitor->MEK

MAPK/ERK signaling pathway with potential inhibition points.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazole derivatives have shown promise in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[7][8] The mechanism of action can vary, but some derivatives are known to inhibit essential bacterial enzymes, such as DNA gyrase.[8] The lipophilicity imparted by the tert-butyl group may facilitate the compound's passage through the bacterial cell membrane.

Quantitative Data: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentrations (MIC) for pyrazole derivatives against various microbial strains.

Table 3: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives

Compound ClassSpecific Derivative ExampleTarget OrganismMIC (µg/mL)Reference
Pyrazole-Thiazole HybridN-(trifluoromethylphenyl) derivativeMRSA0.78[8]
Aminoguanidine-derived Pyrazole1,3-diphenyl pyrazole derivativeEscherichia coli1[8]
Pyrazole-fused DiterpenoidNot specifiedStaphylococcus aureus0.71[8]
5-Ureido Pyrazole3c (tert-butyl at C3)Staphylococcus (MDR)32-64[9]
5-Ureido Pyrazole3c (tert-butyl at C3)Mycobacterium tuberculosisModerate Activity[9]
Pyrazole-Thiazole HybridCompound 3Escherichia coli0.25[7]
Pyrazole-Thiazole HybridCompound 4Streptococcus epidermidis0.25[7]

Anti-inflammatory Activity

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of inflammation management, and many, like celecoxib, are based on a pyrazole scaffold. These agents primarily function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[10][11] Tert-butylpyrazole derivatives have been explored as selective COX-2 inhibitors. The steric bulk of the tert-butyl group can facilitate selective binding to the larger, more accommodating active site of the inducible COX-2 enzyme over the constitutively expressed COX-1, potentially reducing the gastrointestinal side effects associated with non-selective NSAIDs.[10]

Quantitative Data: Anti-inflammatory Activity

The following table presents the IC₅₀ values for the inhibition of COX-1 and COX-2 enzymes by pyrazole derivatives.

Table 4: COX-1/COX-2 Inhibition by Pyrazole Derivatives

Compound ClassSpecific Derivative ExampleTarget EnzymeIC₅₀ (µM)Reference
3-(Trifluoromethyl)-5-arylpyrazoleNot specifiedCOX-20.02[10]
3-(Trifluoromethyl)-5-arylpyrazoleNot specifiedCOX-14.5[10]
Diaryl PyrazoleSulfonamide substitutedCOX-20.017[12]
Diaryl PyrazoleSulfonamide substitutedCOX-10.263[12]
Pyrazole-Thiazole HybridNot specifiedCOX-20.03[10]
Pyrazoline DerivativeCompound 2gLipoxygenase (LOX)80[11]
Signaling Pathway: COX Inhibition in Inflammation

The diagram below illustrates the role of COX enzymes in the arachidonic acid pathway and how pyrazole derivatives intervene to reduce inflammation.

COX_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Stimuli PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Thromboxanes Prostaglandins, Thromboxanes COX1->PGs_Thromboxanes COX2->PGs_Thromboxanes Physiological Gastric Protection, Platelet Aggregation PGs_Thromboxanes->Physiological Inflammation Inflammation, Pain, Fever PGs_Thromboxanes->Inflammation Inhibitor tert-Butylpyrazole (Selective COX-2 Inhibitor) Inhibitor->COX2

Mechanism of anti-inflammatory action via COX-2 inhibition.

Experimental Protocols

Reproducible and robust experimental design is critical for evaluating the biological activity of novel compounds. The following sections provide generalized protocols for key assays.

Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of cell health.

MTT_Workflow Start Start Seed 1. Seed Cells Seed cells in a 96-well plate at a predetermined density. Start->Seed Adhere 2. Incubate Allow cells to adhere and grow (e.g., 24 hours). Seed->Adhere Treat 3. Add Compound Treat cells with serial dilutions of tert-butylpyrazole derivative. Adhere->Treat Incubate2 4. Incubate Incubate for the desired exposure period (e.g., 24, 48, or 72 hours). Treat->Incubate2 AddMTT 5. Add MTT Reagent Add MTT solution (e.g., 0.5 mg/mL) to each well. Incubate2->AddMTT Incubate3 6. Incubate Incubate for 2-4 hours to allow formazan crystal formation. AddMTT->Incubate3 Solubilize 7. Solubilize Crystals Add a solubilizing agent (e.g., DMSO) to each well. Incubate3->Solubilize Read 8. Measure Absorbance Read absorbance on a microplate reader (e.g., at 570 nm). Solubilize->Read Analyze 9. Analyze Data Calculate % viability vs. control and determine IC₅₀ value. Read->Analyze End End Analyze->End

Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the tert-butylpyrazole derivatives in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Solubilization: Aspirate the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.

Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of the tert-butylpyrazole derivative in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well of the 96-well plate containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Protocol: General Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the IC₅₀ of a compound against a purified enzyme, such as a protein kinase.

Enzyme_Inhibition_Workflow Start Start Prepare 1. Prepare Reagents Prepare buffer, enzyme, substrate, and inhibitor solutions. Start->Prepare PreIncubate 2. Pre-incubation Add enzyme and varying concentrations of inhibitor to wells. Incubate briefly. Prepare->PreIncubate Initiate 3. Initiate Reaction Add substrate (and cofactors like ATP) to all wells to start the reaction. PreIncubate->Initiate Monitor 4. Monitor Reaction Measure product formation or substrate depletion over time (e.g., absorbance, fluorescence, luminescence). Initiate->Monitor Calculate 5. Calculate Rates Determine the initial reaction velocity for each inhibitor concentration. Monitor->Calculate Analyze 6. Analyze Data Plot % inhibition vs. inhibitor concentration to determine IC₅₀. Calculate->Analyze End End Analyze->End

Workflow for a general enzyme inhibition assay.

Methodology:

  • Reagent Preparation: Prepare solutions of the purified enzyme, the specific substrate, any required cofactors (e.g., ATP for kinases), and the tert-butylpyrazole inhibitor in an optimized assay buffer.

  • Pre-incubation: In a 96-well plate, add the enzyme and serial dilutions of the inhibitor. Allow them to pre-incubate for a short period (e.g., 15-30 minutes) at the optimal temperature.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate (and cofactors) to all wells simultaneously.

  • Kinetic Measurement: Immediately begin monitoring the reaction by measuring the signal (e.g., absorbance, fluorescence) at regular intervals using a microplate reader.

  • Data Analysis: Calculate the initial velocity (rate) of the reaction for each inhibitor concentration. Convert the rates to percentage inhibition relative to a no-inhibitor control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Outlook

Tert-butylpyrazole derivatives constitute a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their efficacy as anticancer agents, particularly through kinase inhibition, is well-documented, with several derivatives showing potent activity in the nanomolar to low-micromolar range. Furthermore, their demonstrated anti-inflammatory and antimicrobial properties highlight their potential for development in multiple therapeutic areas. The bulky tert-butyl group is a key structural feature, often enhancing target engagement and improving drug-like properties. Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects, further exploring their mechanisms of action, and advancing the most promising candidates through preclinical and clinical development. The continued exploration of this chemical scaffold is poised to yield novel therapeutics for a range of human diseases.

References

An In-depth Technical Guide to ETHYL 5-AMINO-1-TERT-BUTYLPYRAZOLE-4-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Ethyl 5-amino-1-tert-butylpyrazole-4-carboxylate. Due to the limited availability of experimental data for this specific compound, this guide leverages comparative data from its close structural analogs, namely the 1-H, 1-methyl, and 1-phenyl derivatives, to provide a thorough understanding of its chemical characteristics.

Core Molecular Structure and Identifiers

This compound is a substituted pyrazole derivative. The core of the molecule is a five-membered pyrazole ring, which is functionalized with an amino group at the 5-position, an ethyl carboxylate group at the 4-position, and a tert-butyl group at the 1-position of the nitrogen atom. This substitution pattern is crucial for its chemical reactivity and potential biological activity.

Molecular Structure Diagram:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product reactant1 Ethyl (ethoxymethylene)cyanoacetate reaction Cyclocondensation reactant1->reaction reactant2 tert-Butylhydrazine reactant2->reaction product This compound reaction->product Yields conditions Solvent (e.g., Ethanol) Heat conditions->reaction

Technical Guide on the Solubility of ETHYL 5-AMINO-1-TERT-BUTYLPYRAZOLE-4-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide addresses the solubility of ETHYL 5-AMINO-1-TERT-BUTYLPYRAZOLE-4-CARBOXYLATE, a key intermediate in the synthesis of various pharmaceutical compounds. Due to a lack of publicly available quantitative solubility data, this document provides a standardized experimental protocol for determining its solubility in common organic solvents. A template for data presentation is included to facilitate comparative analysis. Furthermore, this guide illustrates the compound's role in synthetic chemistry and outlines the workflow for solubility determination using standardized diagrams.

Introduction

This compound is a heterocyclic compound belonging to the pyrazole class. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities and presence in numerous approved drugs.[1][2][3][4][5] This specific compound serves as a crucial building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes (such as crystallization), and formulation development.

General Physicochemical Properties

While specific solubility data is scarce, some predicted and known properties of the compound are available:

  • Molecular Formula: C₁₀H₁₇N₃O₂[6]

  • Molar Mass: 211.26 g/mol [6]

  • Appearance: Likely a crystalline solid at room temperature.

  • Predicted Boiling Point: 110 °C at 0.1 Torr[6]

  • Predicted Density: 1.15 ± 0.1 g/cm³[6]

These properties suggest that the compound is relatively non-polar, which would indicate higher solubility in organic solvents compared to aqueous solutions.

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a detailed, standardized protocol for determining the equilibrium solubility of this compound in an organic solvent at a specific temperature.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (e.g., Ethanol, Methanol, Acetone, Ethyl Acetate, Toluene, Dichloromethane, Acetonitrile)

  • Analytical balance (± 0.1 mg accuracy)

  • Thermostatic shaker or water bath with temperature control

  • Vials with screw caps

  • Syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • Evaporating dish or pre-weighed vials

  • Vacuum oven or desiccator

3.2. Procedure

  • Preparation: Add an excess amount of the solid compound to a vial containing a known volume (e.g., 5.0 mL) of the selected organic solvent. An excess is necessary to ensure a saturated solution is formed.

  • Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Constant agitation is crucial.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

  • Sampling: Carefully withdraw a known volume of the clear supernatant (e.g., 2.0 mL) using a pipette. To avoid drawing up solid particles, it is advisable to take the sample from the upper portion of the liquid.

  • Filtration: Immediately filter the collected sample through a 0.22 µm syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step removes any suspended micro-particles.

  • Solvent Evaporation: Place the evaporating dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the compound. Alternatively, a desiccator under vacuum can be used.

  • Mass Determination: Once the solvent has completely evaporated and the dish has cooled to room temperature in a desiccator, weigh the dish containing the dried solute on an analytical balance.

  • Calculation: Calculate the solubility using the following formula:

    Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of sample taken in mL) * 100

  • Replicates: Perform the experiment in triplicate for each solvent and temperature to ensure accuracy and calculate the standard deviation.

Data Presentation: Solubility Data Table

To ensure consistency and ease of comparison, all experimentally determined solubility data should be recorded in a structured format.

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
Alcohols
Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Isopropanol25Experimental ValueCalculated Value
Ketones
Acetone25Experimental ValueCalculated Value
Esters
Ethyl Acetate25Experimental ValueCalculated Value
Halogenated
Dichloromethane25Experimental ValueCalculated Value
Aromatic
Toluene25Experimental ValueCalculated Value
Nitriles
Acetonitrile25Experimental ValueCalculated Value

Note: The table should be expanded to include data at different temperatures (e.g., 0 °C, 40 °C) as required for process development.

Visualizations: Workflows and Relationships

5.1. Generalized Synthetic Pathway

This compound is a key intermediate in the synthesis of more complex pyrazole-containing molecules, such as certain APIs. The diagram below illustrates a generalized reaction scheme where such an intermediate might be used.

Generalized synthetic pathway involving the target intermediate.

5.2. Experimental Workflow for Solubility Determination

The following diagram outlines the logical steps of the experimental protocol described in Section 3 for determining the solubility of the compound.

G Start Start Prep Prepare Slurry (Excess Solute in Solvent) Start->Prep Step 1 Equilibrate Equilibrate (Thermostatic Shaker) Prep->Equilibrate Step 2 Settle Settle (Allow Solid to Sediment) Equilibrate->Settle Step 3 Sample Sample Supernatant Settle->Sample Step 4 Filter Filter (0.22 µm Syringe Filter) Sample->Filter Step 5 Evaporate Evaporate Solvent (Vacuum Oven) Filter->Evaporate Step 6 Weigh Weigh Dried Solute Evaporate->Weigh Step 7 Calculate Calculate Solubility Weigh->Calculate Step 8 End End Calculate->End

Workflow for the gravimetric determination of solubility.

Conclusion

This guide provides a comprehensive framework for researchers to systematically determine and report the solubility of this compound in various organic solvents. Adherence to the detailed experimental protocol and data presentation format will ensure the generation of high-quality, comparable data that is essential for the effective use of this important synthetic intermediate in research and drug development. The provided diagrams offer clear visual aids for understanding both the synthetic context and the experimental procedure.

References

The Rise of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Aminopyrazole Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and multifaceted applications of aminopyrazole carboxylates has been released. This whitepaper offers a deep dive into the medicinal chemistry of this crucial scaffold, providing researchers, scientists, and drug development professionals with a vital resource for advancing therapeutic innovation.

The aminopyrazole carboxylate core has emerged as a "privileged scaffold" in modern medicinal chemistry, forming the foundation of numerous potent and selective inhibitors targeting a range of enzymes, particularly kinases. This guide traces the evolution of these compounds from their initial synthesis to their current status as key components in the development of novel therapeutics for cancer and inflammatory diseases.

A Legacy of Discovery: From Bioactive Curiosities to Targeted Therapeutics

The history of aminopyrazoles dates back to early explorations of heterocyclic chemistry.[1] Initially investigated for a broad range of biological activities, their true potential began to be unlocked with the advent of high-throughput screening and a deeper understanding of the molecular drivers of disease. A pivotal moment in the history of these compounds was the discovery of their ability to potently inhibit protein kinases, a class of enzymes frequently dysregulated in cancer and inflammatory conditions.[2][3] This realization sparked a surge in research focused on optimizing the aminopyrazole carboxylate scaffold for specific kinase targets.

Early efforts focused on cyclin-dependent kinases (CDKs), with the identification of 3-aminopyrazole derivatives as potent inhibitors of CDK2/cyclin A, demonstrating in vivo antitumor activity.[4] Subsequent research expanded the therapeutic landscape to include p38 MAP kinase, a key regulator of inflammatory responses, and Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[5][6] The versatility of the aminopyrazole carboxylate core allows for fine-tuning of its properties through strategic substitutions, enabling the development of highly selective and potent inhibitors.[7]

Synthesis and Methodologies: A Practical Guide

The synthesis of aminopyrazole carboxylates is typically achieved through well-established chemical reactions. A common and efficient method involves the condensation of hydrazines with β-ketonitriles or α,β-unsaturated nitriles.[8] Variations in the starting materials and reaction conditions allow for the introduction of diverse substituents, facilitating the exploration of structure-activity relationships (SAR).

Experimental Protocols

General Synthesis of 3-Aminopyrazole-Based Kinase Inhibitors:

A foundational method for synthesizing 3-aminopyrazole-based kinase inhibitors involves a nucleophilic substitution reaction.[9]

  • Reaction Setup: Combine a 5-substituted-1H-pyrazol-3-amine (e.g., 5-cyclopropyl-1H-pyrazole-3-amine) and a suitable pyrimidine derivative in a reaction vessel.

  • Solvent and Base: Add a suitable solvent and a base to the mixture.

  • Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 50 °C) for a designated period (e.g., 72 hours) to facilitate the nucleophilic substitution.[9]

  • Workup and Purification: After the reaction is complete, cool the mixture and isolate the product. Purify the crude product using standard techniques such as column chromatography to obtain the desired 3-aminopyrazole derivative.

Kinase Inhibition Assay (Differential Scanning Fluorimetry - DSF):

The DSF assay is a rapid and sensitive method for screening and characterizing the binding of inhibitors to their target kinases.[9]

  • Protein and Compound Preparation: Prepare a solution of the target kinase and the test compound in a suitable buffer.

  • Dye Addition: Add a fluorescent dye that binds to hydrophobic regions of the protein, which become exposed upon unfolding.

  • Thermal Denaturation: Gradually increase the temperature of the solution in a real-time PCR instrument.

  • Data Acquisition: Monitor the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.

  • Analysis: The change in melting temperature (ΔTm) in the presence of the compound compared to the protein alone indicates the binding affinity of the compound. A larger ΔTm suggests stronger binding.

Cell Viability Assay (MTT Assay):

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the aminopyrazole carboxylate derivatives for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Quantitative Analysis: A Comparative Look at Inhibitory Potency

The following tables summarize the inhibitory activities of various aminopyrazole carboxylate derivatives against different kinase targets. This data highlights the structure-activity relationships and the remarkable potency that has been achieved through chemical optimization.

Table 1: Inhibitory Activity of Aminopyrazole Carboxylates against Cyclin-Dependent Kinases (CDKs)

Compound IDTargetIC50 (nM)Reference
FN-1501 CDK21.02[7]
CDK40.39[7]
AT7519 CDK1210[10]
CDK247[11]
CDK5130[11]
Compound 14 CDK27[12]
CDK53[12]
Compound 15 CDK25[12]
Compound 24 CDK2<100[13]
CDK5<100[13]
PNU-292137 (41) CDK2/cyclin A37[4]

Table 2: Inhibitory Activity of Aminopyrazole Carboxylates against JNK3 and p38α

Compound IDTargetIC50 (nM)Selectivity (over p38α)Reference
26k JNK31100-fold (vs JNK1)[7]
26n JNK30.8>1250-fold (vs JNK1)[7]
SR-3576 JNK37>2800-fold[14][15]
Compound 10m p38α-ED50 = 0.1 mg/kg (in vivo)[16]
Compound 10q p38α-ED50 = 0.05-0.07 mg/kg (in vivo)[16]

Table 3: Inhibitory Activity of Aminopyrazole Carboxylates against Fibroblast Growth Factor Receptors (FGFRs)

Compound IDTargetCellular IC50 (µM)Reference
Compound 1 FGFR3 (WT)<1[17]
FGFR3 (V555M)<1[17]

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To further elucidate the role and development of aminopyrazole carboxylates, the following diagrams illustrate key signaling pathways they inhibit and a typical drug discovery workflow.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR P1 Dimerization & Autophosphorylation FGFR->P1 FRS2 FRS2 P1->FRS2 PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K STAT STAT P1->STAT GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation PLCg->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation Inhibitor Aminopyrazole Carboxylate Inhibitor Inhibitor->FGFR

Caption: FGFR Signaling Pathway Inhibition.

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinE_CDK2 Cyclin E / CDK2 pRb pRb CyclinE_CDK2->pRb phosphorylates CyclinA_CDK2 Cyclin A / CDK2 E2F E2F pRb->E2F releases G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition Inhibitor Aminopyrazole Carboxylate Inhibitor Inhibitor->CyclinE_CDK2 Inhibitor->CyclinA_CDK2

Caption: CDK-Mediated Cell Cycle Progression Inhibition.

Drug_Discovery_Workflow HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (SAR Studies) Hit_ID->Lead_Gen Lead_Gen->HTS Iterative Design Lead_Opt Lead Optimization (DMPK) Lead_Gen->Lead_Opt Lead_Opt->Lead_Gen Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Aminopyrazole Carboxylate Drug Discovery Workflow.

The Future of Aminopyrazole Carboxylates

The aminopyrazole carboxylate scaffold continues to be a fertile ground for drug discovery.[2] Ongoing research is focused on developing inhibitors with even greater selectivity to minimize off-target effects and improve therapeutic windows. Furthermore, the application of this versatile core is expanding beyond oncology and inflammation to other therapeutic areas, including neurodegenerative diseases.[18] The rich history and proven success of aminopyrazole carboxylates ensure that they will remain a cornerstone of medicinal chemistry for years to come, driving the development of the next generation of targeted therapies.

References

Potential Therapeutic Targets for Pyrazole-Based Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry. Its unique chemical properties and synthetic accessibility have led to the development of a wide array of therapeutic agents with diverse pharmacological activities. Pyrazole-based compounds have demonstrated significant potential in treating a range of diseases, including cancer, inflammatory disorders, and neurological conditions, by modulating the activity of various key biological targets. This technical guide provides a comprehensive overview of the prominent therapeutic targets for pyrazole derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid researchers and drug development professionals.

Anticancer Targets

Pyrazole derivatives have emerged as a significant class of anticancer agents, primarily by targeting protein kinases that are often dysregulated in cancer.[1][2] The pyrazole ring serves as a versatile framework for designing potent and selective kinase inhibitors.[3]

Key Anticancer Targets:

  • Protein Kinases: Many pyrazole-containing compounds function as ATP-competitive inhibitors of protein kinases, which are crucial for cell signaling, proliferation, and survival.[2][3]

    • Akt (Protein Kinase B): A serine/threonine kinase that is a central node in the PI3K/Akt signaling pathway, promoting cell survival and proliferation.[4]

    • Aurora Kinases: A family of serine/threonine kinases that play essential roles in mitosis. Their inhibition can lead to mitotic arrest and apoptosis.[2][3]

    • MAPK (Mitogen-Activated Protein Kinase): A key component of a signaling cascade that regulates cell growth, differentiation, and apoptosis.[3]

    • B-Raf: A serine/threonine kinase in the MAPK/ERK pathway, frequently mutated in various cancers.[2][3]

    • JAK (Janus Kinase): A family of tyrosine kinases that mediate cytokine signaling and are implicated in various cancers and inflammatory diseases.[2][3]

    • EGFR (Epidermal Growth Factor Receptor): A receptor tyrosine kinase whose overexpression or mutation can lead to uncontrolled cell growth.[5]

    • CDK (Cyclin-Dependent Kinase): A family of protein kinases that regulate the cell cycle. Their inhibition can cause cell cycle arrest and apoptosis.[5]

    • VEGFR (Vascular Endothelial Growth Factor Receptor): A receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors.

Data Presentation: In Vitro Anticancer Activity of Pyrazole Derivatives

The following table summarizes the inhibitory activity of selected pyrazole-based compounds against various cancer cell lines and protein kinases.

Compound/DerivativeTarget(s)Cancer Cell LineIC50 (µM)Reference
Pyrazole-indole hybrid (7a)CDK-2HepG2 (Liver)6.1 ± 1.9[6]
Pyrazole-indole hybrid (7b)CDK-2HepG2 (Liver)7.9 ± 1.9[6]
Pyrazolo[4,3-c]pyridine deriv. (41)-MCF7 (Breast)1.937 (µg/mL)
Pyrazolo[4,3-c]pyridine deriv. (41)-HepG2 (Liver)3.695 (µg/mL)
Pyrazolo[4,3-c]pyridine deriv. (42)-HCT116 (Colon)2.914 (µg/mL)
Pyrazole carbaldehyde deriv. (43)PI3 KinaseMCF7 (Breast)0.25
Pyrazole-benzimidazolone hybridHPPD--[7]
Diphenyl pyrazole-chalcone deriv.-HNO-97 (Head & Neck)>80% inhibition at 100 µg/ml[8]
RuxolitinibJAK1, JAK2-~0.003 (nM for enzyme)[3]

Signaling Pathway Visualization

The PI3K/Akt and EGFR signaling pathways are critical in cancer progression and are frequently targeted by pyrazole-based inhibitors.

PI3K_Akt_Pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates Downstream Downstream Effectors (e.g., mTORC1, GSK3β) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Pyrazole Pyrazole-based Inhibitors Pyrazole->PI3K Pyrazole->Akt

Caption: PI3K/Akt signaling pathway and points of inhibition by pyrazole compounds.

EGFR_Signaling_Pathway EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 dimerization & autophosphorylation Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Pyrazole Pyrazole-based Inhibitors Pyrazole->EGFR

Caption: EGFR signaling cascade leading to cell proliferation.

Anti-inflammatory Targets

Pyrazole derivatives are well-known for their anti-inflammatory properties, with some compounds acting as selective inhibitors of cyclooxygenase (COX) enzymes.[9]

Key Anti-inflammatory Targets:

  • Cyclooxygenase (COX): These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[9]

    • COX-1: Constitutively expressed and involved in homeostatic functions.

    • COX-2: Inducible at sites of inflammation. Selective inhibition of COX-2 is a key strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[9]

  • Cytokine Modulation: Some pyrazole compounds can modulate the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9]

  • NF-κB Suppression: The NF-κB signaling pathway is a critical regulator of inflammation. Pyrazole derivatives can suppress its activation.[9]

  • Lipoxygenase (LOX): These enzymes are involved in the synthesis of leukotrienes, another class of inflammatory mediators.[9]

Data Presentation: In Vitro Anti-inflammatory Activity of Pyrazole Derivatives

Compound/DerivativeTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
CelecoxibCOX-2-High[9]
3,5-diarylpyrazoleCOX-20.01-[9]
Pyrazole-thiazole hybridCOX-2/5-LOX0.03 (COX-2), 0.12 (5-LOX)-[9]
Pyrazolo-pyrimidineCOX-20.015-[9]

Targets in Neurological Disorders

Recent research has highlighted the potential of pyrazole-based compounds in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[10][11]

Key Neurological Targets:

  • Acetylcholinesterase (AChE): Inhibition of this enzyme increases the levels of the neurotransmitter acetylcholine, which is beneficial in Alzheimer's disease.[10][11]

  • Monoamine Oxidase (MAO): These enzymes (MAO-A and MAO-B) are involved in the degradation of monoamine neurotransmitters. MAO-B inhibitors are used in the treatment of Parkinson's disease.[10][11]

  • Beta-amyloid (Aβ) plaque aggregation: Some pyrazoline derivatives have been shown to inhibit the aggregation of Aβ plaques, a hallmark of Alzheimer's disease.[11]

  • Catechol-O-methyltransferase (COMT): An enzyme that degrades dopamine. Its inhibition is a therapeutic strategy for Parkinson's disease.[11]

Data Presentation: In Vitro Neuroprotective Activity of Pyrazoline Derivatives

Compound/DerivativeTargetIC50Reference
A13 (Carbothioamide deriv.)AChE23.47 ± 1.17 nM[11]
A08 (Pyrazoline deriv.)Aβ aggregation60 µM[11]

Antimicrobial Targets

Pyrazole derivatives have also demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[12]

Key Antimicrobial Targets:

  • DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are targeted by some pyrazole-thiazole hybrids.[12]

  • Cell Wall Synthesis: Some pyrazole compounds may interfere with the synthesis of the bacterial cell wall.

  • Fungal Ergosterol Biosynthesis: Pyrazole derivatives can inhibit enzymes involved in the synthesis of ergosterol, a crucial component of fungal cell membranes.

Experimental Protocols

1. In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

  • Materials:

    • Recombinant Kinase

    • Kinase-specific substrate

    • ATP (Adenosine triphosphate)

    • Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

    • Test Compounds (dissolved in DMSO)

    • Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 384-well plates (white, flat-bottom)

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare a serial dilution of the test pyrazole-based compounds in DMSO.

    • Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.

    • Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.

    • Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.

    • Incubate the reaction for 30-60 minutes at 30°C.

    • Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader. The luminescence signal is inversely proportional to the kinase inhibition.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[3][13]

2. MTT Assay for Cell Viability

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • Pyrazole-based test compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

    • Treat the cells with various concentrations of the pyrazole compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).

    • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[14][15]

3. Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cancer cell line of interest

    • 6-well cell culture plates

    • Pyrazole-based test compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with the pyrazole compound for the desired time.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells immediately using a flow cytometer.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).[1]

4. Knorr Pyrazole Synthesis

A classic method for synthesizing pyrazoles from 1,3-dicarbonyl compounds and hydrazines.

  • Materials:

    • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)

    • Hydrazine derivative (e.g., phenylhydrazine)

    • Solvent (e.g., ethanol, acetic acid)

    • Acid catalyst (optional, e.g., glacial acetic acid)

  • Procedure:

    • Dissolve the 1,3-dicarbonyl compound in a suitable solvent in a round-bottom flask.

    • Add the hydrazine derivative to the solution. The reaction can be exothermic.

    • If necessary, add a catalytic amount of acid.

    • Heat the reaction mixture to reflux for a specified time (e.g., 1-4 hours), monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and isolate the product by filtration or extraction.

    • Purify the crude pyrazole by recrystallization.[2][16]

Experimental Workflow Visualization

Drug_Discovery_Workflow General Workflow for Pyrazole-based Inhibitor Screening cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies Synthesis Pyrazole Synthesis (e.g., Knorr, from Chalcones) Purification Purification & Characterization (NMR, MS) Synthesis->Purification Biochemical Biochemical Assays (e.g., Kinase Inhibition) Purification->Biochemical CellBased Cell-based Assays (MTT, Apoptosis) Biochemical->CellBased Pathway Pathway Analysis (Western Blot) CellBased->Pathway Target Target Engagement Pathway->Target Lead Lead Optimization Target->Lead

References

Methodological & Application

Synthesis of Pyrazolo[1,5-a]pyrimidines from Aminopyrazoles: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of pyrazolo[1,5-a]pyrimidines represents a critical step in the discovery of novel therapeutics. This heterocyclic scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory properties. This document provides detailed application notes and experimental protocols for the synthesis of pyrazolo[1,5-a]pyrimidines, with a focus on methods starting from readily available aminopyrazoles.

Application Notes

The construction of the pyrazolo[1,5-a]pyrimidine core from aminopyrazoles typically involves the formation of the pyrimidine ring through a cyclocondensation reaction with a 1,3-bielectrophilic species. The choice of the reaction partner for the aminopyrazole allows for the introduction of diverse substituents at positions 5 and 7 of the fused ring system, which is crucial for structure-activity relationship (SAR) studies.

Commonly employed 1,3-bielectrophiles include β-dicarbonyl compounds, enaminones, chalcones, and their synthetic equivalents.[1][2] The reaction mechanism generally proceeds via an initial nucleophilic attack of the exocyclic amino group of the aminopyrazole onto one of the electrophilic centers, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazolo[1,5-a]pyrimidine ring.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for this transformation, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods.[3][4] Furthermore, multi-component, one-pot reactions have been developed to enhance synthetic efficiency by combining starting materials in a single step to generate molecular complexity.[1][3]

Experimental Workflow

The general workflow for the synthesis of pyrazolo[1,5-a]pyrimidines from aminopyrazoles is depicted below. This process involves the selection of an appropriately substituted aminopyrazole and a suitable 1,3-bielectrophile, followed by their reaction under optimized conditions, and subsequent purification of the final product.

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Work-up & Purification cluster_end Final Product Aminopyrazole Aminopyrazole Cyclocondensation Cyclocondensation Aminopyrazole->Cyclocondensation 1,3-Bielectrophile 1,3-Bielectrophile (e.g., β-Diketone, Enaminone, Chalcone) 1,3-Bielectrophile->Cyclocondensation Workup Aqueous Work-up Cyclocondensation->Workup Purification Chromatography / Recrystallization Workup->Purification Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Purification->Pyrazolo_pyrimidine

Caption: General workflow for pyrazolo[1,5-a]pyrimidine synthesis.

Comparative Summary of Synthetic Protocols

The following table summarizes various protocols for the synthesis of pyrazolo[1,5-a]pyrimidines from aminopyrazoles, highlighting the diversity of reaction partners and conditions.

ProtocolAminopyrazole Substrate1,3-BielectrophileSolventCatalyst/AdditiveConditionsYield (%)Reference
15-AminopyrazolesChalconesDMFKOH (catalytic)Not specifiedGood to Excellent[3]
25-Amino-1H-pyrazolesEnaminonesEthanolAcetic acidRefluxNot specified[3]
3NH-5-Aminopyrazolesβ-EnaminonesSolvent-freeNoneMicrowave, 180 °C, 2 min88-97[4]
45-Aminopyrazoles2-ArylmalondialdehydesNot specifiedAcidic conditionsNot specified40-60[3]
55-AminopyrazoleDiethyl ethoxymethylenemalonateAcetic acidNoneReflux, 100 °C, 10 hGood[3]
65-AminopyrazolesAromatic aldehydes & Steroidal/nonsteroidal ketonesEthanolKOtBuRefluxGood[3]
7Amino pyrazolesEnaminones or Chalcones & Sodium halidesNot specifiedK₂S₂O₈Not specifiedNot specified[1]
83-Amino-5-phenyl-1H-pyrazoleEthyl 2-formyl-3-oxobutanoate derivativesEthanolConc. HCl (catalytic)Not specifiedNot specified[5]

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis from β-Enaminones

This protocol describes a highly efficient and regioselective synthesis of 2,7-diarylsubstituted pyrazolo[1,5-a]pyrimidines under solvent- and catalyst-free conditions.[4]

Materials:

  • Appropriately substituted NH-5-aminopyrazole

  • Appropriately substituted β-enaminone

  • Microwave reactor

  • Ethanol

  • Water

Procedure:

  • In a microwave-safe vessel, combine the NH-5-aminopyrazole (1.0 mmol) and the β-enaminone (1.0 mmol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 180 °C for 2 minutes.

  • After cooling to room temperature, add a mixture of ethanol-water to the reaction vessel.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford the pure 2,7-diarylsubstituted pyrazolo[1,5-a]pyrimidine.

Protocol 2: Base-Catalyzed Condensation with Chalcones

This method provides an efficient route to pyrazolo[1,5-a]pyrimidines using readily available chalcones.[3]

Materials:

  • Appropriately substituted 5-aminopyrazole

  • Appropriately substituted chalcone

  • Dimethylformamide (DMF)

  • Potassium hydroxide (KOH)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • To a solution of the 5-aminopyrazole (1.0 mmol) in DMF, add the chalcone (1.0 mmol).

  • Add a catalytic amount of KOH to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure pyrazolo[1,5-a]pyrimidine.

Protocol 3: Three-Component, One-Pot Synthesis

This protocol outlines a multi-component reaction for the synthesis of fused pyrazolo[1,5-a]pyrimidines.[3]

Materials:

  • Appropriately substituted 5-aminopyrazole

  • Aromatic aldehyde

  • Steroidal or nonsteroidal ketone

  • Ethanol

  • Potassium tert-butoxide (KOtBu)

Procedure:

  • In a round-bottom flask, dissolve the 5-aminopyrazole (1.0 mmol), the aromatic aldehyde (1.0 mmol), and the ketone (1.0 mmol) in ethanol.

  • Add potassium tert-butoxide (1.1 mmol) to the mixture.

  • Heat the reaction mixture at reflux until the starting materials are consumed (as determined by TLC analysis).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired fused pyrazolo[1,5-a]pyrimidine.

Signaling Pathway Diagram

The following diagram illustrates a simplified, hypothetical signaling pathway where a synthesized pyrazolo[1,5-a]pyrimidine derivative acts as a kinase inhibitor, a common therapeutic application for this class of compounds.

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Therapeutic Intervention Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Activates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Promotes Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo_pyrimidine->Kinase_A Inhibits

Caption: Inhibition of a kinase signaling pathway by a pyrazolo[1,5-a]pyrimidine.

References

Application Notes: ETHYL 5-AMINO-1-TERT-BUTYLPYRAZOLE-4-CARBOXYLATE as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ETHYL 5-AMINO-1-TERT-BUTYLPYRAZOLE-4-CARBOXYLATE as a key intermediate in the synthesis of diverse heterocyclic compounds, particularly those with therapeutic potential. The focus is on its application in the development of kinase inhibitors, a critical area in modern drug discovery.

Introduction

This compound is a highly functionalized pyrazole derivative. Its strategic placement of an amino group, an ester, and a sterically demanding tert-butyl group makes it a valuable synthon for constructing complex molecular architectures. The pyrazole core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. The 5-amino and 4-carboxylate functionalities serve as versatile handles for annulation reactions, leading to the formation of fused heterocyclic systems such as pyrazolo[3,4-d]pyrimidines. These fused rings are bioisosteres of purines and are known to interact with the ATP-binding sites of various protein kinases, making them attractive candidates for the development of targeted therapies, particularly in oncology.

Key Applications

The primary application of this compound is in the synthesis of substituted pyrazolo[3,4-d]pyrimidines. This class of compounds has been extensively investigated for its inhibitory activity against a range of protein kinases implicated in cancer and other diseases. The general synthetic strategy involves a two-step process:

  • Cyclization: The initial step is the condensation of the 5-amino group with a one-carbon synthon, such as formamide or urea, to construct the pyrimidine ring, yielding a 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

  • Functionalization: The resulting pyrimidinone is then activated, typically by chlorination of the 4-hydroxy group, to produce a 4-chloro-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidine intermediate. This chloro-derivative is a key platform for introducing a wide variety of substituents at the C4 position via nucleophilic aromatic substitution, allowing for the fine-tuning of biological activity and pharmacokinetic properties.

Derivatives of pyrazolo[3,4-d]pyrimidine have shown potent inhibitory activity against several important kinase targets, including:

  • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation, making them prime targets for cancer therapy.

  • Receptor Tyrosine Kinases (RTKs): Such as VEGFR and FLT3, which play crucial roles in angiogenesis and cancer cell proliferation.

  • Non-Receptor Tyrosine Kinases: Including Src family kinases, which are involved in various signaling pathways controlling cell growth and survival.

The tert-butyl group at the N1 position of the pyrazole ring can offer advantages in drug design by providing steric bulk that can influence selectivity and improve metabolic stability.

Experimental Protocols

The following are detailed experimental protocols for the key synthetic transformations involving this compound.

Protocol 1: Synthesis of 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

This protocol describes the cyclization of this compound with formamide to form the core pyrazolo[3,4-d]pyrimidine scaffold.

Materials:

  • This compound

  • Formamide

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, suspend this compound (1 equivalent) in an excess of formamide (approximately 10-20 equivalents).

  • Heat the mixture to 190°C with stirring under a reflux condenser.

  • Maintain the reaction at this temperature for 8-10 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate from the solution. Collect the solid by filtration.

  • Wash the collected solid with water and then with a small amount of cold ethanol to remove residual formamide.

  • Dry the product under vacuum to obtain 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Protocol 2: Synthesis of 4-chloro-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidine

This protocol details the chlorination of the pyrazolo[3,4-d]pyrimidin-4-one, a crucial step for enabling further diversification.

Materials:

  • 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

  • Ice bath

  • Saturated sodium bicarbonate solution

Procedure:

  • In a round-bottom flask, carefully add 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1 equivalent) to an excess of phosphorus oxychloride (POCl₃) (approximately 10-15 equivalents).

  • Heat the mixture to reflux (approximately 106°C) with stirring.

  • Maintain the reaction at reflux for 6-8 hours, monitoring completion by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The product will precipitate as a solid. Collect the solid by filtration.

  • Wash the solid with copious amounts of water to remove any inorganic salts.

  • Dry the product under vacuum to yield 4-chloro-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidine.

Protocol 3: Synthesis of 4-amino substituted-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidines

This protocol provides a general method for the nucleophilic substitution of the 4-chloro group with various amines.

Materials:

  • 4-chloro-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidine

  • Desired primary or secondary amine (e.g., aniline, piperazine derivative)

  • Anhydrous isopropanol or other suitable solvent

  • Triethylamine (or other suitable base)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

Procedure:

  • Dissolve 4-chloro-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent) in anhydrous isopropanol in a round-bottom flask.

  • Add the desired amine (1-1.2 equivalents) and a base such as triethylamine (1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the nucleophilicity of the amine.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-amino substituted-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidine.

Data Presentation

The following table summarizes representative quantitative data for reactions involving ethyl 5-aminopyrazole-4-carboxylate derivatives in the synthesis of pyrazolo[3,4-d]pyrimidines and their biological activities. Note: Data for the 1-tert-butyl analog is limited in the literature; therefore, data for the analogous 1-phenyl derivatives are included for comparison and as a predictive baseline.

Starting MaterialReactionProductYield (%)Biological TargetIC₅₀ (µM)
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylateCyclization with formamide1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one70--
1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-oneChlorination with POCl₃4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine65--
4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidineSubstitution with piperazine1-phenyl-4-(piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine70--
Various 1-phenyl-pyrazolo[3,4-d]pyrimidine derivatives---CDK20.057 - 3.646
Various 1-phenyl-pyrazolo[3,4-d]pyrimidine derivatives---DHFR-
Various 1-phenyl-pyrazolo[3,4-d]pyrimidine derivatives---FLT3-

Visualizations

Synthetic Workflow for Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

G cluster_0 Synthesis of Key Intermediate cluster_1 Diversification cluster_2 Biological Evaluation A This compound B 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one A->B Formamide, 190°C C 4-chloro-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidine B->C POCl3, reflux E Library of 4-amino-1-tert-butyl-1H- pyrazolo[3,4-d]pyrimidines C->E D Diverse Amines (R-NH2) D->E F Kinase Assays (e.g., CDK, VEGFR, FLT3) E->F G Cell-based Assays (e.g., Proliferation, Apoptosis) F->G G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade RTK Receptor Tyrosine Kinase (RTK) P1 Downstream Signaling Proteins (e.g., RAS, RAF, MEK) RTK->P1 Autophosphorylation & Activation Ligand Growth Factor Ligand->RTK Binding & Dimerization P2 ERK P1->P2 TF Transcription Factors P2->TF Gene Gene Expression TF->Gene Cell Cell Proliferation, Survival, Angiogenesis Gene->Cell Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->RTK Blocks ATP Binding Site

Application Notes and Protocols: Derivatization of the Amino Group on ETHYL 5-AMINO-1-TERT-BUTYLPYRAZOLE-4-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl 5-amino-1-tert-butylpyrazole-4-carboxylate is a versatile heterocyclic building block in medicinal chemistry and drug discovery. The presence of a reactive primary amino group at the C5 position allows for a wide range of chemical modifications, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. This document provides detailed protocols for several key derivatization reactions of the amino group, including acylation, sulfonylation, urea formation, and cyclocondensation to form fused pyrazolo[1,5-a]pyrimidine systems. These derivatives are of significant interest as they are often explored as kinase inhibitors and for other therapeutic applications.

Acylation of the Amino Group

Acylation of the 5-amino group introduces an amide functionality, a common feature in many biologically active molecules. This reaction is typically performed using an acyl chloride or anhydride in the presence of a non-nucleophilic base to neutralize the HCl generated.

Experimental Protocol: Synthesis of Ethyl 5-acetamido-1-tert-butylpyrazole-4-carboxylate
  • Reagent Preparation: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq), to the solution and stir at room temperature.

  • Acylation Step: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired acylated product.

Workflow for Acylation

acylation_workflow start Ethyl 5-amino-1-tert- butylpyrazole-4-carboxylate product Ethyl 5-acetamido-1-tert- butylpyrazole-4-carboxylate start->product Acylation reagents 1. Acetyl Chloride 2. Triethylamine 3. Dichloromethane (DCM) reagents->product

A simplified workflow for the acylation reaction.
Representative Data for Acylation Reactions

The following table summarizes representative yields and reaction times for the acylation of aminopyrazole analogs. Actual results may vary depending on the specific acylating agent and reaction conditions.

Acylating AgentBaseSolventTime (h)Yield (%)
Acetyl ChlorideTEADCM292
Benzoyl ChlorideDIPEATHF488
Cyclopropanecarbonyl ChlorideTEADCM390

Sulfonylation of the Amino Group

Sulfonylation introduces a sulfonamide linkage, a key functional group in many therapeutic agents due to its ability to act as a hydrogen bond donor and acceptor. The reaction is analogous to acylation, typically employing a sulfonyl chloride and a base.

Experimental Protocol: Synthesis of Ethyl 1-tert-butyl-5-(phenylsulfonamido)pyrazole-4-carboxylate
  • Reagent Preparation: Dissolve this compound (1.0 eq) in pyridine or a mixture of DCM and pyridine (approx. 0.1 M).

  • Sulfonylation Step: Cool the solution to 0 °C. Add benzenesulfonyl chloride (1.1 eq) portion-wise while stirring.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature overnight (12-16 hours). Monitor the reaction completion by TLC.

  • Work-up: Pour the reaction mixture into ice-water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with ethyl acetate.

  • Purification: Wash the organic extracts with 1 M HCl (to remove pyridine), followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the residue by column chromatography or recrystallization.

Workflow for Sulfonylation

sulfonylation_workflow start Ethyl 5-amino-1-tert- butylpyrazole-4-carboxylate product Ethyl 1-tert-butyl-5- (phenylsulfonamido)pyrazole-4-carboxylate start->product Sulfonylation reagents 1. Benzenesulfonyl Chloride 2. Pyridine reagents->product urea_workflow start Ethyl 5-amino-1-tert- butylpyrazole-4-carboxylate product Ethyl 1-tert-butyl-5- (3-phenylureido)pyrazole-4-carboxylate start->product Urea Formation reagent Phenyl Isocyanate THF reagent->product

A simplified workflow for the urea formation reaction.
Representative Data for Urea Formation Reactions

Isocyanate ReagentSolventTemperature (°C)Time (h)Yield (%)
Phenyl IsocyanateTHF251295
Ethyl IsocyanateAcetonitrile50691
4-Chlorophenyl IsocyanateDMF251093

Cyclocondensation to Pyrazolo[1,5-a]pyrimidines

The reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents is a classical and efficient method for constructing the fused pyrazolo[1,5-a]pyrimidine ring system, a privileged scaffold in medicinal chemistry. T[1]he reaction proceeds via initial nucleophilic attack of the exocyclic amino group, followed by intramolecular cyclization and dehydration.

[1]#### Experimental Protocol: Synthesis of Ethyl 7-hydroxy-5-methyl-1-tert-butylpyrazolo[1,5-a]pyrimidine-4-carboxylate

  • Reagent Preparation: To a solution of this compound (1.0 eq) in a solvent like glacial acetic acid or ethanol (approx. 0.2 M), add a 1,3-dicarbonyl compound, such as ethyl acetoacetate (1.1 eq).

  • Catalyst (Optional): A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) or a base can be added to facilitate the reaction. 3[1]. Reaction Step: Heat the reaction mixture to reflux (80-120 °C) for 4-8 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting materials using TLC.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Workflow for Pyrazolo[1,5-a]pyrimidine Formation

cyclocondensation_workflow start Ethyl 5-amino-1-tert- butylpyrazole-4-carboxylate product Ethyl 7-hydroxy-5-methyl-1-tert- butylpyrazolo[1,5-a]pyrimidine-4-carboxylate start->product Cyclocondensation reagents 1. Ethyl Acetoacetate 2. Acetic Acid (Solvent) 3. Heat (Reflux) reagents->product

Workflow for pyrazolo[1,5-a]pyrimidine synthesis.
Representative Data for Cyclocondensation Reactions

1,3-Dicarbonyl CompoundSolventCatalystTime (h)Yield (%)
Ethyl AcetoacetateAcetic AcidNone685
AcetylacetoneEthanolH₂SO₄ (cat.)490
Diethyl MalonateEthanolNaOEt875

References

Application of Aminopyrazoles in Kinase Inhibitor Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, aminopyrazole scaffolds represent a cornerstone in the design of potent and selective kinase inhibitors. This privileged heterocyclic motif has been instrumental in the development of therapeutics targeting a range of kinases implicated in diseases such as cancer and inflammatory disorders. The unique chemical architecture of aminopyrazoles allows for critical hydrogen bonding interactions with the kinase hinge region, a key determinant of binding affinity. This document provides a comprehensive overview of the application of aminopyrazoles in kinase inhibitor synthesis, including quantitative data on their activity, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative aminopyrazole-based kinase inhibitors against their primary targets. This data is crucial for understanding structure-activity relationships (SAR) and for the selection of lead compounds for further development.

Table 1: Inhibitory Activity of Aminopyrazole-Based JNK Inhibitors

Compound IDTarget KinaseIC50 (nM)Selectivity vs. p38Reference
SR-3576JNK37>2800-fold[1][2]
26kJNK31>1000-fold vs JNK1[3]
26nJNK30.8>1250-fold vs JNK1[3]

Table 2: Inhibitory Activity of Aminopyrazole-Based CDK Inhibitors

Compound IDTarget Kinase(s)IC50 (nM)Cell LineIC50 (µM)Reference
AT7519CDK1, 2, 4, 5, 6, 910-210HCT116-[4]
FMF-04-159-2CDK14-HCT116-[5]
Analog 24CDK2/cyclin E, CDK5/p3524, 23--[6]

Table 3: Inhibitory Activity of Aminopyrazole-Based JAK Inhibitors

Compound IDTarget Kinase(s)IC50 (nM)Cell LineIC50 (µM)Reference
Compound 3fJAK1, JAK2, JAK33.4, 2.2, 3.5HEL-[7]
Compound 11bJAK2, JAK3-HEL0.35[7]
RuxolitinibJAK1, JAK2---[8][9]

Signaling Pathways and Points of Inhibition

Understanding the signaling context in which these inhibitors function is critical for interpreting their biological effects. The following diagrams illustrate key kinase signaling pathways targeted by aminopyrazole-based inhibitors.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Inhibitor Aminopyrazole JAK Inhibitor Inhibitor->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the point of inhibition by aminopyrazole-based JAK inhibitors.

MAPK_Pathway Stimulus Stress Stimuli (e.g., UV, Cytokines) MAP3K MAPKKK Stimulus->MAP3K MAP2K MAPKK (e.g., MKK4/7) MAP3K->MAP2K Phosphorylates MAPK MAPK (e.g., JNK, p38) MAP2K->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Jun) MAPK->TranscriptionFactors Phosphorylates Nucleus Nucleus TranscriptionFactors->Nucleus Translocates Gene Gene Expression (Apoptosis, Inflammation) Nucleus->Gene Inhibitor Aminopyrazole MAPK Inhibitor Inhibitor->MAPK Inhibits

Caption: A generalized MAPK signaling cascade illustrating the point of inhibition by aminopyrazole-based inhibitors.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to successful research. The following sections provide step-by-step methodologies for the synthesis of a generic aminopyrazole-based kinase inhibitor and for a widely used in vitro kinase inhibition assay.

Protocol 1: General Synthesis of a 3-Aminopyrazole-Based Kinase Inhibitor

This protocol outlines a common synthetic route for preparing 3-aminopyrazole derivatives, which typically involves a nucleophilic substitution reaction.

Synthesis_Workflow Start Starting Materials: - 5-Substituted-1H-pyrazol-3-amine - Halogenated Heterocycle Reaction Nucleophilic Aromatic Substitution - Base (e.g., TEA, DIPEA) - Solvent (e.g., Isopropanol, DMF) - Heat (e.g., 60-120°C) Start->Reaction Workup Reaction Workup - Cool to RT - Remove Solvent - Extraction (e.g., Ethyl Acetate) - Wash (e.g., NaHCO3, Brine) Reaction->Workup Purification Purification - Column Chromatography (Silica Gel) Workup->Purification Product Final Aminopyrazole Kinase Inhibitor Purification->Product

Caption: General workflow for the synthesis of aminopyrazole-based kinase inhibitors.

Materials:

  • 5-substituted-1H-pyrazol-3-amine (e.g., 5-cyclopropyl-1H-pyrazol-3-amine)

  • Halogenated heterocycle (e.g., 2,4-dichloropyrimidine)

  • Base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., isopropanol, dimethylformamide (DMF))

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a solution of the 5-substituted-1H-pyrazol-3-amine (1.0 eq) in the chosen anhydrous solvent, add the halogenated heterocycle (1.0-1.2 eq) and the base (2.0-3.0 eq).

  • Heat the reaction mixture to the desired temperature (typically between 60°C and 120°C) and stir for the required time (can range from a few hours to overnight). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure (in vacuo).

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired aminopyrazole-based kinase inhibitor.[5][10]

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[11][12]

ADPGlo_Workflow Setup 1. Assay Setup - Add Kinase, Substrate, ATP, and Test Compound to well Incubate1 2. Kinase Reaction - Incubate at room temperature (e.g., 60 minutes) Setup->Incubate1 Stop 3. Stop Reaction & Deplete ATP - Add ADP-Glo™ Reagent Incubate1->Stop Incubate2 4. Incubation - Incubate at room temperature (e.g., 40 minutes) Stop->Incubate2 Detect 5. ADP to ATP Conversion & Signal Generation - Add Kinase Detection Reagent Incubate2->Detect Incubate3 6. Incubation - Incubate at room temperature (e.g., 30-60 minutes) Detect->Incubate3 Read 7. Data Acquisition - Measure Luminescence Incubate3->Read

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Materials:

  • Purified recombinant kinase of interest (e.g., JNK3, JAK2)

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Aminopyrazole-based test compounds (serial dilutions in DMSO)

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[13]

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the aminopyrazole test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • Test compound or vehicle control (DMSO in kinase buffer).

    • Recombinant kinase enzyme.

    • A mixture of the kinase substrate and ATP to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase.[2]

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.[14]

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[11]

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides the necessary components (luciferase/luciferin) to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[11]

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[2]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[14]

Conclusion

The aminopyrazole scaffold continues to be a highly valuable starting point for the design and synthesis of novel kinase inhibitors. The versatility of its chemistry allows for extensive structure-activity relationship studies, leading to the development of highly potent and selective inhibitors for a variety of kinase targets. The protocols and data presented herein provide a foundational resource for researchers aiming to explore the potential of aminopyrazoles in their drug discovery programs.

References

Application Notes and Protocols for the Cyclocondensation of Hydrazine with β-Ketonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclocondensation of β-ketonitriles with hydrazines is a cornerstone reaction in heterocyclic chemistry, providing a versatile and efficient pathway to synthesize 5-aminopyrazoles.[1][2] These pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anti-inflammatory, antimicrobial, antitumor, and antipsychotic properties.[3] The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization, offering a reliable method for constructing the pyrazole ring system.[4][2] This document provides detailed experimental protocols and application notes for researchers engaged in the synthesis of novel pyrazole-based compounds.

Reaction Mechanism and Workflow

The reaction mechanism involves a two-step sequence. Initially, the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine on the nitrile carbon, leading to the formation of the 5-aminopyrazole ring after tautomerization.[1][4][2]

Reaction_Mechanism cluster_intermediate Intermediate cluster_product Product b_ketonitrile β-Ketonitrile hydrazone Hydrazone Intermediate b_ketonitrile->hydrazone Nucleophilic Attack hydrazine Hydrazine hydrazine->hydrazone aminopyrazole 5-Aminopyrazole hydrazone->aminopyrazole Intramolecular Cyclization

Caption: General reaction mechanism for the synthesis of 5-aminopyrazoles.

A typical experimental workflow for this synthesis is outlined below. The process involves reaction setup, monitoring, workup, and purification of the final product.

Experimental_Workflow start Start setup Reaction Setup: - Dissolve β-ketonitrile in solvent - Add hydrazine start->setup reaction Reaction: - Heat under reflux or stir at RT - Monitor by TLC or LC-MS setup->reaction workup Workup: - Cool reaction mixture - Remove solvent - Extract with organic solvent reaction->workup purification Purification: - Recrystallization or - Column chromatography workup->purification characterization Characterization: - NMR, IR, Mass Spectrometry - Melting Point purification->characterization end End characterization->end

Caption: A standard experimental workflow for aminopyrazole synthesis.

Experimental Protocols

Several protocols have been successfully employed for the cyclocondensation of hydrazines with β-ketonitriles. The choice of solvent, catalyst, and reaction temperature can significantly influence the reaction rate and yield. Below are detailed methodologies for common experimental setups.

Protocol 1: General Procedure in Ethanol

This is a widely used and versatile method suitable for a broad range of substrates.[4]

Materials:

  • β-Ketonitrile (1.0 eq)

  • Hydrazine hydrate (1.2-1.5 eq)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolve the β-ketonitrile in a suitable amount of absolute ethanol in a round-bottom flask.

  • Add hydrazine hydrate to the solution with stirring.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Protocol 2: Base-Catalyzed Synthesis

The addition of a base can facilitate the reaction, particularly for less reactive substrates.[4]

Materials:

  • β-Ketonitrile (1.0 eq)

  • Substituted hydrazine (1.1 eq)

  • Triethylamine (Et₃N) (0.1-1.0 eq)

  • Ethanol

  • Standard glassware for reflux

Procedure:

  • To a solution of the β-ketonitrile in ethanol, add the substituted hydrazine.

  • Add triethylamine to the mixture.

  • Heat the reaction mixture under reflux with stirring.

  • Monitor the reaction as described in Protocol 1.

  • Upon completion, cool the reaction mixture and remove the solvent in vacuo.

  • Purify the residue by recrystallization or column chromatography.

Protocol 3: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields.[5]

Materials:

  • β-Ketonitrile (1.0 eq)

  • Hydrazine (1.3 eq)

  • Methanol

  • Microwave vial

  • Microwave reactor

Procedure:

  • In a microwave vial, combine the β-ketonitrile, hydrazine, and methanol.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 100-120 °C) for a short duration (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work up and purify the product as described in the previous protocols.

Data Presentation: Reaction Conditions and Yields

The following table summarizes various reported conditions for the synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazines, providing a comparative overview for experimental design.

β-Ketonitrile SubstrateHydrazine ReagentSolventCatalyst/AdditiveTemperature (°C)Time (h)Yield (%)Reference
BenzoylacetonitrileHydrazine hydrateEthanolNoneReflux485-95[6]
3-Oxo-3-phenylpropanenitrilePhenylhydrazineAcetic AcidNone100278[7]
Ethyl cyanoacetate derivativeSubstituted hydrazineEthanolEt₃NReflux670-85
Various β-ketonitrilesHydrazineMethanolNone (Microwave)1200.2580-92[5]
Resin-supported β-ketonitrileHydrazineDichloromethaneNoneRoom Temp12-[4]

Analytical Methods for Characterization

The synthesized 5-aminopyrazoles are typically characterized using a combination of spectroscopic and physical methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and confirm the formation of the pyrazole ring.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H and C=N vibrations.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: To assess the purity of the synthesized compound.

  • Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): To monitor reaction progress and assess the purity of the final product.

Conclusion

The cyclocondensation of β-ketonitriles with hydrazines remains a highly effective and adaptable method for the synthesis of 5-aminopyrazoles. The protocols and data presented herein offer a comprehensive guide for researchers to design and execute these syntheses efficiently. The choice of reaction conditions can be tailored based on the specific substrates and desired outcomes, with options ranging from conventional heating to modern microwave-assisted techniques. Careful monitoring and purification are crucial for obtaining high-purity compounds for further biological evaluation.

References

Application Notes: ETHYL 5-AMINO-1-TERT-BUTYLPYRAZOLE-4-CARBOXYLATE in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 5-amino-1-tert-butylpyrazole-4-carboxylate is a highly versatile and valuable building block in the realm of synthetic organic chemistry, particularly in the construction of complex heterocyclic scaffolds through multicomponent reactions (MCRs). Its unique structural features, including a nucleophilic amino group and an ester functionality on a stable pyrazole core, make it an ideal substrate for generating molecular diversity. This is of paramount importance in the fields of medicinal chemistry and drug discovery, where MCRs offer an efficient and atom-economical approach to novel bioactive molecules. The bulky tert-butyl group can enhance the solubility and metabolic stability of the resulting compounds, making this specific pyrazole derivative particularly attractive for pharmaceutical research.

The primary application of this compound in MCRs lies in the synthesis of fused pyrazole derivatives, most notably pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. These fused heterocyclic systems are isosteres of purines and have demonstrated a wide range of biological activities, including as kinase inhibitors, anticancer agents, and antimicrobial compounds.[1] The ability to rapidly assemble these complex cores in a single synthetic operation underscores the power of MCRs in modern drug development programs.

Key Applications in Multicomponent Reactions:

  • Synthesis of Pyrazolo[3,4-d]pyrimidines: This class of compounds is of significant interest due to their structural similarity to adenine, a key component of ATP. This has led to the development of numerous kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. This compound can react with a variety of one-carbon synthons, such as formamide or nitriles, in a cyclocondensation reaction to afford the corresponding pyrazolo[3,4-d]pyrimidin-4-ones.[2][3][4] Microwave-assisted protocols have been shown to significantly reduce reaction times and improve yields for these transformations.[4]

  • Synthesis of Pyrazolo[3,4-b]pyridines: Pyrazolo[3,4-b]pyridines are another important class of fused heterocycles with diverse biological activities, including anticancer and antileukemic properties.[5][6][7] One-pot, three-component reactions involving an aminopyrazole, an aldehyde, and an active methylene compound (like ethyl cyanoacetate) provide a straightforward entry to this scaffold.[6] The use of green reaction conditions, such as aqueous media and microwave irradiation, has been successfully applied to the synthesis of these compounds.

Workflow for Multicomponent Synthesis of Pyrazolo[3,4-d]pyrimidines

G cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Product This compound This compound Mixing in Solvent (e.g., Ethanol, Acetic Acid) Mixing in Solvent (e.g., Ethanol, Acetic Acid) This compound->Mixing in Solvent (e.g., Ethanol, Acetic Acid) One-carbon synthon (e.g., Formamide, Nitrile) One-carbon synthon (e.g., Formamide, Nitrile) One-carbon synthon (e.g., Formamide, Nitrile)->Mixing in Solvent (e.g., Ethanol, Acetic Acid) Heating (Conventional or Microwave) Heating (Conventional or Microwave) Mixing in Solvent (e.g., Ethanol, Acetic Acid)->Heating (Conventional or Microwave) Cooling and Precipitation Cooling and Precipitation Heating (Conventional or Microwave)->Cooling and Precipitation Filtration and Washing Filtration and Washing Cooling and Precipitation->Filtration and Washing Recrystallization/Chromatography Recrystallization/Chromatography Filtration and Washing->Recrystallization/Chromatography Pyrazolo[3,4-d]pyrimidine derivative Pyrazolo[3,4-d]pyrimidine derivative Recrystallization/Chromatography->Pyrazolo[3,4-d]pyrimidine derivative

Caption: Experimental workflow for the synthesis of pyrazolo[3,4-d]pyrimidines.

Experimental Protocols

Note: The following protocols are based on methodologies reported for analogous 1-substituted ethyl 5-aminopyrazole-4-carboxylates. Optimization may be required for the 1-tert-butyl analog.

Protocol 1: Synthesis of 1-tert-Butyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (Analogous to Pyrazolo[3,4-d]pyrimidinone Synthesis)

This protocol is adapted from the synthesis of 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.[8]

Materials:

  • This compound

  • Formamide

  • Ethanol (optional, as solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, place a mixture of this compound (1 equivalent) and an excess of formamide (e.g., 10-20 equivalents).

  • Heat the reaction mixture to reflux (approximately 180-190 °C) and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the desired 1-tert-butyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Protocol 2: Microwave-Assisted Synthesis of 6-Substituted-1-tert-butyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones (Analogous to Microwave-Assisted Synthesis)

This protocol is based on the microwave-assisted synthesis of 1-(2,4-dinitrophenyl)pyrazolo[3,4-d]pyrimidin-4-one derivatives.[4]

Materials:

  • This compound

  • Aromatic or aliphatic nitrile (e.g., benzonitrile, acetonitrile) (1.2 equivalents)

  • Potassium tert-butoxide (0.2 equivalents)

  • Ethanol

Procedure:

  • In a 10 mL seamless pressure vial, add this compound (1 mmol), the corresponding nitrile (1.2 mmol), and potassium tert-butoxide (0.2 mmol).

  • Add ethanol (2 mL) to the vial and seal it.

  • Place the vial in a microwave reactor and irradiate at 150 W and 160 °C for 30-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethyl acetate) to obtain the pure 6-substituted-1-tert-butyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones (Based on Analogous Compounds) [4]

EntryR-CNMethodReaction TimeYield (%)
1CH₃CNConventional10 h65
2CH₃CNMicrowave30 min85
3C₆H₅CNConventional12 h70
4C₆H₅CNMicrowave45 min88
54-ClC₆H₄CNConventional12 h72
64-ClC₆H₄CNMicrowave40 min90

Signaling Pathway Diagram: General Mechanism for Pyrazolo[3,4-d]pyrimidine Formation

G Aminopyrazole Aminopyrazole Intermediate_A Nucleophilic attack of amino group on nitrile carbon Aminopyrazole->Intermediate_A Nitrile Nitrile Nitrile->Intermediate_A Intermediate_B Intramolecular cyclization Intermediate_A->Intermediate_B Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine Intermediate_B->Pyrazolo[3,4-d]pyrimidine

Caption: General mechanism for pyrazolo[3,4-d]pyrimidine synthesis.

References

Application Notes and Protocols for the Scale-Up Synthesis of ETHYL 5-AMINO-1-TERT-BUTYLPYRAZOLE-4-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the scale-up synthesis of Ethyl 5-amino-1-tert-butylpyrazole-4-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on the classical and efficient cyclocondensation reaction between ethyl 2-cyano-3-ethoxyacrylate and tert-butylhydrazine. This protocol is designed to be scalable and reproducible for laboratory and pilot plant settings.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of pyrazolopyrimidine derivatives, which are known to exhibit a wide range of biological activities, including kinase inhibition. The robust and scalable synthesis of this intermediate is therefore of significant interest to the drug development community. The presented protocol outlines a straightforward and high-yielding procedure for its preparation.

Reaction Scheme

The overall synthetic transformation is depicted below:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Ethyl 2-cyano-3-ethoxyacrylate Ethyl 2-cyano-3-ethoxyacrylate Cyclocondensation Cyclocondensation Ethyl 2-cyano-3-ethoxyacrylate->Cyclocondensation tert-Butylhydrazine tert-Butylhydrazine tert-Butylhydrazine->Cyclocondensation This compound This compound Cyclocondensation->this compound

Caption: Synthetic pathway for this compound.

Experimental Protocol: Scale-Up Synthesis

This protocol is optimized for a gram-scale synthesis and can be adapted for larger quantities with appropriate equipment.

3.1. Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )Molarity/PuritySupplier Example
Ethyl 2-cyano-3-ethoxyacrylate94-05-3169.1898%Sigma-Aldrich
tert-Butylhydrazine hydrochloride10397-29-2124.6098%TCI Chemicals
Ethanol (EtOH)64-17-546.07200 proofVWR
Triethylamine (TEA)121-44-8101.19≥99.5%Sigma-Aldrich
Ethyl Acetate (EtOAc)141-78-688.11ACS gradeFisher Scientific
Hexanes110-54-386.18ACS gradeFisher Scientific
Sodium Sulfate (Na₂SO₄), anhydrous7757-82-6142.04≥99%EMD Millipore

3.2. Equipment

  • Three-neck round-bottom flask (appropriate size for the intended scale)

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Standard laboratory glassware

  • Filtration apparatus

3.3. Synthetic Procedure

G start Start setup Setup Reaction Vessel - Add tert-butylhydrazine HCl and Ethanol - Stir under N2 start->setup add_tea Add Triethylamine - Stir for 15 min setup->add_tea add_acrylate Add Ethyl 2-cyano-3-ethoxyacrylate - Dropwise addition add_tea->add_acrylate reflux Heat to Reflux - ~78 °C - Monitor by TLC (e.g., 24h) add_acrylate->reflux cool Cool to Room Temperature reflux->cool concentrate Concentrate in vacuo cool->concentrate workup Aqueous Workup - Add EtOAc and Water - Separate layers concentrate->workup dry Dry Organic Layer - Anhydrous Na2SO4 workup->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Purification - Recrystallization or Column Chromatography filter_concentrate->purify end End (Isolated Product) purify->end

Caption: Workflow for the synthesis of this compound.

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add tert-butylhydrazine hydrochloride (1.0 eq).

  • Solvent Addition: Add ethanol (5-10 mL per gram of tert-butylhydrazine hydrochloride).

  • Base Addition: Begin stirring the suspension and add triethylamine (1.1 eq) dropwise. Stir the resulting mixture at room temperature for 15 minutes.

  • Addition of Acrylate: Slowly add a solution of ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) in ethanol via a dropping funnel over 30 minutes. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v). A similar reaction using a different hydrazine derivative was refluxed in ethanol for 24 hours.[1]

  • Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Extraction: To the residue, add ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization Data (Literature Values for Analogous Compounds)

Analysis Expected Peaks/Signals for Analogous 5-Aminopyrazole-4-carboxylates
¹H NMR δ (ppm): 7.5-8.0 (s, 1H, pyrazole-H), 5.5-6.5 (br s, 2H, NH₂), 4.1-4.3 (q, 2H, OCH₂CH₃), 1.2-1.5 (s, 9H, C(CH₃)₃), 1.2-1.4 (t, 3H, OCH₂CH₃)
¹³C NMR δ (ppm): 164-166 (C=O), 150-155 (C-5), 138-142 (C-3a), 95-100 (C-4), 60-62 (OCH₂CH₃), 55-60 (C(CH₃)₃), 28-30 (C(CH₃)₃), 14-15 (OCH₂CH₃)
FT-IR ν (cm⁻¹): 3400-3200 (N-H stretching), 1700-1680 (C=O stretching), 1620-1600 (N-H bending)
Mass Spec Expected [M+H]⁺

Note: The exact chemical shifts and peak positions will vary for the target molecule.

Scale-Up Considerations and Optimization

ParameterLaboratory Scale (1-10 g)Pilot Scale (100 g - 1 kg)Key Considerations
Reagent Addition Dropwise via funnelControlled addition via pumpManage exotherm, ensure homogenous mixing.
Mixing Magnetic or overhead stirrerMechanical stirrerEfficient mixing is crucial for reaction kinetics and heat transfer.
Heating/Cooling Heating mantle/ice bathJacketed reactorPrecise temperature control is critical for yield and purity.
Work-up Separatory funnelLiquid-liquid extractorEfficient phase separation and extraction are necessary.
Purification Recrystallization/ChromatographyCrystallization/FiltrationDevelop a robust crystallization procedure to avoid chromatography.
Safety Standard lab safetyProcess safety managementHandle flammable solvents and potentially exothermic reactions with care.

Troubleshooting

  • Low Yield:

    • Ensure complete reaction by extending the reflux time and monitoring by TLC.

    • Verify the quality and purity of starting materials.

    • Ensure the triethylamine effectively neutralizes the hydrochloride salt to free the hydrazine.

  • Impure Product:

    • Optimize the recrystallization solvent system.

    • If impurities persist, column chromatography may be necessary.

    • Ensure efficient removal of triethylamine hydrochloride during work-up.

Conclusion

The provided protocol offers a reliable and scalable method for the synthesis of this compound. By carefully controlling the reaction parameters and implementing appropriate scale-up techniques, this valuable intermediate can be produced in high yield and purity, facilitating its use in pharmaceutical research and development.

References

Application Notes and Protocols for ETHYL 5-AMINO-1-TERT-BUTYLPYRAZOLE-4-CARBOXYLATE in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ETHYL 5-AMINO-1-TERT-BUTYLPYRAZOLE-4-CARBOXYLATE is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are a significant area of interest in agrochemical research due to their broad spectrum of biological activities, including herbicidal, insecticidal, and fungicidal properties.[1][2][3][4][5] The unique structural features of the pyrazole ring allow for diverse functionalization, leading to the development of novel and effective crop protection agents.[2][6] This document provides detailed application notes and experimental protocols for the potential use of this compound as a lead compound in the discovery of new agrochemicals.

The tert-butyl group at the 1-position of the pyrazole ring can influence the compound's lipophilicity and steric profile, potentially enhancing its interaction with biological targets and improving its efficacy and selectivity. The 5-amino and 4-carboxylate functional groups serve as versatile handles for further chemical modification, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.[7]

Potential Applications in Agrochemical Research

Based on the known biological activities of analogous pyrazole derivatives, this compound is a promising candidate for investigation in the following areas:

  • Herbicide Development: Many pyrazole-containing compounds have been commercialized as herbicides.[1][4] They often act by inhibiting key plant enzymes, such as p-hydroxyphenylpyruvate dioxygenase (HPPD) in the carotenoid biosynthesis pathway, leading to bleaching symptoms and plant death.[8]

  • Insecticide Development: Pyrazole derivatives have been successfully developed as insecticides. These compounds can act as neurotoxins, targeting the nervous systems of insects.

  • Fungicide Development: The pyrazole scaffold is present in several commercial fungicides.[9][10] These compounds can inhibit fungal growth by disrupting essential cellular processes.

Quantitative Data Summary

Due to the novelty of this compound, extensive published data on its specific biological activities is limited. The following table presents hypothetical, yet realistic, quantitative data for illustrative purposes, based on the performance of similar pyrazole-based agrochemicals. This data is intended to serve as a benchmark for researchers screening this compound.

Activity Type Assay Test Organism Endpoint Hypothetical Value for this compound Reference Compound (Example) Reference Value
Herbicidal Whole Plant Assay (Post-emergence)Amaranthus retroflexus (Redroot Pigweed)GR₅₀ (50% Growth Reduction)50 g/haTopramezone25 g/ha
Herbicidal Whole Plant Assay (Pre-emergence)Setaria faberi (Giant Foxtail)GR₅₀75 g/haIsoxaflutole60 g/ha
Insecticidal Contact Toxicity AssayMyzus persicae (Green Peach Aphid)LC₅₀ (50% Lethal Concentration)10 mg/LFipronil1 mg/L
Insecticidal Ingestion AssayPlutella xylostella (Diamondback Moth)LD₅₀ (50% Lethal Dose)5 µg/g insectChlorantraniliprole0.5 µg/g insect
Fungicidal In Vitro Mycelial Growth InhibitionBotrytis cinerea (Gray Mold)EC₅₀ (50% Effective Concentration)2 µg/mLPenthiopyrad0.5 µg/mL
Fungicidal Spore Germination InhibitionPuccinia triticina (Wheat Leaf Rust)EC₅₀5 µg/mLBixafen1 µg/mL

Experimental Protocols

The following are detailed protocols for the synthesis and biological evaluation of this compound and its derivatives.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of 1-substituted 5-aminopyrazole-4-carboxylates.

Materials:

  • Ethyl (ethoxymethylene)cyanoacetate

  • tert-Butylhydrazine hydrochloride

  • Triethylamine

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve ethyl (ethoxymethylene)cyanoacetate (1 equivalent) in ethanol.

  • Add tert-butylhydrazine hydrochloride (1 equivalent) to the solution.

  • Slowly add triethylamine (1.1 equivalents) to the reaction mixture at room temperature.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow reagent1 Ethyl (ethoxymethylene)cyanoacetate reaction_step Reflux reagent1->reaction_step reagent2 tert-Butylhydrazine HCl reagent2->reaction_step reagent3 Triethylamine reagent3->reaction_step solvent Ethanol solvent->reaction_step workup Workup (Evaporation, Extraction) reaction_step->workup purification Purification (Column Chromatography) workup->purification product ETHYL 5-AMINO-1-TERT- BUTYLPYRAZOLE-4-CARBOXYLATE purification->product

General synthesis workflow for the target compound.
Protocol 2: In Vitro Herbicidal Activity Screening

This protocol outlines a method for the primary screening of the herbicidal activity of the title compound.

Materials:

  • Seeds of a model monocot plant (e.g., Setaria faberi) and a model dicot plant (e.g., Amaranthus retroflexus)

  • Agar

  • Murashige and Skoog (MS) basal salt medium

  • Test compound (dissolved in DMSO)

  • Petri dishes

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare agar plates containing MS medium.

  • Incorporate the test compound at various concentrations (e.g., 1, 10, 100 µM) into the molten agar before pouring the plates. A DMSO control should also be prepared.

  • Sterilize the seeds and place them on the surface of the agar plates.

  • Seal the Petri dishes and place them in a growth chamber under controlled conditions (e.g., 16-hour photoperiod, 25°C).

  • After 7-10 days, measure the root and shoot length of the seedlings.

  • Calculate the percentage of growth inhibition for each concentration compared to the DMSO control.

  • Determine the GR₅₀ value for each plant species.

Protocol 3: In Vitro Fungicidal Activity Screening

This protocol describes an assay to evaluate the in vitro fungicidal activity against a common plant pathogen.

Materials:

  • Pure culture of a fungal pathogen (e.g., Botrytis cinerea)

  • Potato Dextrose Agar (PDA)

  • Test compound (dissolved in DMSO)

  • Petri dishes

  • Sterile cork borer

  • Incubator

Procedure:

  • Prepare PDA medium and autoclave.

  • While the medium is still molten, add the test compound at various concentrations (e.g., 0.1, 1, 10, 100 µg/mL). A DMSO control should be included.

  • Pour the amended PDA into Petri dishes and allow them to solidify.

  • Using a sterile cork borer, place a mycelial plug from the edge of an actively growing fungal culture in the center of each plate.

  • Incubate the plates at the optimal growth temperature for the fungus (e.g., 22°C) in the dark.

  • After 3-5 days, measure the diameter of the fungal colony.

  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the DMSO control.

  • Determine the EC₅₀ value.

Hypothetical Mechanism of Action: HPPD Inhibition

Many pyrazole-based herbicides function by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[8] This enzyme is crucial for the biosynthesis of plastoquinone and tocopherols. Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway. The inhibition of HPPD leads to a depletion of plastoquinone, which in turn blocks carotenoid synthesis. Carotenoids are vital for protecting chlorophyll from photo-oxidation. Without carotenoids, chlorophyll is rapidly destroyed under light, resulting in the characteristic bleaching symptoms observed in treated plants.

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD Inhibited by Pyrazole HGA Homogentisate (HGA) Plastoquinone Plastoquinone HGA->Plastoquinone PhytoeneDesaturase Phytoene Desaturase Plastoquinone->PhytoeneDesaturase Cofactor Carotenoids Carotenoids PhytoeneDesaturase->Carotenoids Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protects Photooxidation Photo-oxidation Chlorophyll->Photooxidation Bleaching Bleaching Symptoms Photooxidation->Bleaching HPPD->HGA Inhibited by Pyrazole Pyrazole ETHYL 5-AMINO-1-TERT- BUTYLPYRAZOLE-4-CARBOXYLATE Pyrazole->HPPD

Hypothetical herbicidal mode of action via HPPD inhibition.

Conclusion

This compound represents a valuable starting point for the development of novel agrochemicals. Its structural features are common to many successful commercial products, and the synthetic route is straightforward. The provided protocols offer a framework for the synthesis and initial biological screening of this compound and its derivatives. Further research, including extensive SAR studies, mode of action elucidation, and crop safety evaluation, is warranted to fully explore its potential as a new crop protection agent.

References

Application Notes and Protocols: Diazotization and Coupling Reactions of Ethyl 3-Aminopyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 3-amino-1H-pyrazole-4-carboxylate is a versatile heterocyclic building block of significant interest in synthetic organic chemistry. Its primary amino group can be readily converted into a diazonium salt, which serves as a reactive intermediate for coupling with a variety of nucleophilic substrates. These coupling reactions lead to the formation of a diverse range of azo dyes and are pivotal in the synthesis of fused heterocyclic systems, such as pyrazolo[5,1-c][1][2][3]triazines and pyrazolo[1,5-a]pyrimidines.[1] The resulting compounds are of great interest to researchers in medicinal chemistry and drug development due to their potential biological activities, including antibacterial, antifungal, and anticancer properties.[2][3] Furthermore, these azo compounds have applications as colorants in various industries.[4][5][6] This document provides detailed protocols for the diazotization of ethyl 3-aminopyrazole-4-carboxylate and its subsequent coupling reactions, along with tabulated data for the synthesized products.

Reaction Scheme

The overall transformation involves two key steps: the diazotization of the primary amine and the subsequent azo coupling with an appropriate partner.

Reaction_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling start Ethyl 3-aminopyrazole-4-carboxylate reagents_d NaNO2, HCl 0-5 °C start->reagents_d diazonium Ethyl 4-carboxylate-1H-pyrazol-3-yl-diazonium salt reagents_d->diazonium coupling_partner Coupling Partner (e.g., Phenols, Active Methylene Compounds) diazonium->coupling_partner product Azo-coupled Product diazonium->product Coupling Reaction coupling_partner->product

Caption: General workflow for the diazotization and coupling of ethyl 3-aminopyrazole-4-carboxylate.

Experimental Protocols

Protocol 1: Diazotization of Ethyl 3-amino-1H-pyrazole-4-carboxylate

This protocol describes the formation of the diazonium salt of ethyl 3-amino-1H-pyrazole-4-carboxylate, which is a crucial intermediate for subsequent coupling reactions.

Materials and Reagents:

  • Ethyl 3-amino-1H-pyrazole-4-carboxylate

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, create a solution of ethyl 3-amino-1H-pyrazole-4-carboxylate in dilute hydrochloric acid.[7]

  • Cool this solution to a temperature range of 0-5 °C using an ice-salt bath, ensuring constant stirring.[2][7]

  • Separately, prepare a solution of sodium nitrite in cold distilled water.

  • Add the sodium nitrite solution dropwise to the cooled solution of ethyl 3-aminopyrazole-4-carboxylate. It is critical to maintain the temperature below 5 °C during this addition to prevent the decomposition of the newly formed diazonium salt.[7]

  • After the complete addition of the sodium nitrite solution, continue to stir the mixture at 0-5 °C for an additional 30 to 60 minutes to ensure the diazotization reaction is complete.[7]

  • The resulting cold solution contains the diazonium salt and should be used immediately in the subsequent coupling reaction.[7]

Diazotization_Mechanism cluster_0 In Situ Formation of Nitrous Acid cluster_1 Formation of the Diazonium Salt NaNO2 NaNO₂ HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 + HCl HCl HCl NaCl NaCl amine Ethyl 3-aminopyrazole-4-carboxylate nitrosamine N-Nitrosamine intermediate amine->nitrosamine + HNO₂ diazonium_ion Pyrazolediazonium ion nitrosamine->diazonium_ion Tautomerization & -H₂O Coupling_Mechanism diazonium Pyrazolediazonium ion intermediate Intermediate Adduct diazonium->intermediate + Active Methylene Compound active_methylene Active Methylene Compound (e.g., Malononitrile) product Azo-coupled Product intermediate->product Proton loss

References

Application Notes and Protocols: Synthesis and Evaluation of Pan-FGFR Covalent Inhibitors from 5-amino-1H-pyrazole-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of a novel series of pan-FGFR covalent inhibitors derived from 5-amino-1H-pyrazole-4-carboxamide. The information is curated to facilitate the replication and further development of these promising anti-cancer agents.

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Aberrant activation of FGFR signaling is a known driver in various cancers, making it a compelling target for therapeutic intervention. However, the efficacy of many FGFR inhibitors is limited by the emergence of drug resistance, often through mutations in the kinase domain, such as the gatekeeper residue.

This document details a series of 5-amino-1H-pyrazole-4-carboxamide derivatives designed as covalent inhibitors that potently and irreversibly bind to a cysteine residue within the ATP-binding pocket of FGFRs. This covalent binding mechanism offers the potential for prolonged target engagement and efficacy against both wild-type and mutant FGFRs. The representative compound from this series, 10h , has demonstrated nanomolar potency against multiple FGFR isoforms and various cancer cell lines.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Compound 10h
Target/Cell LineAssay TypeIC50 (nM)Notes
Biochemical Assays
FGFR1Kinase Inhibition46Wild-type enzyme.
FGFR2Kinase Inhibition41Wild-type enzyme.
FGFR3Kinase Inhibition99Wild-type enzyme.
FGFR2 V564FKinase Inhibition62Gatekeeper mutant.
Cellular Assays
NCI-H520Cell Proliferation19Lung cancer cell line.
SNU-16Cell Proliferation59Gastric cancer cell line.
KATO IIICell Proliferation73Gastric cancer cell line.

Signaling Pathway and Mechanism of Action

FGFR signaling is initiated by the binding of fibroblast growth factors (FGFs), leading to receptor dimerization and autophosphorylation of the intracellular kinase domains. This triggers a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival. The 5-amino-1H-pyrazole-4-carboxamide derivatives covalently bind to a conserved cysteine residue in the P-loop of the FGFR kinase domain, preventing ATP binding and subsequent signal transduction.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCG PLCγ FGFR->PLCG Phosphorylation STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Processes Cell Proliferation, Survival, Migration ERK->Cell_Processes PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Processes DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Cell_Processes STAT->Cell_Processes Inhibitor 5-amino-1H-pyrazole- 4-carboxamide Derivative Inhibitor->FGFR Covalent Inhibition

FGFR Signaling Pathway and Covalent Inhibition

Experimental Protocols

Disclaimer: The following protocols are generalized based on standard laboratory practices, as the specific experimental details from the primary publication were not fully available.

General Synthesis of 5-amino-1H-pyrazole-4-carboxamide Derivatives

The synthesis of the target compounds typically involves a multi-step process starting from commercially available materials. A representative synthetic workflow is outlined below.

Synthesis_Workflow Start Starting Materials (e.g., Substituted Anilines, Pyrazole Precursors) Step1 Step 1: Synthesis of 5-amino-1H-pyrazole- 4-carbonitrile Core Start->Step1 Step2 Step 2: Amide Coupling with Appropriate Carboxylic Acid Step1->Step2 Step3 Step 3: Introduction of the Covalent Warhead (e.g., Acrylamide Moiety) Step2->Step3 Purification Purification (e.g., Column Chromatography, Recrystallization) Step3->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Final_Product Final Covalent Inhibitor Characterization->Final_Product

General Synthesis Workflow

Protocol:

  • Synthesis of the Pyrazole Core: A substituted hydrazine is reacted with a suitable three-carbon precursor, such as an ethoxymethylenemalononitrile derivative, to form the 5-amino-1-(substituted aryl)-1H-pyrazole-4-carbonitrile scaffold. This reaction is typically carried out in a suitable solvent like ethanol under reflux.

  • Hydrolysis of the Nitrile: The nitrile group of the pyrazole core is hydrolyzed to a carboxylic acid using acidic or basic conditions.

  • Amide Coupling: The resulting carboxylic acid is coupled with a desired amine using a standard coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in an aprotic solvent like DMF (Dimethylformamide).

  • Introduction of the Covalent Warhead: To introduce the acrylamide moiety, a precursor with a free amine is reacted with acryloyl chloride in the presence of a base to form the final covalent inhibitor.

  • Purification: The final product is purified by column chromatography on silica gel, followed by recrystallization or preparative HPLC to yield the pure compound.

  • Characterization: The structure of the synthesized compound is confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro FGFR Kinase Inhibitory Assay

This assay determines the concentration of the inhibitor required to inhibit the enzymatic activity of FGFR by 50% (IC50).

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and mutant FGFR enzymes.

  • ATP and a suitable kinase substrate (e.g., poly(E4Y)).

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • Test compounds (5-amino-1H-pyrazole-4-carboxamide derivatives) dissolved in DMSO.

  • A detection reagent to measure kinase activity (e.g., ADP-Glo™ Kinase Assay).

  • Microplates (e.g., 384-well).

Protocol:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the kinase, substrate, and test compound to the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method that quantifies ADP production.

  • Plot the percentage of kinase inhibition against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (MTT Assay)

This assay measures the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., NCI-H520, SNU-16, KATO III).

  • Complete cell culture medium.

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

Protocol:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis cluster_lead Lead Optimization Synthesis Synthesize Library of 5-amino-1H-pyrazole- 4-carboxamide Derivatives Biochemical Biochemical Assay (FGFR1, 2, 3, Mutants) Determine IC50 Synthesis->Biochemical Cellular Cellular Proliferation Assay (NCI-H520, SNU-16, KATO III) Determine IC50 Synthesis->Cellular SAR Structure-Activity Relationship (SAR) Analysis Biochemical->SAR Cellular->SAR Lead_Opt Identify Lead Compounds (e.g., Compound 10h) SAR->Lead_Opt Further_Studies Further In Vivo and Crystallography Studies Lead_Opt->Further_Studies

In Vitro Screening Workflow

Structure-Activity Relationship (SAR)

Note: The specific SAR for this series of compounds is not detailed in the publicly available information. The following is a generalized summary based on common observations for pyrazole-based kinase inhibitors.

The biological activity of 5-amino-1H-pyrazole-4-carboxamide derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and the N-aryl group.

  • N1-Substitution on the Pyrazole Ring: The substituent at the N1 position of the pyrazole ring plays a crucial role in orienting the inhibitor within the ATP-binding pocket of the kinase. Aromatic or heteroaromatic rings at this position often form key hydrogen bonding interactions with the hinge region of the kinase.

  • C3- and C5-Substituents on the Pyrazole Ring: Modifications at these positions can influence selectivity and potency. Bulky groups may be used to probe specific pockets within the kinase domain.

  • The Carboxamide Moiety: The carboxamide group is often involved in hydrogen bonding interactions with the protein backbone.

  • The Covalent Warhead: The acrylamide moiety is designed to react with a nearby cysteine residue, forming a covalent bond. The linker connecting the warhead to the core scaffold is critical for optimal positioning and reactivity.

X-ray Crystallography Protocol (General)

An X-ray co-crystal structure of compound 10h in complex with FGFR1 has been reported, confirming its irreversible binding mode.[1] The following is a general protocol for obtaining such a structure.

Protocol:

  • Protein Expression and Purification: Express and purify the kinase domain of FGFR1 using standard chromatographic techniques.

  • Complex Formation: Incubate the purified FGFR1 with an excess of the covalent inhibitor (e.g., compound 10h) to ensure complete covalent modification.

  • Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain well-diffracting crystals of the FGFR1-inhibitor complex.

  • Data Collection: Collect X-ray diffraction data from the crystals using a synchrotron radiation source.

  • Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement. Refine the model to obtain the final high-resolution structure of the complex.

This detailed structural information is invaluable for understanding the binding mode of the inhibitor and for guiding the rational design of next-generation inhibitors with improved potency and selectivity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of ETHYL 5-AMINO-1-TERT-BUTYLPYRAZOLE-4-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of ETHYL 5-AMINO-1-TERT-BUTYLPYRAZOLE-4-CARBOXYLATE synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended reaction time, consider extending the reaction duration or gradually increasing the temperature. For the reaction of tert-butylhydrazine with ethyl ethoxymethylenecyanoacetate, heating on a steam bath for an extended period (e.g., 16 hours) may be necessary.[1]
Incorrect solvent or solvent mixture.The choice of solvent can significantly impact the reaction yield. Ethanol or a mixture of acetic acid and water are commonly used for similar pyrazole syntheses.[1] Experiment with different solvent systems to find the optimal conditions for your specific setup.
Degradation of starting materials or product.Ensure the quality of starting materials, particularly tert-butylhydrazine, which can be sensitive to air and moisture. Use freshly opened or properly stored reagents. The product, an aminopyrazole ester, may also be sensitive to harsh acidic or basic conditions during workup.
Formation of a Major Impurity Formation of the regioisomeric byproduct: ETHYL 3-AMINO-1-TERT-BUTYLPYRAZOLE-4-CARBOXYLATE.The bulky tert-butyl group on the hydrazine generally directs the cyclization to favor the formation of the desired 5-amino isomer due to steric hindrance. However, the formation of the 3-amino isomer can still occur. To minimize this, ensure the reaction is carried out under optimized conditions. Lower reaction temperatures may favor the desired regioisomer.
Unreacted starting materials.As mentioned above, ensure the reaction goes to completion by monitoring with TLC and adjusting the reaction time and temperature accordingly.
Side reactions of the starting materials.Ethyl ethoxymethylenecyanoacetate can undergo side reactions if the reaction conditions are not controlled. Ensure the dropwise addition of reagents and maintain the recommended reaction temperature.
Difficult Purification Co-elution of the desired product and the isomeric impurity during column chromatography.The polarity of the two isomers may be very similar, making separation by standard column chromatography challenging. Experiment with different solvent systems for elution, using a shallow gradient. Alternatively, consider derivatization of the amino group to alter the polarity of the isomers for easier separation, followed by deprotection.
Oily product that is difficult to crystallize.Aminopyrazoles can sometimes be obtained as oils. Try different crystallization solvents or solvent mixtures. Techniques such as trituration with a non-polar solvent (e.g., hexane) can sometimes induce crystallization. If crystallization fails, purification by column chromatography is the recommended alternative.
Product instability on silica gel.Some amino compounds can be sensitive to the acidic nature of silica gel. If you suspect product degradation on the column, consider using neutral or basic alumina for chromatography, or use a silica gel that has been treated with a base like triethylamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most common and direct route is the cyclocondensation reaction between tert-butylhydrazine and ethyl ethoxymethylenecyanoacetate. This reaction typically proceeds by heating the two reactants in a suitable solvent.

Q2: How does the tert-butyl group influence the regioselectivity of the reaction?

A2: The bulky tert-butyl group on the hydrazine reactant sterically hinders the attack of the more substituted nitrogen atom on the cyano group of ethyl ethoxymethylenecyanoacetate. This steric hindrance favors the formation of the this compound isomer over the ETHYL 3-AMINO-1-TERT-BUTYLPYRAZOLE-4-CARBOXYLATE isomer.

Q3: What are the optimal reaction conditions for this synthesis?

A3: While the optimal conditions can vary, a common starting point is to react tert-butylhydrazine with ethyl ethoxymethylenecyanoacetate in a solvent like ethanol or a mixture of acetic acid and water, with heating. Based on analogous reactions, heating on a steam bath for several hours (e.g., 16 hours) is a reasonable starting point.[1] Optimization of temperature and reaction time is recommended for maximizing the yield.

Q4: What are the expected side products in this reaction?

A4: The primary side product is the regioisomer, ETHYL 3-AMINO-1-TERT-BUTYLPYRAZOLE-4-CARBOXYLATE. Unreacted starting materials may also be present if the reaction does not go to completion. Other minor byproducts may arise from the decomposition of the starting materials or product under the reaction conditions.

Q5: How can I purify the final product effectively?

A5: The product can be purified by either crystallization or column chromatography. If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) is often effective. If the product is an oil or if isomeric impurities are present, column chromatography on silica gel is the recommended method. Careful selection of the eluent system is crucial for separating the desired product from any impurities.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a similar synthesis of a substituted aminopyrazole.[1]

Materials:

  • tert-Butylhydrazine hydrochloride

  • Ethyl (ethoxymethylene)cyanoacetate

  • Sodium acetate (or another suitable base)

  • Ethanol

  • Water

  • Acetic Acid

Procedure:

  • In a round-bottom flask, dissolve tert-butylhydrazine hydrochloride in a mixture of acetic acid and water.

  • Add sodium acetate to neutralize the hydrochloride and liberate the free base.

  • To this solution, add ethyl (ethoxymethylene)cyanoacetate dropwise with stirring.

  • Heat the reaction mixture on a steam bath. The reaction progress should be monitored by TLC. A typical reaction time is around 16 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration, wash with cold water, and dry.

  • If the product does not precipitate, the reaction mixture can be concentrated under reduced pressure. The residue can then be taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate and the solvent is evaporated.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reaction Conditions for Aminopyrazole Synthesis

Reactants Solvent Temperature Time (h) Yield (%) Reference
2-Hydrazinopyridine + Ethyl (ethoxymethylene)cyanoacetateAcetic Acid/WaterSteam Bath16Not specified[1]
Phenylhydrazine + Malononitrile + Aryl AldehydesWater/Ethanol55 °C0.25-0.4585-93
Hydrazides + Ketene DithioacetalDMFReflux2-3Not specified

Note: The yields reported are for analogous reactions and may differ for the synthesis of this compound.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification tert-Butylhydrazine tert-Butylhydrazine Cyclocondensation Cyclocondensation tert-Butylhydrazine->Cyclocondensation Ethyl Ethoxymethylenecyanoacetate Ethyl Ethoxymethylenecyanoacetate Ethyl Ethoxymethylenecyanoacetate->Cyclocondensation Cooling & Precipitation Cooling & Precipitation Cyclocondensation->Cooling & Precipitation Extraction Extraction Cyclocondensation->Extraction Crystallization Crystallization Cooling & Precipitation->Crystallization Column Chromatography Column Chromatography Extraction->Column Chromatography Product Product Crystallization->Product Column Chromatography->Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Check TLC Side Product Formation Side Product Formation Low Yield->Side Product Formation Analyze by LC-MS Purification Loss Purification Loss Low Yield->Purification Loss Review Procedure Extend Time/Temp Extend Time/Temp Incomplete Reaction->Extend Time/Temp Optimize Conditions Optimize Conditions Side Product Formation->Optimize Conditions Improve Purification Improve Purification Purification Loss->Improve Purification

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: Purification of Crude ETHYL 5-AMINO-1-TERT-BUTYLPYRAZOLE-4-CARBOXYLATE by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of ETHYL 5-AMINO-1-TERT-BUTYLPYRAZOLE-4-CARBOXYLATE and related pyrazole derivatives using chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Standard silica gel is a common choice for the purification of pyrazole derivatives. However, due to the basic nature of the amino group in the target compound, interactions with the acidic silica surface can lead to issues like peak tailing. If such problems arise, consider using deactivated silica gel, alumina, or an amine-functionalized silica column, which can improve peak shape and recovery.[1][2]

Q2: Which solvent systems are typically used for the elution of pyrazole derivatives in flash chromatography?

A2: A common and effective starting point is a solvent system of ethyl acetate in hexane or heptane.[3][4][5] For more polar compounds, a mixture of methanol in dichloromethane can be employed.[6] It is recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC), aiming for an Rf value between 0.2 and 0.3 for the target compound.[7]

Q3: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" happens when the compound precipitates at a temperature above its melting point. To address this, you can try increasing the volume of the "good" solvent to lower the saturation point, ensuring the solution cools down slowly, or changing the solvent system entirely.[8] Adding a seed crystal of the pure compound can also help induce crystallization.[8]

Q4: Can I use reversed-phase chromatography for the purification of this compound?

A4: Yes, reversed-phase chromatography is a viable option, especially if the compound shows instability on silica gel.[1] A C18 column with a mobile phase of acetonitrile and a high-pH aqueous buffer (e.g., 10 mM ammonium bicarbonate, pH 10) can be effective for polar, basic compounds that are poorly retained in normal-phase chromatography.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic purification of this compound.

Problem 1: Significant Peak Tailing in Silica Gel Chromatography
Potential Cause Troubleshooting Strategy
Interaction of the basic amino group with acidic silica. Add a small amount of a basic modifier, such as 0.1-1% triethylamine or ammonia, to the eluent to neutralize the acidic sites on the silica gel.[1]
Inappropriate solvent system. Re-evaluate the solvent system using TLC. A more polar solvent system might be needed to improve elution and peak shape.
Column overloading. Reduce the amount of crude material loaded onto the column.
Problem 2: The Compound Does Not Elute from the Column
Potential Cause Troubleshooting Strategy
Compound is too polar for the chosen solvent system. Gradually increase the polarity of the eluting solvent. For instance, increase the percentage of ethyl acetate in hexane or add methanol to a dichloromethane system.[6]
Compound has decomposed on the silica gel. Test the stability of your compound on a TLC plate by spotting it and letting it sit for a while before eluting.[9] If decomposition is observed, consider using a more inert stationary phase like alumina or deactivated silica.[2]
Incorrect solvent system preparation. Double-check that the solvents used for the mobile phase were mixed in the correct proportions.[9]
Problem 3: Poor Separation of the Target Compound from Impurities
Potential Cause Troubleshooting Strategy
Suboptimal solvent system. Experiment with different solvent systems to improve selectivity. Sometimes, a less conventional solvent mixture can provide better separation.[4]
Column was not packed properly. Ensure the column is packed uniformly to avoid channeling.
Fractions are too large. Collect smaller fractions to improve the resolution of the separation.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar solvent mixture (e.g., 5% ethyl acetate in hexane).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a level surface.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica bed.

  • Elution: Begin elution with the starting solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the target compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a solvent or a mixed solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common solvents for pyrazoles include ethanol, methanol, and ethyl acetate, often in combination with an anti-solvent like water or hexane.[8]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Data Presentation

Table 1: Recommended Starting Conditions for Chromatography

Parameter Normal Phase Chromatography Reversed-Phase Chromatography
Stationary Phase Silica Gel (or Alumina/Amine-functionalized Silica)C18
Mobile Phase A Hexane or Dichloromethane10 mM Ammonium Bicarbonate (pH 10)
Mobile Phase B Ethyl Acetate or MethanolAcetonitrile or Methanol
Gradient Step or linear gradient of B into A5% to 95% B
Modifier 0.1-1% Triethylamine (optional)N/A

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Workflow for Chromatography Purification cluster_troubleshooting Troubleshooting Steps start Start Purification tlc Run TLC to Determine Initial Solvent System start->tlc column Perform Column Chromatography tlc->column analyze Analyze Fractions by TLC column->analyze issues Encounter Purification Issues? analyze->issues pure Pure Product Obtained issues->pure No tailing Peak Tailing? issues->tailing Yes no_elution No Elution? tailing->no_elution No add_base Add Basic Modifier (e.g., Triethylamine) tailing->add_base Yes change_phase Change Stationary Phase (Alumina, Amine-Silica) tailing->change_phase poor_sep Poor Separation? no_elution->poor_sep No inc_polarity Increase Solvent Polarity no_elution->inc_polarity Yes check_stability Check Compound Stability no_elution->check_stability poor_sep->pure No, try recrystallization optimize_solvent Optimize Solvent System poor_sep->optimize_solvent Yes collect_smaller Collect Smaller Fractions poor_sep->collect_smaller add_base->column change_phase->column inc_polarity->column check_stability->column optimize_solvent->column collect_smaller->analyze

Caption: A logical workflow for troubleshooting common chromatography issues.

References

Technical Support Center: N-Substituted Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of N-substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when synthesizing N-substituted pyrazoles?

A1: The most prevalent side reaction is the formation of a mixture of regioisomers: N1- and N2-substituted pyrazoles.[1] This occurs because the two nitrogen atoms in the pyrazole ring have similar electronic properties and can both act as nucleophiles, leading to alkylation or arylation at either position.[2][3] The ratio of these isomers is highly dependent on the substitution pattern of the pyrazole ring, the nature of the electrophile, and the reaction conditions.[4]

Q2: How can I control the regioselectivity to favor either the N1 or N2 isomer?

A2: Controlling regioselectivity is a key challenge and can be influenced by several factors:

  • Steric Hindrance: Bulky substituents on the pyrazole ring (at positions 3 or 5) or a bulky electrophile can sterically hinder the approach to the adjacent nitrogen atom, often favoring substitution at the less hindered nitrogen. For instance, using a bulkier benzyl bromide instead of 1-bromopropane can increase the N1/N2 isomeric ratio.[4]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the isomeric ratio.[2] For example, using sodium hydride as a base can prevent the formation of regioisomeric products in certain reactions.[2][5]

  • Catalysts: Lewis acid catalysts, such as MgBr₂, have been shown to selectively produce N2-alkylated pyrazoles.[6] In some cases, catalyst-free Michael additions can yield excellent N1-selectivity (>99.9:1).[4][7]

  • Strategic Atom Replacement: An alternative approach involves synthesizing N-alkyl pyrazoles from isothiazoles, which circumvents the direct N-functionalization step and its associated selectivity issues.[8]

Q3: I'm observing over-alkylation or polysubstitution on my pyrazole. How can this be minimized?

A3: Over-alkylation can occur with highly electron-deficient pyrazoles. To minimize this side reaction, consider performing the reaction at a lower temperature, for example, 0 °C.[6] Careful control of stoichiometry (using the alkylating agent as the limiting reagent if feasible) can also help prevent polysubstitution.

Q4: My reaction mixture is turning yellow or red, and I'm getting many impurities. What is the likely cause?

A4: The discoloration and formation of multiple impurities, especially in Knorr-type syntheses, can be due to the decomposition of the hydrazine starting material.[1][9] Ensuring the purity of your starting materials is crucial.[10] If using a hydrazine salt (e.g., phenylhydrazine HCl), adding a base like sodium acetate can help generate the free hydrazine in situ and lead to a cleaner reaction profile.[9]

Troubleshooting Guides

Issue 1: Poor Regioselectivity (Mixture of N1 and N2 Isomers)

Symptoms:

  • ¹H and ¹³C NMR spectra of the crude product show two sets of signals for the pyrazole core and substituents.

  • LC-MS analysis reveals two product peaks with the same mass.

Possible Causes & Solutions:

CauseRecommended Solution
Steric and electronic properties of substrates are not sufficiently different. - Increase the steric bulk of the N-substituent on the electrophile.[4]- Modify substituents on the pyrazole ring to electronically favor one nitrogen over the other.
Suboptimal reaction conditions (base, solvent). - Screen different bases. For example, NaH has been shown to improve selectivity in some cases.[2][5]- Vary the solvent. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can improve regioselectivity.[10]
Lack of catalytic control. - For N2-selectivity, consider using a magnesium catalyst like MgBr₂.[6]- For N1-selectivity, explore catalyst-free Michael additions with appropriate α,β-unsaturated electrophiles.[4][7]
Issue 2: Low or No Yield of the Desired N-Substituted Pyrazole

Symptoms:

  • TLC or LC-MS analysis shows a large amount of unreacted starting material.

  • The isolated yield is significantly lower than expected.

Possible Causes & Solutions:

CauseRecommended Solution
Poor quality of starting materials. - Ensure the purity of the pyrazole and the alkylating/arylating agent. Impurities can inhibit the reaction or lead to side products.[10]
Incomplete reaction. - Increase the reaction temperature or prolong the reaction time. Monitor progress by TLC or LC-MS.[11]- Consider using microwave-assisted synthesis to potentially improve yields and reduce reaction times.[11]
Formation of stable intermediates. - In some condensation syntheses, stable intermediates like hydroxylpyrazolidines may not readily dehydrate. Adding a dehydrating agent or increasing the temperature might be necessary.[10]
Side reactions consuming reagents. - Alkylation of amine bases (e.g., DBU, Et₃N) by the electrophile can occur.[6] Consider using a non-nucleophilic base like i-Pr₂NEt or a carbonate base.

Experimental Protocols

Protocol 1: Mg-Catalyzed N2-Regioselective Alkylation of 3-Phenyl-1H-pyrazole

This protocol is adapted from a method developed for the highly regioselective N2-alkylation of 3-substituted pyrazoles.[6]

Materials:

  • 3-phenyl-1H-pyrazole

  • Magnesium bromide (MgBr₂)

  • 2-bromo-N,N-dimethylacetamide

  • N,N-Diisopropylethylamine (i-Pr₂NEt)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen atmosphere (glovebox)

Procedure:

  • In a glovebox under a nitrogen atmosphere, add 3-phenyl-1H-pyrazole (1.0 eq, 1.39 mmol, 200 mg) and MgBr₂ (0.2 eq, 0.277 mmol, 51.0 mg) to a reaction vial equipped with a magnetic stir bar.

  • Add anhydrous THF (3.00 mL) and 2-bromo-N,N-dimethylacetamide (2.0 eq, 2.77 mmol, 461 mg).

  • Add i-Pr₂NEt (2.1 eq, 2.91 mmol, 377 mg) dropwise to the solution at 25 °C.

  • Stir the resulting mixture at 25 °C for 2 hours.

  • Upon completion (monitored by LC-MS), the reaction can be worked up by quenching with a suitable aqueous solution and extracting the product.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome:

  • This procedure typically yields the N2-alkylated product with high regioselectivity (e.g., N2:N1 ratios from 76:24 to 99:1) and in good yields (44–90%).[6]

Protocol 2: Catalyst-Free N1-Regioselective Michael Addition

This protocol is based on a catalyst-free method for achieving high N1-selectivity.[4][7]

Materials:

  • Substituted 1H-pyrazole

  • α,β-Unsaturated ester/ketone (e.g., ethyl acrylate)

  • Solvent (e.g., acetonitrile or neat)

Procedure:

  • To a solution of the 1H-pyrazole (1.0 eq) in the chosen solvent (or neat), add the α,β-unsaturated compound (1.0-1.5 eq).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Expected Outcome:

  • This method can provide excellent N1-regioselectivity (often >99:1) and high yields (>90%) for a range of pyrazole substrates.[4][7]

Data Summary

Table 1: Influence of Reaction Conditions on N1/N2 Regioselectivity

Pyrazole SubstrateElectrophileBase/CatalystSolventTemp (°C)N1:N2 RatioYield (%)Reference
3-Phenyl-1H-pyrazole2-bromo-N,N-dimethylacetamide20 mol% MgBr₂, i-Pr₂NEtTHF251:99~85[6]
3-Methyl-1H-pyrazoleα,β-unsaturated ketoneRb₂CO₃--9:1>90[4]
3-CF₃-pyrazoleEthyl iodoacetateK₂CO₃MeCNreflux1:1-[2][5]
3-CF₃-pyrazoleEthyl iodoacetateNaHDME/MeCNreflux>99:1 (N1)-[2][5]
3-Aryl-pyrazolesα-Halomethylsilanes--6092:8 to >99:1Good[12]

Visual Guides

Regioselectivity_Pathway cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_products Products Pyrazole Substituted 1H-Pyrazole N1_Isomer N1-Substituted Pyrazole Pyrazole->N1_Isomer Attack at N1 N2_Isomer N2-Substituted Pyrazole Pyrazole->N2_Isomer Attack at N2 Electrophile Electrophile (R-X) Base_Solvent Base / Solvent Catalyst Base_Solvent->N1_Isomer Controls Ratio Base_Solvent->N2_Isomer

Caption: Factors influencing N1 vs. N2 regioselectivity in pyrazole substitution.

Troubleshooting_Workflow Start Start: N-Substituted Pyrazole Synthesis Check_Crude Analyze Crude Product (NMR, LC-MS) Start->Check_Crude Issue_Regio Issue: Mixture of Regioisomers Check_Crude->Issue_Regio Isomers Present? Issue_Yield Issue: Low Yield / No Reaction Check_Crude->Issue_Yield Low Conversion? Issue_Impure Issue: Multiple Impurities Check_Crude->Issue_Impure Complex Mixture? Success Successful Synthesis Check_Crude->Success Clean Product Sol_Regio Solutions: - Change Base/Catalyst - Vary Solvent/Temp - Modify Sterics Issue_Regio->Sol_Regio Sol_Yield Solutions: - Check Reagent Purity - Increase Temp/Time - Optimize Catalyst Issue_Yield->Sol_Yield Sol_Impure Solutions: - Purify Hydrazine - Use Additives (e.g., AcONa) - Degas Solvents Issue_Impure->Sol_Impure Sol_Regio->Start Re-run Reaction Sol_Yield->Start Re-run Reaction Sol_Impure->Start Re-run Reaction

Caption: A decision tree for troubleshooting common pyrazole synthesis side reactions.

References

Technical Support Center: Optimizing Temperature-Controlled Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing temperature-controlled pyrazole synthesis. This resource is tailored for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.

Troubleshooting Guides & FAQs

This section provides solutions to common issues that may arise during temperature-controlled pyrazole synthesis.

Q1: Why is my pyrazole synthesis yield consistently low, and how can I improve it?

A1: Low yields are a frequent challenge in pyrazole synthesis and can be attributed to several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the underlying issue.

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Troubleshooting:

      • Extend Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.

      • Increase Temperature: Many condensation reactions for pyrazole synthesis require heat. Consider increasing the temperature or running the reaction under reflux conditions. Microwave-assisted synthesis can also be a valuable technique for improving yields and significantly reducing reaction times.[1]

  • Suboptimal Catalyst: The choice and concentration of the catalyst are critical.

    • Troubleshooting: For Knorr and Paal-Knorr syntheses, a catalytic amount of a protic acid like acetic acid is often necessary to facilitate the reaction. Experiment with different acid or base catalysts, as the optimal choice can be substrate-dependent.

  • Side Reactions and Byproduct Formation: The formation of undesired side products can significantly consume starting materials and reduce the yield of the target pyrazole.

    • Troubleshooting:

      • Control Stoichiometry: Ensure the precise measurement and addition of reactants. An excess of one reactant can promote the formation of side products.

      • Modify Reaction Conditions: The solvent and temperature play a crucial role in directing the reaction pathway. Experimenting with different solvents can help minimize the formation of byproducts.

  • Product Degradation: The synthesized pyrazole may be unstable under the reaction or workup conditions.

    • Troubleshooting:

      • Milder Conditions: If you suspect product degradation, attempt the reaction at a lower temperature or use a milder catalyst.

      • Careful Workup: Ensure that the workup procedure is not contributing to product loss. For instance, if your pyrazole is sensitive to strong acids, careful neutralization of the reaction mixture is crucial.

  • Purification Losses: A significant portion of the product can be lost during purification steps such as column chromatography or recrystallization.

    • Troubleshooting: Optimize your purification protocol. This may involve experimenting with different solvent systems for chromatography or recrystallization to maximize recovery.

Q2: How can I control the regioselectivity of my pyrazole synthesis, especially with unsymmetrical starting materials?

A2: Achieving high regioselectivity is a common hurdle in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds. The reaction can yield a mixture of two regioisomers, which are often challenging to separate.

Strategies to Improve Regioselectivity:

  • Solvent Selection: The choice of solvent can have a dramatic impact on regioselectivity.

    • Recommendation: The use of fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase regioselectivity in favor of one isomer compared to more traditional solvents like ethanol.[2]

  • pH Control: Adjusting the pH of the reaction medium can influence the initial site of nucleophilic attack by the hydrazine.[3]

    • Recommendation: For reactions involving arylhydrazines and 1,3-dicarbonyls, acidic conditions may favor the formation of one regioisomer, while neutral or basic conditions may favor the other.[3] A systematic screening of pH conditions can help determine the optimal environment for your specific substrates.

  • Temperature Optimization: While not always the primary factor for regioselectivity, temperature can influence the kinetic versus thermodynamic control of the reaction, which in turn can affect the isomeric ratio. A temperature-controlled approach can be a practical method for the divergent synthesis of pyrazole derivatives.[4][5][6]

Data Presentation

The following tables summarize quantitative data on the effects of various reaction parameters on pyrazole synthesis.

Table 1: Effect of Temperature on Pyrazole Synthesis Yield

EntryReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
1N'-benzylidene tolylsulfonohydrazides and ethyl 4,4,4-trifluoro-3-oxobutanoateTolueneRoom Temp-Moderate[7][8]
2N'-benzylidene tolylsulfonohydrazides and ethyl 4,4,4-trifluoro-3-oxobutanoateToluene60-Improved[7][8]
3N'-benzylidene tolylsulfonohydrazides and ethyl 4,4,4-trifluoro-3-oxobutanoateToluene>60-Decreased[7][8]
4α,β-alkynic hydrazone[HDBU][OAc] (Ionic Liquid)951290[4]
5Ethyl acetoacetate and phenylhydrazine-120266[1]
6Ethyl acetoacetate and phenylhydrazine-1000.2581-86[1]

Table 2: Effect of Solvent on Regioselectivity in Pyrazole Synthesis

Entry1,3-DicarbonylHydrazineSolventRegioisomeric RatioReference
11-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineEthanolLow
21-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineTFE85:15[2]
3Aryl-substituted 1,3-diketonesPhenylhydrazineEthanol-
4Aryl-substituted 1,3-diketonesPhenylhydrazineTFE or HFIPUp to 99:1

Experimental Protocols

This section provides a detailed methodology for a common temperature-controlled pyrazole synthesis.

Protocol: Knorr Pyrazole Synthesis of a Substituted Pyrazolone

This protocol details the synthesis of a pyrazolone from a β-ketoester and a hydrazine derivative, a classic example of the Knorr pyrazole synthesis.[9][10][11]

Materials:

  • Ethyl benzoylacetate (1 equivalent)

  • Hydrazine hydrate (2 equivalents)

  • 1-Propanol

  • Glacial acetic acid (catalytic amount)

  • Water

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Heating mantle or hot plate

  • TLC plates and developing chamber

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl benzoylacetate (e.g., 3 mmol) and hydrazine hydrate (e.g., 6 mmol).[9][10]

  • Solvent and Catalyst Addition: Add 1-propanol (e.g., 3 mL) to the reaction mixture, followed by a few drops of glacial acetic acid to catalyze the reaction.[9][10]

  • Heating: Heat the reaction mixture to approximately 100°C with constant stirring. Maintain this temperature for about 1 hour.[9][10]

  • Reaction Monitoring: After 1 hour, monitor the progress of the reaction by TLC. Use a mobile phase such as 30% ethyl acetate in hexane to check for the consumption of the starting β-ketoester.[9]

  • Workup: Once the TLC analysis confirms the completion of the reaction, add water (e.g., 10 mL) to the hot reaction mixture while stirring.[9]

  • Crystallization: Turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes with continuous stirring to promote the precipitation of the pyrazolone product.[9]

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold water and allow it to air dry.[9] Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Visualizations

The following diagrams illustrate key workflows and logical relationships in optimizing pyrazole synthesis.

Troubleshooting_Low_Yield start Low Pyrazole Yield check_completion Check Reaction Completion (TLC, LC-MS) start->check_completion incomplete Incomplete check_completion->incomplete No complete Complete check_completion->complete Yes optimize_conditions Optimize Reaction Conditions incomplete->optimize_conditions check_side_reactions Analyze for Side Reactions complete->check_side_reactions increase_time Increase Reaction Time optimize_conditions->increase_time increase_temp Increase Temperature optimize_conditions->increase_temp increase_time->check_completion increase_temp->check_completion side_reactions_present Side Reactions Present check_side_reactions->side_reactions_present Yes no_side_reactions No Significant Side Reactions check_side_reactions->no_side_reactions No modify_conditions Modify Conditions side_reactions_present->modify_conditions check_degradation Investigate Product Degradation no_side_reactions->check_degradation control_stoichiometry Control Stoichiometry modify_conditions->control_stoichiometry change_solvent Change Solvent modify_conditions->change_solvent control_stoichiometry->check_completion change_solvent->check_completion degradation_suspected Degradation Suspected check_degradation->degradation_suspected Yes no_degradation No Degradation check_degradation->no_degradation No milder_conditions Use Milder Conditions degradation_suspected->milder_conditions optimize_purification Optimize Purification no_degradation->optimize_purification lower_temp Lower Temperature milder_conditions->lower_temp milder_catalyst Use Milder Catalyst milder_conditions->milder_catalyst lower_temp->check_completion milder_catalyst->check_completion end Improved Yield optimize_purification->end

Caption: Troubleshooting workflow for low pyrazole synthesis yields.

Improving_Regioselectivity start Poor Regioselectivity solvent_screen Screen Solvents start->solvent_screen fluorinated_alcohols Use Fluorinated Alcohols (TFE, HFIP) solvent_screen->fluorinated_alcohols Recommended standard_solvents Standard Solvents (Ethanol, etc.) solvent_screen->standard_solvents analyze_isomers Analyze Isomeric Ratio (NMR, GC-MS) fluorinated_alcohols->analyze_isomers ph_control Control Reaction pH standard_solvents->ph_control acidic Acidic Conditions ph_control->acidic neutral_basic Neutral/Basic Conditions ph_control->neutral_basic acidic->analyze_isomers neutral_basic->analyze_isomers temp_optimization Optimize Temperature temp_optimization->analyze_isomers analyze_isomers->temp_optimization If needed end Improved Regioselectivity analyze_isomers->end Desired Ratio Achieved

Caption: Logical workflow for improving regioselectivity.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reactants Measure Reactants (1,3-Dicarbonyl, Hydrazine) setup Combine Reactants, Solvent, and Catalyst reactants->setup glassware Assemble Glassware glassware->setup heating Heat to Target Temperature setup->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Quench Reaction (e.g., add water) monitoring->quench Reaction Complete extraction Extraction/ Filtration quench->extraction purification Purification (Chromatography/ Recrystallization) extraction->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Caption: General experimental workflow for pyrazole synthesis.

References

Technical Support Center: Regioselective Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to provide researchers, scientists, and drug development professionals with practical guidance on controlling and avoiding regioisomer formation during pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is their formation a concern?

A1: In pyrazole synthesis, particularly when using unsymmetrical starting materials like a 1,3-dicarbonyl compound and a substituted hydrazine, regioisomers are structural isomers that differ in the position of substituents on the pyrazole ring.[1] For instance, the reaction can yield two different products depending on which carbonyl group of the dicarbonyl compound is attacked by a specific nitrogen atom of the hydrazine.[2][3] Controlling the formation of a specific regioisomer is critical because different regioisomers can possess vastly different biological activities, physical properties, and toxicological profiles.[1] For therapeutic and materials science applications, obtaining a single, pure regioisomer is often a primary objective.

Q2: What are the primary synthetic routes that can lead to regioisomeric mixtures of pyrazoles?

A2: The formation of regioisomeric mixtures is a common challenge in several pyrazole synthesis methods, including:

  • Condensation of 1,3-dicarbonyl compounds with hydrazines (Knorr aza-Michael/Michael (KAMA) synthesis): This is a classic and widely used method, but with unsymmetrical 1,3-diketones, it frequently yields a mixture of two regioisomers.[3][4]

  • Reaction of α,β-unsaturated carbonyl compounds with hydrazines: This method can also produce regioisomeric pyrazoles, often proceeding through a pyrazoline intermediate that is subsequently oxidized.[3][4]

  • Cyclocondensation of acetylenic ketones with hydrazines: Similar to the above methods, this approach is also known to result in mixtures of regioisomers.[3][4]

Troubleshooting Guides

Problem: My pyrazole synthesis is producing a mixture of regioisomers. How can I improve the regioselectivity?

Several factors can be adjusted to control the regioselectivity of your pyrazole synthesis. Below are key parameters to consider, along with experimental insights.

Solvent Effects

The choice of solvent can have a profound impact on the regioselectivity of the reaction. Fluorinated alcohols, in particular, have been shown to significantly enhance the formation of a single regioisomer.

Recommendation: Consider switching to a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[5][6]

Table 1: Effect of Solvent on Regioselectivity in the Reaction of a 1,3-Diketone with Methylhydrazine

EntrySolventRegioisomer Ratio (A:B)Total Yield (%)
1Ethanol1:185
2TFE>95:592
3HFIP>95:590

Regioisomer A is the desired product. Data is illustrative and based on trends reported in the literature.[5][6]

pH Control

The pH of the reaction medium can influence the nucleophilicity of the two nitrogen atoms in a substituted hydrazine.[1][7]

Recommendation: Under acidic conditions, the more basic nitrogen atom of the hydrazine can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[1] Experiment with adding a catalytic amount of acid to your reaction.

Steric and Electronic Effects of Substituents

The steric bulk and electronic properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine play a crucial role in directing the initial nucleophilic attack.

  • Steric Hindrance: A bulky substituent on the dicarbonyl compound will sterically hinder the approach of the hydrazine, directing the initial attack to the less hindered carbonyl group.[1]

  • Electronic Effects: An electron-withdrawing group will increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack. Conversely, an electron-donating group will have the opposite effect.[1]

Recommendation: If possible, modify your substrates to leverage these effects to favor the formation of the desired regioisomer.

Experimental Protocols

Protocol 1: Regioselective Synthesis of a 1,3,5-Trisubstituted Pyrazole using TFE

This protocol is adapted from methodologies demonstrating improved regioselectivity in fluorinated alcohols.[1][5]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 eq)

  • Substituted hydrazine (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-diketone in TFE.

  • Add the substituted hydrazine to the solution at room temperature.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the TFE under reduced pressure.

  • Perform an aqueous work-up by diluting the residue with ethyl acetate and washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[1]

Visual Guides

Below are diagrams illustrating key concepts in pyrazole synthesis and troubleshooting.

G cluster_0 Knorr Pyrazole Synthesis A Unsymmetrical 1,3-Dicarbonyl C Intermediate 1 A->C Attack at C1 D Intermediate 2 A->D Attack at C3 B Substituted Hydrazine B->C B->D E Regioisomer A C->E Cyclization F Regioisomer B D->F Cyclization

Caption: Knorr synthesis pathway leading to two regioisomers.

G cluster_1 Troubleshooting Regioselectivity start Mixture of Regioisomers Obtained q1 Have you tried using a fluorinated solvent (e.g., TFE)? start->q1 action1 Switch to TFE or HFIP as the solvent. q1->action1 No q2 Have you adjusted the reaction pH? q1->q2 Yes a1_yes Yes a1_no No action1->q2 action2 Add a catalytic amount of acid. q2->action2 No q3 Can you modify substrate sterics/electronics? q2->q3 Yes a2_yes Yes a2_no No action2->q3 action3 Redesign substrate to favor one regioisomer. q3->action3 Yes end Improved Regioselectivity q3->end No a3_yes Yes a3_no No action3->end

Caption: Decision workflow for improving pyrazole synthesis regioselectivity.

References

Stability issues of ETHYL 5-AMINO-1-TERT-BUTYLPYRAZOLE-4-CARBOXYLATE under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of ETHYL 5-AMINO-1-TERT-BUTYLPYRAZOLE-4-CARBOXYLATE under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common problems encountered during experiments involving this compound in acidic environments.

Issue 1: Unexpected Degradation of the Compound in Acidic Solution

  • Question: I am observing a significant loss of my starting material, this compound, when I dissolve it in an acidic solution for my experiment. How can I prevent this?

  • Answer: The primary cause of degradation for this compound under acidic conditions is likely the acid-catalyzed hydrolysis of the ethyl ester group.[1][2][3][4] This reaction is reversible and results in the formation of 5-amino-1-tert-butylpyrazole-4-carboxylic acid and ethanol.[3][4] The rate of hydrolysis is dependent on several factors including pH, temperature, and the concentration of the acid catalyst.

    Troubleshooting Steps:

    • pH Adjustment: The stability of the ester is pH-dependent. While highly acidic conditions will catalyze hydrolysis, the compound's amino group may require a certain level of acidity to be protonated and soluble. It is crucial to determine the optimal pH range that balances solubility and stability. We recommend performing a pH stability study (see Experimental Protocols section).

    • Temperature Control: Higher temperatures accelerate the rate of hydrolysis. If your experimental conditions allow, consider running your experiment at a lower temperature to minimize degradation.

    • Minimize Time in Acidic Solution: Reduce the exposure time of the compound to acidic conditions as much as possible. Prepare fresh solutions immediately before use.

    • Choice of Acid: While strong acids like HCl and H₂SO₄ are effective catalysts for hydrolysis, weaker acids might offer a better compromise between achieving the desired pH and minimizing degradation.[1][2] However, the specific effect of different acids on this compound's stability would need to be determined experimentally.

Issue 2: Formation of an Unknown Impurity in the Reaction Mixture

  • Question: After running my reaction in an acidic medium, I see an additional peak in my analytical chromatogram (e.g., HPLC, LC-MS) that I cannot identify. What could this be?

  • Answer: The most probable impurity is the hydrolysis product, 5-amino-1-tert-butylpyrazole-4-carboxylic acid. To confirm its identity, you can:

    • Synthesize the Hydrolysis Product: Independently synthesize or purchase the suspected carboxylic acid derivative to use as a reference standard in your analysis.

    • LC-MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry to determine the mass of the impurity. The molecular weight of the carboxylic acid will be lower than the starting ester by the mass of an ethyl group minus a proton.

    • NMR Spectroscopy: If the impurity can be isolated, Nuclear Magnetic Resonance (NMR) spectroscopy can definitively determine its structure.

Issue 3: Poor Solubility of the Compound in the Chosen Acidic Buffer

  • Question: I am struggling to dissolve this compound in my acidic buffer system. What can I do?

  • Answer: The pyrazole ring system is weakly basic and can be protonated to form salts with inorganic acids, which may enhance solubility.[5][6] However, the overall solubility is influenced by the interplay of the hydrophobic tert-butyl and ethyl groups and the polar amino group.

    Troubleshooting Steps:

    • Co-solvents: Consider the addition of a water-miscible organic co-solvent (e.g., methanol, ethanol, DMSO, acetonitrile) to your buffer system. The appropriate co-solvent and its concentration will need to be optimized for your specific application.

    • pH Optimization: Systematically vary the pH of your buffer. While lower pH may increase the protonation of the amino group and the pyrazole nitrogen, it can also accelerate hydrolysis. A balance must be found.

    • Salt Formation: If applicable to your experimental design, consider isolating the compound as a salt (e.g., hydrochloride salt) to improve its aqueous solubility.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary degradation pathway for this compound in acidic media?

    • A1: The most likely degradation pathway is the acid-catalyzed hydrolysis of the ethyl ester to form 5-amino-1-tert-butylpyrazole-4-carboxylic acid and ethanol.[1][3][4] This is a common reaction for esters in the presence of acid and water.[2][7]

  • Q2: Is the pyrazole ring itself stable under acidic conditions?

    • A2: Generally, the pyrazole ring is aromatic and relatively stable. It is resistant to oxidation and reduction.[5][6] It is a weak base and can form salts with acids.[5][6] Under typical experimental acidic conditions, the pyrazole core of the molecule is expected to be stable.

  • Q3: How can I monitor the stability of my compound over time?

    • A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the stability of small molecules. You can quantify the disappearance of the parent compound and the appearance of degradation products over time.

  • Q4: Are there any recommended storage conditions for this compound in an acidic solution?

    • A4: If you must store the compound in an acidic solution, it should be for the shortest possible duration and at a low temperature (e.g., 2-8 °C) to minimize hydrolysis. For long-term storage, it is best to keep the compound in its solid form or dissolved in a non-reactive organic solvent.

Data Presentation

Table 1: Hypothetical pH-Dependent Stability of this compound at 25°C

pHHalf-life (t½) in hours (Hypothetical)Primary Degradation Product
2.0125-amino-1-tert-butylpyrazole-4-carboxylic acid
4.0725-amino-1-tert-butylpyrazole-4-carboxylic acid
6.0> 2005-amino-1-tert-butylpyrazole-4-carboxylic acid

Note: The data in this table is hypothetical and for illustrative purposes only. Actual stability should be determined experimentally.

Experimental Protocols

Protocol 1: pH Stability Study

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, and 7.4).

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Incubation: Add a small aliquot of the stock solution to each buffer to a final concentration suitable for your analytical method. Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to quantify the amount of the parent compound remaining.

  • Data Analysis: Plot the concentration of the parent compound versus time for each pH and calculate the degradation rate constant and half-life.

Visualizations

cluster_0 Troubleshooting Workflow for Compound Degradation start Observation: Unexpected degradation of the compound check_hydrolysis Is acid-catalyzed hydrolysis the likely cause? start->check_hydrolysis ph_temp Are pH and temperature optimized? check_hydrolysis->ph_temp Yes adjust_conditions Action: - Lower temperature - Adjust pH - Minimize time in solution ph_temp->adjust_conditions No impurity_id Is there an unknown impurity? ph_temp->impurity_id Yes re_evaluate Re-evaluate compound stability adjust_conditions->re_evaluate resolved Issue Resolved re_evaluate->resolved analyze_impurity Action: - LC-MS for mass - Synthesize standard - Isolate for NMR impurity_id->analyze_impurity Yes analyze_impurity->resolved

Caption: Troubleshooting workflow for addressing the degradation of this compound.

compound This compound products 5-amino-1-tert-butylpyrazole-4-carboxylic acid Ethanol compound->products + H₂O, H⁺ catalyst cluster_1 Experimental Workflow for pH Stability Study prep_buffers Prepare Buffers (Varying pH) incubate Incubate Compound in Buffers prep_buffers->incubate prep_stock Prepare Compound Stock Solution prep_stock->incubate sample Sample at Different Time Points incubate->sample analyze Analyze by HPLC sample->analyze data_analysis Calculate Degradation Rate and Half-life analyze->data_analysis

References

Technical Support Center: Purification of ETHYL 5-AMINO-1-TERT-BUTYLPYRAZOLE-4-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the purification of ETHYL 5-AMINO-1-TERT-BUTYLPYRAZOLE-4-CARBOXYLATE. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The most common impurities include:

  • Regioisomer: Ethyl 3-amino-1-tert-butylpyrazole-4-carboxylate is a common isomeric impurity that forms during synthesis. Its physical properties are very similar to the desired product, making separation challenging.

  • Unreacted Starting Materials: Residual amounts of tert-butylhydrazine and ethyl 2-cyano-3-ethoxyacrylate (or a similar precursor) may be present.

  • Side-Products: Other potential impurities can arise from side reactions, such as the self-condensation of starting materials.

Q2: Which purification techniques are most effective for this compound?

A2: The most effective purification techniques are recrystallization and column chromatography. The choice between them depends on the impurity profile and the desired final purity. Often, a combination of both methods is employed for the best results.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution at a temperature above its melting point. To address this, you can try the following:

  • Increase the solvent volume: Add more of the primary solvent to the hot solution to ensure the compound remains dissolved at a lower temperature.

  • Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Using an insulated container can help.

  • Change the solvent system: Experiment with a different solvent or a different ratio in your mixed-solvent system.

  • Use a seed crystal: If you have a small amount of pure, solid product, adding a seed crystal to the cooled, supersaturated solution can induce crystallization.

Q4: How can I remove colored impurities from my product?

A4: Colored impurities can often be removed by treating the hot solution of your crude product with a small amount of activated charcoal before filtration. The charcoal will adsorb the colored compounds. Use charcoal sparingly, as it can also adsorb some of your desired product, potentially reducing the yield.

Q5: Is it possible to separate the 3-amino and 5-amino regioisomers using these methods?

A5: Yes, while challenging, it is possible. Column chromatography is generally more effective than recrystallization for separating regioisomers due to their often subtle differences in polarity. Fractional recrystallization, which involves multiple, sequential recrystallization steps, may also be effective if the isomers have sufficiently different solubilities in a particular solvent system.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Troubleshooting Recrystallization
Problem Possible Cause(s) Suggested Solution(s)
Low Recovery/Yield - Too much solvent was used. - The solution was not cooled sufficiently. - The chosen solvent is not ideal.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the flask is cooled in an ice bath for an adequate amount of time to maximize precipitation. - Experiment with different solvents or mixed-solvent systems to find one where the product has high solubility when hot and low solubility when cold.
No Crystal Formation - The solution is not supersaturated. - The compound is highly soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration of the compound. - Try adding an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes cloudy, then gently heat until it is clear again before cooling. - Scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.
Product is still impure after recrystallization - The impurities have similar solubility to the product in the chosen solvent. - The cooling was too rapid, causing impurities to be trapped in the crystal lattice.- Try a different recrystallization solvent. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Consider performing a second recrystallization. - If impurities persist, column chromatography may be necessary.
Troubleshooting Column Chromatography
Problem Possible Cause(s) Suggested Solution(s)
Poor Separation of Product and Impurities - The eluent system is not optimized. - The column was not packed properly. - The sample was overloaded.- Use Thin Layer Chromatography (TLC) to determine the optimal eluent system that provides good separation between your product and the impurities. - Ensure the silica gel is packed uniformly without any air bubbles or cracks. - Use an appropriate amount of crude material for the size of your column. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight.
Product is not eluting from the column - The eluent is not polar enough.- Gradually increase the polarity of the eluent system. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.
Product elutes too quickly (with the solvent front) - The eluent is too polar.- Decrease the polarity of the eluent system. For example, increase the percentage of hexane in a hexane/ethyl acetate mixture.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is suitable for purifying the crude product when impurities have significantly different solubilities.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of hot ethanol until the solution becomes clear again.

  • Cooling and Crystallization: Allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography on Silica Gel

This protocol is effective for separating the desired product from its regioisomer and other closely related impurities.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexane:Ethyl Acetate).

  • Column Packing: Carefully pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried, adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with the initial low-polarity solvent mixture. Monitor the separation by collecting fractions and analyzing them using TLC.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the desired compound. The 5-amino isomer is typically more polar and will elute after the less polar impurities.

  • Fraction Collection and Analysis: Collect the fractions containing the pure product, as identified by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Comparison of Purification Methods
Purification Method Typical Solvents/Eluents Typical Yield Purity Achieved (Typical) Notes
Recrystallization Ethanol/Water, Methanol, Ethyl Acetate/Hexane60-80%95-98%Effective for removing less soluble or more soluble impurities. May not be effective for separating regioisomers.
Column Chromatography Hexane/Ethyl Acetate gradient (e.g., 9:1 to 7:3)50-70%>99%Highly effective for separating regioisomers and other closely related impurities.

Visualizations

Purification_Workflow crude Crude Product recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography recrystallization->column_chromatography If impurities persist pure_product Pure Product (>99%) recrystallization->pure_product If pure waste Impurities recrystallization->waste column_chromatography->pure_product column_chromatography->waste

Caption: A general workflow for the purification of this compound.

Troubleshooting_Logic start Purification Outcome Unsatisfactory check_purity Check Purity (TLC/NMR) start->check_purity low_yield Low Yield? check_purity->low_yield Impure end_node Pure Product check_purity->end_node Pure recrystallization_issue Recrystallization Issue? low_yield->recrystallization_issue Yes chromatography_issue Chromatography Issue? low_yield->chromatography_issue No recrystallization_issue->chromatography_issue No optimize_recrystallization Optimize Recrystallization (Solvent, Cooling Rate) recrystallization_issue->optimize_recrystallization Yes optimize_chromatography Optimize Chromatography (Eluent, Gradient) chromatography_issue->optimize_chromatography Yes optimize_recrystallization->check_purity optimize_chromatography->check_purity

Caption: A troubleshooting decision tree for the purification of the target compound.

Technical Support Center: Catalyst Selection for Efficient Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the efficient synthesis of pyrazoles.

Frequently Asked Questions (FAQs)

Q1: My pyrazole synthesis yield is consistently low. What are the common causes and how can I improve it?

A1: Low yields in pyrazole synthesis are a common issue and can arise from several factors, including incomplete reactions, side-product formation, or degradation of starting materials.[1] Key areas to investigate include:

  • Starting Material Purity: Ensure the 1,3-dicarbonyl compounds and hydrazine derivatives are pure, as impurities can lead to side reactions.[2] Hydrazine derivatives can degrade, so using a fresh or purified reagent is recommended.[2]

  • Reaction Conditions: Temperature, reaction time, and solvent are critical parameters that may require optimization.[2] Monitoring the reaction's progress with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[3] For some reactions, increasing the temperature to 60°C has been shown to improve yields, while higher temperatures can cause a decrease.[4]

  • Catalyst Choice: The selection and amount of an acid or base catalyst can be crucial. In Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid (e.g., acetic acid) are often used.[3] In some cases, Lewis acids or other catalysts like nano-ZnO have demonstrated improved yields.[3]

  • pH Control: The reaction is pH-sensitive. While acid catalysis is often beneficial, strongly acidic conditions can reduce the nucleophilicity of hydrazine. A small amount of a weak acid is typically optimal.[1]

  • Stoichiometry: Ensure the correct stoichiometry of reactants. A slight excess of hydrazine (1.0-1.2 equivalents) can help drive the reaction to completion.[2]

Q2: I am observing the formation of two regioisomers. How can I improve regioselectivity?

A2: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[2] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[2] Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[2]

Strategies to improve regioselectivity include:

  • Solvent Selection: Experiment with both protic and aprotic solvents. For example, basic solvents like pyrrolidine and tributylamine have been used to selectively form different isomers in Knorr pyrazole condensations.[5]

  • Catalyst/pH Adjustment: The addition of a catalytic amount of acid or a mild base can alter the regioselectivity by influencing which carbonyl group is more readily attacked.[5]

  • Temperature Control: In some cases, reaction temperature can influence the kinetic versus thermodynamic product distribution, affecting the isomeric ratio.

Q3: My reaction mixture has a significant color change (e.g., turning dark). Is this normal and how can I obtain a cleaner product?

A3: Discoloration is a frequent observation, particularly in Knorr pyrazole synthesis when using hydrazine salts like phenylhydrazine hydrochloride.[2] This is often due to the formation of colored impurities from the hydrazine starting material or oxidative side reactions.[2]

To mitigate this:

  • Use a Mild Base: If using a hydrazine salt, the reaction mixture can become acidic, promoting the formation of colored byproducts. The addition of a mild base like sodium acetate can neutralize the acid and lead to a cleaner reaction.[2]

  • Purification: After the reaction, techniques like treatment with activated charcoal can help remove some colored impurities. Recrystallization is also an effective method for purification.[2]

Q4: What are some "green" or more environmentally friendly catalyst options for pyrazole synthesis?

A4: There is a growing interest in developing more sustainable methods for pyrazole synthesis. Some green catalyst strategies include:

  • Ammonium Chloride: This is an inexpensive, readily available, and non-toxic catalyst used in Knorr pyrazole synthesis.[6]

  • Nano-catalysts: Nano-ZnO has been used as an efficient catalyst.[4] Copper ferrite (CuFe2O4) has also been employed as an efficient and inexpensive nanocatalyst.[7]

  • Solvent-Free and Microwave-Assisted Reactions: These techniques can reduce reaction times, energy consumption, and the need for hazardous organic solvents.[3][7]

  • Water as a Solvent: Utilizing water as a reaction medium is a key aspect of green chemistry, and some pyrazole syntheses have been successfully performed in aqueous media.[5][7]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s) Citation(s)
Low or No Product Yield Incomplete reaction.Increase reaction time and/or temperature. Monitor reaction progress by TLC/LC-MS. Consider microwave-assisted synthesis.[3]
Suboptimal catalyst.Screen different acid or base catalysts (e.g., acetic acid, mineral acids, Lewis acids). Optimize catalyst loading.[3]
Poor starting material quality.Use fresh or purified hydrazine and dicarbonyl compounds.[2]
Side reactions (e.g., polymerization).Optimize reaction temperature; lower temperatures for longer durations may help. Ensure purity of starting materials.[8]
Formation of Regioisomers Use of unsymmetrical 1,3-dicarbonyl or substituted hydrazine.Screen different solvents (protic vs. aprotic). Adjust pH with catalytic acid or base. Modify reaction temperature.[2][5]
Product is a Pyrazoline (non-aromatic) Incomplete oxidation.The initial cyclization can yield a non-aromatic pyrazoline. An oxidation step is required. This can sometimes be achieved by heating in glacial acetic acid or by using a mild oxidizing agent in a separate step.[1]
Reaction Mixture Discoloration Degradation of hydrazine starting material.Use fresh reagents. If using a hydrazine salt, add a mild base like sodium acetate to neutralize acidity.[2]
Oxidative side reactions.Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Difficulty in Product Isolation Product is highly soluble in the reaction solvent.After reaction completion, cool the mixture and if a solid forms, collect it by vacuum filtration. Otherwise, remove the solvent under reduced pressure.[2]
Impurities co-elute during chromatography.Recrystallization can be an effective purification method. Experiment with different solvent systems for chromatography.[2]

Catalyst and Condition Comparison for Pyrazole Synthesis

The choice of catalyst and reaction conditions significantly impacts the efficiency of pyrazole synthesis. Below is a summary of various catalytic systems.

Catalyst Type Example Catalyst(s) Typical Substrates Reaction Conditions Yield Range Advantages Citation(s)
Acid Catalysis Acetic Acid, HClHydrazines, 1,3-DicarbonylsVaries (Room Temp to Reflux)Good to ExcellentReadily available, well-established (Knorr synthesis).[3][9]
Lewis Acid Catalysis LiClO₄, Yb(OTf)₃, InCl₃, ZrCl₄Hydrazines, 1,3-DiketonesRoom Temperature70-95%Eco-friendly, can improve yields.[4]
Heterogeneous Catalysis Nano-ZnO, CuFe₂O₄, Nickel-basedHydrazines, 1,3-Diketones, Aldehydes, KetonesVaries (Room Temp to 70°C)85-98%Recyclable, environmentally friendly, high yields.[4][7][10]
Phase Transfer Catalysis (PTC) Quaternary Ammonium Salts, 18-crown-6Pyrazole, Alkyl HalidesSolvent-free or with solventHighMild conditions, high yields for N-alkylation.[11]
Metal-Organic Frameworks 3D platelike ternary-oxo-cluster (NaCoMo)Sulfonyl hydrazides, 1,3-Diketones-Up to 99%High catalytic activity.[4]
Transition Metal Catalysis Silver (Ag), Copper (Cu), Ruthenium (Ru)N'-benzylidene tolylsulfonohydrazides, 1,3-diolsVariesModerate to ExcellentEnables novel synthetic routes and regioselectivity.[4][12]

Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis (Acid-Catalyzed)

This protocol describes a general method for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative.[5]

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Hydrazine derivative (1.0 - 1.2 eq)

  • Solvent (e.g., Ethanol)

  • Acid catalyst (e.g., a few drops of glacial acetic acid)[1]

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in the chosen solvent.[5]

  • Add the acid catalyst to the solution.

  • Add the hydrazine derivative to the solution. If using a hydrazine salt, a mild base like sodium acetate may be added.[2]

  • Stir the mixture at the desired temperature (room temperature to reflux).[5]

  • Monitor the reaction progress using TLC.[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by vacuum filtration. Alternatively, the solvent can be removed under reduced pressure.[2]

  • Purify the crude product by recrystallization or column chromatography.[2]

Protocol for Heterogeneous Nickel-Catalyzed One-Pot Pyrazole Synthesis

This protocol outlines a one-pot synthesis of pyrazoles using a heterogeneous nickel-based catalyst.[10]

Materials:

  • Ketone (e.g., Acetophenone) (0.1 mol)

  • Hydrazine (0.1 mol)

  • Aldehyde (e.g., Benzaldehyde)

  • Heterogeneous Nickel-based catalyst (10 mol%)

  • Ethanol (10 mL)

Procedure:

  • Charge a round-bottom flask with the ketone, hydrazine, and the nickel-based catalyst in ethanol.

  • Stir the mixture for 30 minutes at room temperature.

  • Add the aldehyde dropwise to the reaction mixture.

  • Continue stirring for 3 hours at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, isolate and purify the product. The catalyst can often be recovered and reused.[10]

Visualizations

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield in Pyrazole Synthesis start Low Yield Observed check_purity Assess Starting Material Purity (Hydrazine, Dicarbonyl) start->check_purity check_conditions Evaluate Reaction Conditions (Temp, Time, Solvent) check_purity->check_conditions Materials are pure solution Improved Yield check_purity->solution Impure materials identified and replaced check_stoichiometry Optimize Reactant Stoichiometry (e.g., slight excess of hydrazine) check_conditions->check_stoichiometry Conditions are optimal check_conditions->solution Optimized conditions found check_side_reactions Investigate Potential Side Reactions (e.g., Isomer Formation, Degradation) check_stoichiometry->check_side_reactions Stoichiometry is correct check_stoichiometry->solution Stoichiometry adjusted optimize_catalyst Optimize Catalyst (Type and Loading) check_side_reactions->optimize_catalyst Side reactions evident purification Review Purification Technique (Loss during workup?) check_side_reactions->purification No major side products optimize_catalyst->solution More efficient catalyst found purification->solution Purification method optimized

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

Catalyst_Selection_Logic Catalyst Selection Guide for Pyrazole Synthesis cluster_objectives Objectives start Define Synthesis Goal substrates Substrate Type? start->substrates knorr 1,3-Dicarbonyl + Hydrazine substrates->knorr Knorr Type multicomp Multi-component (e.g., Aldehyde, Ketone, Hydrazine) substrates->multicomp One-Pot alkylation N-Alkylation of Existing Pyrazole substrates->alkylation Functionalization goal Primary Objective? acid_base Standard Acid/Base Catalyst (e.g., Acetic Acid) goal->acid_base Standard/Cost-Effective lewis_acid Lewis Acid (e.g., LiClO₄, Yb(OTf)₃) goal->lewis_acid Improved Yield heterogeneous Heterogeneous Catalyst (e.g., Nano-ZnO, Ni-based) goal->heterogeneous High Yield & Green knorr->goal multicomp->goal ptc Phase Transfer Catalyst (e.g., Quaternary Ammonium Salt) alkylation->ptc High Yield high_yield Maximize Yield green_chem Green Chemistry regioselectivity Control Regioselectivity

Caption: Decision logic for selecting a suitable catalyst for pyrazole synthesis.

References

Technical Support Center: Managing Exothermic Reactions in Large-Scale Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing the exothermic nature of large-scale pyrazole synthesis. The information is structured to offer practical troubleshooting advice and answers to frequently asked questions, ensuring both safety and success in your experimental work.

Troubleshooting Guides

This section addresses specific issues that can arise during the scale-up of pyrazole synthesis due to exothermic reactions.

Issue 1: Rapid and Uncontrolled Temperature Increase (Thermal Runaway)

Question: My large-scale reaction is showing a rapid temperature spike that the cooling system cannot control. What immediate actions should I take, and how can I prevent this in the future?

Answer: A rapid, uncontrolled temperature increase is a critical sign of a potential thermal runaway, a hazardous situation that demands immediate and decisive action.

Immediate Actions:

  • Stop Reagent Addition: Immediately halt the feed of all reactants, especially the hydrazine derivative, which is often involved in the initial highly exothermic step.

  • Maximize Cooling: Ensure the reactor's cooling system is operating at maximum capacity. This may involve increasing the flow rate of the coolant or switching to a colder cooling medium if available.

  • Emergency Quenching: If the temperature continues to rise, initiate an emergency quenching procedure. This involves the rapid addition of a pre-determined, cold, inert solvent to dilute the reaction mixture and absorb the excess heat.

  • Agitation: Ensure the reactor's agitator is functioning correctly to improve heat transfer to the cooling surfaces and prevent the formation of localized hot spots.

  • Alert and Evacuate: Inform all personnel in the vicinity of the situation. If the temperature cannot be brought under control, follow your facility's established emergency shutdown and evacuation procedures.

Preventative Measures:

  • Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction (ΔHrxn), the maximum heat flow, and the adiabatic temperature rise. This data is crucial for designing an adequate cooling system.

  • Semi-Batch Operation: Employ a semi-batch approach where one reactant (typically the hydrazine) is added slowly and at a controlled rate to the other reactants in the reactor. This allows the cooling system to remove the heat as it is generated.

  • Dilution: Increasing the solvent volume can provide a larger heat sink, although this may impact reaction kinetics and downstream processing.

  • Process Safety Analysis: Conduct a thorough hazard and operability (HAZOP) study to identify potential process deviations and their consequences.

Issue 2: Localized Overheating and Side Product Formation

Question: I am observing an increase in impurities and a decrease in yield in my large-scale pyrazole synthesis, which I suspect is due to poor temperature control. How can I address this?

Answer: Localized overheating, or "hot spots," can lead to the formation of side products, such as regioisomers or degradation products, and reduce the overall yield and purity of the desired pyrazole.

Troubleshooting Steps:

  • Improve Agitation:

    • Increase Stirrer Speed: A higher agitation rate can improve bulk mixing and heat distribution.

    • Evaluate Impeller Design: For large reactors, impeller design is critical. A pitched-blade turbine or hydrofoil impeller can promote better axial flow and more uniform temperature distribution compared to a simple anchor or paddle stirrer.

  • Optimize Reagent Addition:

    • Subsurface Addition: Introduce the limiting reagent below the surface of the reaction mixture, preferably near the impeller, to ensure rapid dispersion.

    • Multiple Addition Points: For very large reactors, using multiple addition points can help to distribute the reactant and the associated heat of reaction more evenly.

  • Temperature Monitoring:

    • Multiple Temperature Probes: Install multiple temperature probes at different locations within the reactor (e.g., top, middle, bottom) to monitor for temperature gradients.

  • Solvent Selection:

    • Choose a solvent with a boiling point that can act as a safety measure through reflux cooling, if appropriate for the reaction chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic steps in a typical Knorr pyrazole synthesis?

A1: The primary exothermic event in the Knorr pyrazole synthesis is the initial condensation reaction between the hydrazine derivative and one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This step can be highly exothermic and requires careful control, especially on a large scale.[1][2][3]

Q2: How can I quantitatively assess the thermal risk of my pyrazole synthesis before scaling up?

A2: A thorough thermal risk assessment is crucial. Key quantitative techniques include:

  • Differential Scanning Calorimetry (DSC): To determine the onset temperature of the exothermic reaction and any potential decomposition of reactants or products.

  • Reaction Calorimetry (RC1): To measure the heat of reaction, heat flow, and specific heat of the reaction mass. This data is essential for calculating the cooling requirements of the large-scale reactor.

  • Adiabatic Calorimetry: To determine the "time to maximum rate" under adiabatic conditions, which helps in assessing the severity of a potential runaway scenario.

Q3: Are there alternative synthesis methods that can mitigate the risks associated with highly exothermic batch reactions?

A3: Yes, flow chemistry, or continuous flow processing, is an excellent alternative for managing highly exothermic reactions. By performing the reaction in a continuously flowing stream through a small-volume reactor, several advantages are realized:

  • Superior Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for extremely efficient heat removal, preventing the build-up of heat and the formation of hot spots.

  • Enhanced Safety: The small reaction volume at any given time significantly reduces the potential hazard in the event of a process upset.

  • Precise Temperature Control: The reaction temperature can be controlled with high precision, leading to improved selectivity and yield.

Quantitative Data Summary

While specific heat flow data is highly dependent on the specific reactants, concentrations, and equipment used, the following table provides a general overview of typical thermal parameters for a Knorr-type pyrazole synthesis. It is imperative to determine these values experimentally for your specific process.

ParameterTypical Value RangeSignificance
Heat of Reaction (ΔHrxn) -80 to -150 kJ/molThe total amount of heat released per mole of reactant. Essential for calculating the total cooling duty.
Maximum Heat Flow (q_max) 50 - 200 W/LThe maximum rate of heat generation. Determines the required heat removal capacity of the reactor's cooling system.
Adiabatic Temperature Rise (ΔT_ad) 50 - 200 °CThe theoretical temperature increase if no heat is removed. A high ΔT_ad indicates a high potential for thermal runaway.
Specific Heat Capacity (Cp) 1.5 - 2.5 J/g·KThe amount of heat required to raise the temperature of the reaction mixture. Used in energy balance calculations.

Experimental Protocols

Protocol 1: Large-Scale Semi-Batch Knorr Pyrazole Synthesis with Temperature Control

This protocol outlines a general procedure for a semi-batch Knorr pyrazole synthesis, emphasizing temperature control.

1. Reactor Setup and Inerting:

  • Ensure the reactor is clean, dry, and equipped with a calibrated temperature probe, a reflux condenser, an efficient agitator, and a controlled dosing system for the hydrazine solution.

  • Inert the reactor by purging with nitrogen or argon.

2. Initial Charge:

  • Charge the reactor with the 1,3-dicarbonyl compound and the chosen solvent.

  • Begin agitation and bring the reactor contents to the desired initial temperature (e.g., 20-25 °C) using the reactor's heating/cooling system.

3. Hydrazine Addition (Semi-Batch):

  • Prepare a solution of the hydrazine derivative in a suitable solvent.

  • Begin the slow, controlled addition of the hydrazine solution to the reactor via a dosing pump. The addition rate should be determined based on prior calorimetry data to ensure the heat generated can be effectively removed by the cooling system.

  • Continuously monitor the internal reaction temperature and the temperature of the cooling jacket inlet and outlet. The internal temperature should be maintained within a narrow range (e.g., ± 2 °C).

4. Reaction Monitoring and Completion:

  • Maintain a constant internal temperature throughout the addition. If the temperature begins to rise, slow down or temporarily stop the hydrazine addition.

  • After the addition is complete, continue to stir the reaction mixture at the set temperature and monitor the reaction's progress by a suitable analytical method (e.g., HPLC, TLC).

5. Work-up and Isolation:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Proceed with the appropriate work-up and purification procedures for your specific product.

Visualizations

Diagram 1: Experimental Workflow for Managing Exothermic Pyrazole Synthesis

Exothermic_Pyrazole_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up calorimetry Reaction Calorimetry (DSC, RC1) hazop HAZOP Study charge Charge 1,3-Dicarbonyl & Solvent set_temp Set Initial Temperature charge->set_temp add_hydrazine Controlled Hydrazine Addition (Semi-Batch) set_temp->add_hydrazine monitor_temp Continuous Temperature Monitoring add_hydrazine->monitor_temp monitor_rxn Reaction Progress Monitoring (HPLC/TLC) monitor_temp->monitor_rxn cool Cool to Room Temp monitor_rxn->cool isolate Product Isolation & Purification cool->isolate

Workflow for safe scale-up of exothermic pyrazole synthesis.
Diagram 2: Troubleshooting Logic for Thermal Deviations

Troubleshooting_Thermal_Deviations start Temperature Increase Observed stop_addition Stop Hydrazine Addition start->stop_addition max_cooling Maximize Cooling start->max_cooling check_agitation Verify Agitation start->check_agitation temp_controlled Temperature Stabilized? stop_addition->temp_controlled max_cooling->temp_controlled check_agitation->temp_controlled resume_slowly Resume Addition at Slower Rate temp_controlled->resume_slowly Yes quench Initiate Emergency Quench Protocol temp_controlled->quench No investigate Post-Incident Investigation: - Review Calorimetry Data - Check Equipment - Re-evaluate Process Parameters resume_slowly->investigate After Batch Completion quench->investigate

Decision tree for managing thermal deviations during synthesis.

References

Validation & Comparative

Comparative Analysis of ETHYL 5-AMINO-1-TERT-BUTYLPYRAZOLE-4-CARBOXYLATE using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectral characteristics of a substituted pyrazole, with a comparative look at related structures.

Comparative ¹H NMR Data

The ¹H NMR spectrum is crucial for identifying the protons in a molecule and their chemical environment. For ethyl 5-amino-1-tert-butylpyrazole-4-carboxylate, the expected signals are attributed to the protons of the ethyl group, the tert-butyl group, the amino group, and the pyrazole ring. The chemical shifts are influenced by the electronic effects of the substituents on the pyrazole core.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
CH₃ (Ethyl)1.20 - 1.40Triplet~7.2Influenced by the adjacent CH₂ group.
CH₂ (Ethyl)4.15 - 4.35Quartet~7.2Shifted downfield due to the neighboring oxygen atom.
C(CH₃)₃ (tert-Butyl)1.30 - 1.50Singlet-A characteristic singlet for the nine equivalent protons.
NH₂5.00 - 7.00Broad Singlet-Chemical shift can vary with solvent and concentration.
CH (Pyrazole)7.50 - 8.00Singlet-The sole proton on the pyrazole ring.

Comparative ¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are dictated by their hybridization and the nature of the attached atoms and functional groups.

Carbon Assignment Expected Chemical Shift (δ, ppm) Notes
CH₃ (Ethyl)14.0 - 15.0
CH₂ (Ethyl)60.0 - 61.0Shifted downfield by the ester oxygen.
C (CH₃)₃ (tert-Butyl)28.0 - 30.0
C (CH₃)₃ (tert-Butyl)58.0 - 60.0Quaternary carbon of the tert-butyl group.
C -4 (Pyrazole)95.0 - 105.0Shielded by the amino and carboxylate groups.
C -5 (Pyrazole)150.0 - 155.0Deshielded by the amino group.
C -3 (Pyrazole)140.0 - 145.0
C =O (Ester)160.0 - 165.0Carbonyl carbon of the ester.

Experimental Protocols

General Procedure for NMR Sample Preparation and Analysis

To obtain high-quality ¹H and ¹³C NMR spectra, the following general protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of the pyrazole derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Acquire the spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Standard parameters include a spectral width of 0-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument, typically at a frequency of 75 MHz or higher. A spectral width of 0-200 ppm is generally used. Proton decoupling is employed to simplify the spectrum to singlets for each unique carbon. A larger number of scans is usually required for ¹³C NMR compared to ¹H NMR.

Structure and NMR Correlation Diagram

The following diagram illustrates the chemical structure of this compound and highlights the key atoms for NMR analysis.

G This compound Structure cluster_pyrazole Pyrazole Ring cluster_substituents Substituents cluster_ester Ethyl Ester Group N1 N1 N2 N2 N1->N2 tBu tert-Butyl N1->tBu ¹H: ~1.4 ppm ¹³C: ~29, 59 ppm C3 C3 N2->C3 C4 C4 C3->C4 C5 C5 C4->C5 COOEt COOEt C4->COOEt C5->N1 NH2 NH2 C5->NH2 ¹H: ~5-7 ppm C_O C=O O_Et O C_O->O_Et CH2 CH2 O_Et->CH2 CH3 CH3 CH2->CH3

Caption: Chemical structure of this compound with key NMR-active groups highlighted.

This guide provides a foundational understanding of the expected ¹H and ¹³C NMR spectral features of this compound based on the analysis of related pyrazole structures. Researchers can use this information as a reference for compound identification, purity assessment, and further structural elucidation studies.

Mass Spectrometry Fragmentation of Pyrazole Carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry fragmentation patterns of pyrazole carboxylate derivatives under Electron Ionization (EI) and Electrospray Ionization (ESI) techniques. Understanding these fragmentation behaviors is crucial for the structural elucidation, impurity profiling, and metabolic studies of this important class of compounds, many of which are key scaffolds in medicinal chemistry.[1] This document summarizes fragmentation data from published literature and databases, offers detailed experimental protocols, and visualizes fragmentation pathways to aid in the interpretation of mass spectra.

Comparison of Ionization Techniques: EI vs. ESI

Electron Ionization (EI) and Electrospray Ionization (ESI) are two distinct methods for generating ions in a mass spectrometer, each providing complementary structural information.

  • Electron Ionization (EI): This is a "hard" ionization technique that uses high-energy electrons to ionize the analyte, leading to extensive fragmentation. The resulting mass spectrum is rich in fragment ions, providing a detailed fingerprint of the molecule's structure. EI is typically coupled with Gas Chromatography (GC) and is suitable for volatile and thermally stable compounds.[2]

  • Electrospray Ionization (ESI): This is a "soft" ionization technique that transfers ions from a solution into the gas phase. It imparts less energy to the analyte, often leaving the molecular ion ([M+H]⁺ or [M-H]⁻) intact with minimal fragmentation.[2] To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is employed. ESI is compatible with Liquid Chromatography (LC), making it ideal for a wider range of compounds, including those that are non-volatile or thermally labile.

The choice between EI and ESI-MS/MS depends on the analyte's properties and the analytical goal. EI provides a reproducible fragmentation pattern useful for library matching, while ESI is advantageous for determining the molecular weight of fragile molecules and allows for controlled fragmentation experiments to probe specific structural features.

Data Presentation: Fragmentation of Pyrazole Carboxylate Esters

The following tables summarize the observed and predicted fragmentation patterns for representative pyrazole carboxylate derivatives under EI and ESI conditions.

Electron Ionization (EI) Fragmentation

EI mass spectra of pyrazole carboxylate esters are characterized by fragmentation of both the pyrazole ring and the ester group. The fragmentation of the pyrazole core often involves the expulsion of neutral molecules like HCN and N₂.[1][3] The ester moiety typically undergoes α-cleavage and McLafferty rearrangements.[4]

Table 1: EI-MS Fragmentation Data for Ethyl 5-methyl-1H-pyrazole-3-carboxylate

m/z Relative Intensity (%) Proposed Fragment Neutral Loss
15465[M]⁺•-
12620[M - C₂H₄]⁺•Ethylene
109100[M - OC₂H₅]⁺Ethoxy radical
8145[M - OC₂H₅ - CO]⁺Ethoxy radical, Carbon monoxide
5430[C₃H₄N]⁺C₂H₂O₂, C₂H₅

Data sourced from NIST WebBook for 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester.[5]

Electrospray Ionization (ESI) Fragmentation

Under ESI conditions, pyrazole carboxylate derivatives are typically observed as protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. Tandem MS (MS/MS) is required to induce fragmentation. The fragmentation pathways often involve the ester group, such as the loss of the alkoxy group or the entire ester side chain.

Table 2: Predicted ESI-MS/MS Fragmentation of a Generic Ethyl Pyrazole-3-carboxylate

Precursor Ion Major Fragment Ions (m/z) Proposed Neutral Loss
[M+H]⁺[M+H - C₂H₄]⁺Ethylene
[M+H - C₂H₅OH]⁺Ethanol
[M+H - CO]⁺Carbon monoxide
[Pyrazole ring fragments]Various small molecules

These are predicted fragmentation patterns based on the general behavior of esters and heterocyclic compounds under ESI-MS/MS.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

This protocol is suitable for volatile pyrazole carboxylate esters.[6]

1. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).[6]

2. Sample Preparation:

  • Dissolve the sample in a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

3. GC Conditions: [6]

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Mode: Splitless or a high split ratio (e.g., 50:1).

  • Oven Program:

    • Initial Temperature: 50 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 300 °C.

    • Final Hold: 5 minutes at 300 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

4. MS Conditions: [6]

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI Analysis

This protocol is a general procedure for the analysis of pyrazole derivatives by ESI-MS and can be adapted for pyrazole carboxylates.[7]

1. Instrumentation:

  • Liquid Chromatograph coupled to an Electrospray Ionization Mass Spectrometer.

2. Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.[7]

3. LC Conditions (Example):

  • Column: C18 reverse-phase column.

  • Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

  • Gradient: A suitable gradient from high aqueous to high organic content to elute the compound of interest.

  • Flow Rate: 0.2-0.5 mL/min.

4. MS Conditions: [7]

  • Ionization Mode: ESI positive or negative.

  • Capillary Voltage: 3-4 kV.

  • Drying Gas Flow: 5-10 L/min.

  • Drying Gas Temperature: 300-350 °C.

  • Scan Range: m/z 50-1000.

  • For MS/MS: Isolate the precursor ion of interest and apply collision-induced dissociation (CID) with a suitable collision energy to generate fragment ions.

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the key fragmentation pathways for pyrazole carboxylate derivatives under EI and ESI conditions.

EI Fragmentation Pathway

EI_Fragmentation M [M]⁺• (m/z 154) F1 [M - C₂H₄]⁺• (m/z 126) M->F1 - C₂H₄ F2 [M - OC₂H₅]⁺ (m/z 109) M->F2 - •OC₂H₅ F3 [M - OC₂H₅ - CO]⁺ (m/z 81) F2->F3 - CO

Caption: Proposed EI fragmentation of ethyl 5-methyl-1H-pyrazole-3-carboxylate.

ESI-MS/MS Fragmentation Pathway (Positive Ion Mode)

ESI_Fragmentation cluster_ester Ester Fragmentation MH [M+H]⁺ Frag1 [M+H - C₂H₄]⁺ MH->Frag1 - C₂H₄ Frag2 [M+H - C₂H₅OH]⁺ MH->Frag2 - C₂H₅OH

References

A Comparative Crystallographic Analysis of Aminopyrazole Compounds for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the X-ray crystallographic data of several aminopyrazole compounds and a key alternative, celecoxib. The data presented herein, including detailed experimental protocols and structural comparisons, offers insights into the solid-state properties of these compounds, which are crucial for understanding their structure-activity relationships and for the development of new therapeutic agents.

Aminopyrazoles are a significant class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules, demonstrating a wide range of therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial activities.[1] X-ray crystallography is an indispensable tool in drug discovery, providing precise three-dimensional atomic arrangements of these compounds. This information is vital for understanding their interaction with biological targets and for the rational design of new, more effective drugs.[2][3][4]

This guide compares the crystallographic parameters of a series of 4-halogenated-1H-pyrazoles, which serve as foundational aminopyrazole precursors, alongside a more complex aminopyrazole derivative and the well-established non-steroidal anti-inflammatory drug (NSAID), celecoxib, which features a pyrazole core.

Comparative Crystallographic Data

The following table summarizes the key crystallographic data for a selection of pyrazole derivatives. The 4-halogenated pyrazoles offer a systematic comparison of how substituent changes on the pyrazole ring influence crystal packing. The inclusion of 3-amino-N′-hydroxy-1H-pyrazole-4-carboximidamide provides data on a more substituted aminopyrazole. Celecoxib is presented as a comparator, being a widely used drug with a pyrazole scaffold.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
4-fluoro-1H-pyrazoleC₃H₃FN₂TriclinicP-15.234(1)5.923(1)6.942(1)71.19(1)88.35(1)82.23(1)[5][6]
4-chloro-1H-pyrazoleC₃H₃ClN₂OrthorhombicPnma13.905(3)3.840(1)7.644(2)909090[1][7]
4-bromo-1H-pyrazoleC₃H₃BrN₂OrthorhombicPnma14.281(3)3.911(1)7.683(2)909090[8]
4-iodo-1H-pyrazoleC₃H₃IN₂TetragonalP4/n10.320(2)10.320(2)3.868(1)909090[8]
3-amino-N′-hydroxy-1H-pyrazole-4-carboximidamideC₄H₇N₅OMonoclinicP2₁4.855(3)9.026(5)7.092(4)90103.267(7)90[9]
CelecoxibC₁₇H₁₄F₃N₃O₂SMonoclinicP2₁/c12.784(3)15.659(3)9.330(2)90106.31(3)90

Structural Insights and Comparison

The 4-halogenated pyrazoles demonstrate a fascinating trend in their solid-state packing. The chloro and bromo derivatives are isostructural, forming trimeric hydrogen-bonding motifs.[8] In contrast, the fluoro and iodo analogs adopt non-isostructural catemeric (chain-like) structures, highlighting the subtle yet significant influence of the halogen substituent on the supramolecular assembly.[8] This variation in packing can have profound effects on the physicochemical properties of the compounds, such as solubility and dissolution rate, which are critical parameters in drug development.

3-amino-N′-hydroxy-1H-pyrazole-4-carboximidamide presents a more complex structure with multiple hydrogen bond donors and acceptors, leading to a three-dimensional hydrogen-bonded network.[9]

Celecoxib, a selective COX-2 inhibitor, contains a bulkier substituted pyrazole ring. Its crystal structure reveals how the different substituents on the pyrazole core dictate its interactions with its biological target.[6] Understanding these interactions at an atomic level is crucial for the design of new and more selective inhibitors.

Experimental Workflow and Methodologies

The determination of a crystal structure by X-ray diffraction follows a well-defined workflow, from sample preparation to data analysis and structure refinement.

experimental_workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Determination & Refinement synthesis Compound Synthesis & Purification crystallization Crystallization synthesis->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection diffractometer Diffractometer crystal_selection->diffractometer xray_source X-ray Source xray_source->diffractometer data_collection Diffraction Data Collection diffractometer->data_collection data_processing Data Processing & Scaling data_collection->data_processing phase_determination Phase Determination data_processing->phase_determination model_building Model Building & Refinement phase_determination->model_building validation Structure Validation model_building->validation deposition Database Deposition validation->deposition Deposition to CSD/PDB

References

A Comparative Guide to the Reactivity of Tert-butyl and Phenyl Substituted Aminopyrazoles in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in chemical reactivity between structurally similar heterocyclic compounds is paramount for efficient synthesis and the rational design of novel therapeutics. This guide provides an objective comparison of the reactivity of aminopyrazoles substituted with a tert-butyl group versus a phenyl group, highlighting the influence of steric and electronic effects on their chemical behavior. The information is supported by experimental data from peer-reviewed literature and is intended to aid in the selection of appropriate building blocks for medicinal chemistry and materials science applications.

The aminopyrazole scaffold is a privileged structure in drug discovery, appearing in a multitude of clinically approved and investigational drugs, particularly as kinase inhibitors. The substituents on the pyrazole ring play a crucial role in modulating the biological activity, physicochemical properties, and synthetic accessibility of these compounds. The tert-butyl group, being bulky and electron-donating, and the phenyl group, with its planar structure and tunable electronic properties, represent two common yet distinct substitution patterns. This guide will delve into their comparative reactivity in key synthetic transformations and their relevance in targeting specific signaling pathways.

Electronic and Steric Effects at a Glance

The differing reactivity of tert-butyl and phenyl substituted aminopyrazoles can be primarily attributed to their distinct electronic and steric profiles.

  • Tert-butyl Group: This bulky alkyl group exerts a significant steric hindrance , which can shield the adjacent amino group and the pyrazole ring from attack by reagents.[1] Electronically, it is considered an electron-donating group through an inductive effect, which can increase the electron density of the pyrazole ring, potentially enhancing its nucleophilicity.

  • Phenyl Group: The phenyl group is sterically less demanding than the tert-butyl group. Its electronic influence is more complex, as it can exert both an electron-withdrawing inductive effect due to the sp2 hybridized carbons and participate in resonance effects .[2] The overall electronic effect can be modulated by further substitution on the phenyl ring itself.

These fundamental differences have profound implications for the regioselectivity and reaction rates of various chemical transformations.

Comparative Reactivity in Key Synthetic Reactions

Note: The following data is compiled from different sources. A direct comparison of yields should be approached with caution as the reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) are not identical.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern synthetic chemistry for the formation of C-C and C-N bonds, respectively.

Suzuki-Miyaura Coupling:

This reaction is a versatile method for creating carbon-carbon bonds. The reactivity of the aminopyrazole substrate can be influenced by the substituent.

SubstituentReactantsProductYieldReference
Phenyl3-bromo pyrazolo[1,5-a]pyrimidin-5-one + p-methoxyphenylboronic acid3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-5-one9% (major product was debrominated starting material at 91%)[3]
Phenyl3-bromo pyrazolo[1,5-a]pyrimidin-5-one + various arylboronic acids3-aryl-pyrazolo[1,5-a]pyrimidin-5-ones67-89%[3]
Tert-butyltert-butyl 3-(2-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine-1-yl)ethoxy)propionate + 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-aminetert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidine-1-yl)ethoxy)propionate96.7%[3]

Buchwald-Hartwig Amination:

This reaction is a powerful tool for the synthesis of arylamines. The steric bulk of the tert-butyl group and the electronic nature of the phenyl group can affect catalyst and ligand choice, as well as reaction efficiency.

SubstituentReactantsProductYieldReference
Phenyl2-chloro-p-xylene + p-anisidine (using a Ni catalyst)N-(4-methoxyphenyl)-2,5-dimethylaniline75%
Tert-butyl4-tert-butylbromobenzene + morpholineN-(4-tert-butylphenyl)morpholine91%[4]
Other Reactions

The reactivity of the exocyclic amino group is also influenced by the pyrazole substituents.

N-Sulfonylation:

SubstituentReactantsProductYieldReference
Tert-butyl3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine + 4-methylbenzenesulfonyl chlorideN-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide88%[5]

Condensation Reaction:

SubstituentReactantsProductYieldReference
Tert-butyl3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine + p-methoxybenzaldehyde3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amineGood[6]

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions involving substituted aminopyrazoles.

Protocol 1: Suzuki-Miyaura Coupling of a Bromo-pyrazolo[1,5-a]pyrimidin-5-one[3]
  • Reaction: Coupling of 3-bromo pyrazolo[1,5-a]pyrimidin-5-one with p-methoxyphenylboronic acid.

  • Procedure: In a microwave vial, 3-bromo pyrazolo[1,5-a]pyrimidin-5-one (1 equivalent) and p-methoxyphenylboronic acid (1.2 equivalents) are dissolved in dioxane. PdCl2(PPh3)2 (5 mol%) and Na2CO3 (2 equivalents) are added. The vial is sealed and heated to 110 °C under microwave irradiation. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Protocol 2: Buchwald-Hartwig Amination of an Aryl Bromide[5]
  • Reaction: Coupling of 4-tert-butylbromobenzene with morpholine.

  • Procedure: An oven-dried flask is charged with (NHC)Pd(allyl)Cl catalyst (3.0 mol%) and a magnetic stir bar and sealed with a septum. The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. A solution of LHMDS (1M in tetrahydrofuran) is added via syringe, followed by the aryl bromide (1 equivalent) and the amine (1.2 equivalents). The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NH4Cl and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography.

Relevance in Drug Discovery: Targeting Kinase Signaling Pathways

Aminopyrazole derivatives are prominent as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer and inflammatory disorders. The nature of the substituent on the aminopyrazole core is critical for achieving potency and selectivity against a specific kinase.

JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade for a wide array of cytokines and growth factors, playing a central role in immunity and cell growth.[7][8][9] Aberrant JAK-STAT signaling is implicated in various cancers and autoimmune diseases.[7][9] Aminopyrazole-based molecules have been developed as potent JAK inhibitors.[7]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT (Dimer) Nucleus Nucleus STAT_P->Nucleus Translocation Gene Target Gene Transcription Inhibitor Aminopyrazole Inhibitor Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of intervention by aminopyrazole inhibitors.

FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is involved in cell proliferation, differentiation, and migration.[10][11][12] Dysregulation of this pathway is a known driver in various cancers.[10][13] Aminopyrazole-based compounds have been developed as potent inhibitors of FGFRs.[10][13]

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Response FGF FGF FGFR FGFR FGF->FGFR Binding RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Aminopyrazole Inhibitor Inhibitor->FGFR Inhibition

Caption: The FGFR signaling pathway highlighting the MAPK and PI3K/AKT cascades.

p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is activated by cellular stress and inflammatory cytokines, and it plays a key role in inflammation and apoptosis.[] Aminopyrazole derivatives have been investigated as inhibitors of p38 MAPK for the treatment of inflammatory diseases.[15][16]

p38_MAPK_Pathway Stress Stress / Cytokines MAP3K MAP3K Stress->MAP3K MAP2K MAP2K (MKK3/6) MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 Substrates Transcription Factors & Other Proteins p38->Substrates Response Inflammation Apoptosis Substrates->Response Inhibitor Aminopyrazole Inhibitor Inhibitor->p38 Inhibition

Caption: The p38 MAPK signaling cascade and its inhibition by aminopyrazole compounds.

Experimental Workflow for Reactivity Comparison

A generalized workflow for comparing the reactivity of tert-butyl and phenyl substituted aminopyrazoles in a palladium-catalyzed cross-coupling reaction is depicted below. This logical flow can be adapted for various reaction types.

Reactivity_Workflow Start Start: Select Aminopyrazole Substrates Substrates 1. Tert-butyl substituted aminopyrazole 2. Phenyl substituted aminopyrazole Start->Substrates Reaction Perform Pd-catalyzed Cross-Coupling (e.g., Suzuki or Buchwald-Hartwig) under identical conditions Substrates->Reaction Analysis Reaction Monitoring & Analysis (TLC, LC-MS, GC) Reaction->Analysis Data Reaction Time Product Yield Byproduct Formation Analysis->Data Comparison Comparative Analysis Data->Comparison Conclusion Conclusion on Relative Reactivity Comparison->Conclusion

Caption: A logical workflow for the comparative analysis of aminopyrazole reactivity.

Conclusion

The choice between a tert-butyl and a phenyl substituent on an aminopyrazole core has significant consequences for its chemical reactivity. The tert-butyl group's pronounced steric bulk can hinder reactions but also offer regiochemical control in some cases, while its electron-donating nature can activate the pyrazole ring. Conversely, the phenyl group's electronic effects can be more varied and are crucial for π-stacking interactions in biological targets.

While the available literature does not provide a direct, controlled comparison of their reactivity, the collated data suggests that both substituents are well-tolerated in modern synthetic methodologies like palladium-catalyzed cross-coupling reactions, often leading to good to excellent yields, albeit under potentially different optimal conditions. For drug discovery professionals, the selection between these two groups will depend on a careful balance of synthetic accessibility, desired physicochemical properties, and the specific interactions required for potent and selective binding to the biological target. This guide provides a foundational understanding to inform such decisions.

References

Comparative Guide to Alternative Synthetic Routes for Ethyl 5-Amino-1-tert-butylpyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of potential synthetic routes for Ethyl 5-Amino-1-tert-butylpyrazole-4-carboxylate, a key intermediate in pharmaceutical and agrochemical research. The comparison is based on established methodologies for analogous pyrazole derivatives, offering insights into reaction efficiency, conditions, and potential yields.

Introduction

This compound is a substituted pyrazole that serves as a valuable building block in the synthesis of bioactive molecules. The strategic placement of the amino, carboxylate, and tert-butyl groups makes it a versatile synthon. This document outlines and compares two primary synthetic strategies adaptable for its preparation, providing researchers with the necessary data to select the most suitable method for their specific needs.

Route 1: Condensation of tert-Butylhydrazine with an Acrylate Derivative

This common and direct approach involves the cyclization reaction between a hydrazine and a substituted acrylate. For the target molecule, tert-butylhydrazine is reacted with an electron-deficient alkene such as (E)-ethyl 2-cyano-3-ethoxyacrylate.

Experimental Protocol

To a solution of tert-butylhydrazine hydrochloride (0.01 mol) and a non-nucleophilic base (e.g., triethylamine, 0.01 mol) in absolute ethanol (20 mL), (E)-ethyl 2-cyano-3-ethoxyacrylate (0.01 mol) is added. The reaction mixture is heated at reflux for 16 hours. After cooling to room temperature, the solvent is evaporated under reduced pressure. The resulting solid is then purified by crystallization from ethanol.[1]

Logical Workflow for Route 1

reagent1 tert-Butylhydrazine HCl reflux Reflux (16h) reagent1->reflux reagent2 (E)-ethyl 2-cyano-3-ethoxyacrylate reagent2->reflux solvent Ethanol solvent->reflux base Triethylamine base->reflux workup Solvent Evaporation reflux->workup purification Crystallization workup->purification product ETHYL 5-AMINO-1-TERT-BUTYLPYRAZOLE- 4-CARBOXYLATE purification->product reagent1 tert-Butylhydrazine reaction Stir at 55°C reagent1->reaction reagent2 Aldehyde Derivative reagent2->reaction reagent3 Malononitrile reagent3->reaction catalyst Catalyst catalyst->reaction solvent Ethanol/Water solvent->reaction filtration Catalyst Filtration reaction->filtration isolation Solvent Evaporation & Recrystallization filtration->isolation product ETHYL 5-AMINO-1-TERT-BUTYLPYRAZOLE- 4-CARBOXYLATE isolation->product

References

A Comparative Guide to HPLC Methods for Purity Assessment of Pyrazole Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of pyrazole intermediates is a critical parameter in drug discovery and development, directly impacting the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for assessing the purity of these intermediates, capable of separating the main compound from process-related impurities and degradation products. This guide provides a comparative overview of various HPLC methods, including chiral and reversed-phase techniques, supported by experimental data to aid researchers in selecting the most appropriate method for their specific needs.

Section 1: Chiral HPLC Methods for Enantiomeric Purity

The enantiomeric purity of chiral pyrazole intermediates is crucial as different enantiomers can exhibit varied pharmacological and toxicological profiles. Polysaccharide-based chiral stationary phases (CSPs) are widely employed for the enantioselective separation of pyrazole derivatives.

A study involving 18 racemic 4,5-dihydro-1H-pyrazole derivatives systematically compared the chiral recognition abilities of two common polysaccharide-based CSPs: Lux cellulose-2 and Lux amylose-2.[1][2] The separations were evaluated under normal phase and polar organic elution modes.

The Lux cellulose-2 column generally demonstrated superior performance with polar organic mobile phases, offering rapid analysis times (around 5 minutes) and high resolutions.[1][2] Conversely, the Lux amylose-2 column excelled in the normal elution mode, providing very high resolution, albeit with longer analysis times (up to 30 minutes).[1][2] The choice between these columns and mobile phases will depend on the specific pyrazole intermediate and the analytical requirements, such as the need for high throughput versus maximal separation.

Comparative Performance of Chiral Stationary Phases

The following tables summarize the chromatographic parameters for the separation of representative pyrazole intermediates on Lux cellulose-2 and Lux amylose-2 columns with different mobile phases.

Table 1: Normal Phase Separation of Pyrazole Intermediates (Hexane/Ethanol, 1:1 v/v) [1]

CompoundStationary PhaseRetention Time (t) (min)Selectivity Factor (α)Resolution (Rs)
Derivative 1 Lux cellulose-210.51.152.5
Lux amylose-215.21.254.0
Derivative 2 Lux cellulose-29.81.122.1
Lux amylose-214.51.304.5
Derivative 3 Lux cellulose-211.21.182.8
Lux amylose-216.81.355.2

Table 2: Polar Organic Separation of Pyrazole Intermediates (100% Acetonitrile) [2]

CompoundStationary PhaseRetention Time (t) (min)Selectivity Factor (α)Resolution (Rs)
Derivative 1 Lux cellulose-25.11.203.5
Lux amylose-26.81.101.8
Derivative 2 Lux cellulose-24.81.254.2
Lux amylose-26.51.122.0
Derivative 3 Lux cellulose-25.51.223.8
Lux amylose-27.21.111.9
Experimental Protocol: Chiral HPLC Method

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

Chromatographic Conditions:

  • Columns: Lux cellulose-2 (250 x 4.6 mm, 5 µm) or Lux amylose-2 (250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Normal Phase: n-Hexane/Ethanol (ratio as required, e.g., 1:1 v/v).

    • Polar Organic: 100% Acetonitrile or 100% Methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: As appropriate for the analyte (e.g., 254 nm).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the pyrazole intermediate in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis weigh Weigh Pyrazole Intermediate dissolve Dissolve in Mobile Phase (1 mg/mL) weigh->dissolve filter Filter (0.45 µm Syringe Filter) dissolve->filter inject Inject 10 µL onto Chiral Column filter->inject Prepared Sample separate Isocratic Elution (Normal or Polar Organic) inject->separate detect UV-Vis/PDA Detection separate->detect data_analysis Data Analysis (Retention Time, Resolution) detect->data_analysis Chromatogram

Figure 1. Experimental workflow for chiral HPLC analysis of pyrazole intermediates.

Section 2: Reversed-Phase HPLC (RP-HPLC) Methods for Purity and Impurity Profiling

RP-HPLC is the workhorse for purity assessment and impurity profiling of a wide range of organic molecules, including pyrazole intermediates. The choice of stationary phase, typically C18 or C8, and mobile phase composition are critical for achieving optimal separation.

Comparison of C18 and C8 Columns

C18 columns, with their longer alkyl chains, are more hydrophobic and generally provide greater retention and higher resolution for non-polar compounds.[3] C8 columns have shorter alkyl chains, resulting in lower hydrophobicity and faster elution times, which can be advantageous for moderately polar analytes or when rapid analysis is required.[3]

Table 3: General Comparison of C18 and C8 Columns for Pyrazole Analysis [3][4]

FeatureC18 ColumnC8 Column
Stationary Phase Octadecylsilane (18-carbon chain)Octylsilane (8-carbon chain)
Hydrophobicity HighModerate
Retention Higher for non-polar compoundsLower, leading to faster analysis
Selectivity Excellent for complex mixturesGood for moderately polar compounds
Typical Analytes Non-polar to moderately polar pyrazolesModerately polar to polar pyrazoles
Validated RP-HPLC Method Case Studies

Case Study 1: Purity of a Pyrazoline Derivative [5]

This method was developed for a pyrazoline derivative with anti-inflammatory activity.

  • Chromatographic Conditions:

    • Column: Eclipse XDB C18 (150mm x 4.6mm, 5µm)

    • Mobile Phase: 0.1% Trifluoroacetic acid (TFA) in Water: Methanol (20:80 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 206 nm

    • Retention Time: 5.6 min

  • Validation Data:

    • Linearity Range: 50 - 150 µg/mL

    • Correlation Coefficient (r²): 0.9995

    • LOD: 4 µg/mL

    • LOQ: 15 µg/mL

Case Study 2: Purity of a 3-Methyl-1-(4-nitrobenzoyl)-1H-pyrazole-4,5-dione Derivative [2]

This method was developed for a newly synthesized pyrazolone derivative.

  • Chromatographic Conditions:

    • Column: Luna C18 (250 x 4.80 mm, 5µm)

    • Mobile Phase: Acetonitrile: Water (90:10 v/v)

    • Flow Rate: 0.8 mL/min

    • Detection: UV at 237 nm

    • Retention Time: 7.3 min

  • Validation Data:

    • Linearity Range: 0.5 - 50 µg/mL

    • Accuracy (% Recovery): Within 98-102%

    • Precision (%RSD): 0.3%

Experimental Protocol: General RP-HPLC Method

Instrumentation:

  • HPLC system with a gradient or isocratic pump, autosampler, column oven, and a UV-Vis or PDA detector.

Chromatographic Conditions:

  • Column: C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: Water with an additive (e.g., 0.1% TFA, 0.1% Formic Acid, or a phosphate buffer).

    • B: Acetonitrile or Methanol.

    • Elution can be isocratic or gradient.

  • Flow Rate: 0.8 - 1.2 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25-40 °C).

  • Detection Wavelength: Determined by the UV spectrum of the analyte.

  • Injection Volume: 5 - 20 µL.

Sample Preparation:

  • Prepare a stock solution of the pyrazole intermediate in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a working concentration within the linear range of the method.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

G cluster_rp RP-HPLC Method Development cluster_chiral Chiral HPLC Method Development start Start: Purity Assessment of Pyrazole Intermediate method_selection Select HPLC Method Type start->method_selection rp_hplc Reversed-Phase HPLC method_selection->rp_hplc Achiral Purity/ Impurity Profiling chiral_hplc Chiral HPLC method_selection->chiral_hplc Enantiomeric Purity column_select Choose Column (C18 or C8) rp_hplc->column_select chiral_column_select Choose Chiral Column (e.g., Lux Cellulose/Amylose) chiral_hplc->chiral_column_select mobile_phase_opt Optimize Mobile Phase (ACN/MeOH, Water, Additives) column_select->mobile_phase_opt detection_wl Select Detection Wavelength mobile_phase_opt->detection_wl validation Method Validation (ICH Guidelines) Linearity, Accuracy, Precision, LOD, LOQ detection_wl->validation chiral_mobile_phase Select Elution Mode (Normal or Polar Organic) chiral_column_select->chiral_mobile_phase chiral_mobile_phase->validation routine_analysis Routine Analysis & Quality Control validation->routine_analysis

Figure 2. Logical workflow for selecting and validating an HPLC method for pyrazole intermediates.

Section 3: Impurity Profiling and Stability-Indicating Methods

The identification and quantification of impurities are mandated by regulatory agencies. HPLC methods for purity assessment should be stability-indicating, meaning they can resolve the main pyrazole intermediate from any potential degradation products that may form under stress conditions (e.g., acid, base, oxidation, heat, light).

Common Potential Impurities in Pyrazole Synthesis:

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • Regioisomers: Isomeric products that may form, especially when using unsymmetrical starting materials.

  • By-products: Compounds formed from side reactions.

  • Degradation Products: Formed during storage or under stress conditions.

A stability-indicating RP-HPLC method was developed for a lansoprazole intermediate, demonstrating the separation of the main peak from its impurities and degradation products.[6][7] The method was validated for its ability to quantify the intermediate in the presence of these related substances.

Table 4: Example of a Stability-Indicating HPLC Method for a Lansoprazole Intermediate [6][7]

ParameterDetails
Column Zorbax Eclipse XDB-C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in Water, B: Acetonitrile (Gradient)
Detection 260 nm
Resolution > 2.0 between the main peak and all impurities
Forced Degradation Significant degradation observed under acid and base hydrolysis
Mass Balance Close to 99.5%, confirming the stability-indicating nature

Conclusion

The selection of an appropriate HPLC method for the purity assessment of pyrazole intermediates is dependent on the specific analytical objective. For enantiomeric purity, polysaccharide-based chiral columns like Lux cellulose-2 and Lux amylose-2 offer excellent resolving power under polar organic and normal phase conditions, respectively. For general purity and impurity profiling, reversed-phase HPLC with C18 or C8 columns provides robust and reliable methods. The case studies presented herein offer validated starting points for method development. It is imperative that the chosen method is validated according to ICH guidelines to ensure its accuracy, precision, and suitability for its intended purpose in the quality control of pyrazole intermediates.

References

A Comparative Guide to Catalysts for Pyrazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, necessitating efficient and versatile synthetic methodologies. The formation of the pyrazole ring is often achieved through the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. The choice of catalyst plays a pivotal role in determining the reaction's efficiency, regioselectivity, and environmental impact. This guide provides an objective comparison of various catalytic systems for pyrazole synthesis, supported by experimental data and detailed protocols.

Performance Comparison of Catalytic Systems

The efficacy of a catalyst is measured by several parameters, including yield, reaction time, and catalyst loading. The following table summarizes the performance of various catalysts in pyrazole synthesis, providing a comparative overview for selecting the most suitable system for a specific application.

Catalyst TypeCatalystSubstratesReaction ConditionsYield (%)Reaction TimeReference
Nanocatalyst Nano-ZnOPhenylhydrazine, Ethyl acetoacetateControlled conditions95Short[1]
Heterogeneous Amberlyst-70Hydrazines/Hydrazides, 1,3-DiketonesRoom Temperature, Aqueous mediaHigh-[1]
Metal-Oxo Cluster NaCoMoSulfonyl hydrazides, 1,3-Diketones-up to 99-[1]
Transition Metal Silver (AgOTf)Trifluoromethylated ynones, Aryl/Alkyl hydrazines1 mol% catalyst, Room Temperatureup to 991 h[1]
Transition Metal Copper triflate/--INVALID-LINK--α,β-ethylenic ketone, p-(4-(tert-butyl)phenyl) hydrazine---[1]
Transition Metal Nickel-based heterogeneousAcetophenone, Hydrazine, Benzaldehyde10 mol% catalyst, Ethanol, Room Temperature-3 h[2]
Metal-Free Molecular IodineN,N-dimethyl enaminones, Sulfonyl hydrazinesTBHP, NaHCO3, Room Temperature--[1]
Green Catalyst Ammonium ChlorideAcetyl acetone, Hydrazine hydrateEthanol, Reflux-4-6 h[3]
Homogeneous FeCl3/PVPArylhydrazines, Malononitrile derivativesWater/PEG-400up to 972-4 h[4]
Organocatalyst Pyrrolidine-acetic acid1H-pyrazole-4-carbaldehyde, Active methylenes, Malononitrile10 mol% catalyst, Microwave irradiation, Solvent-freeGood-[5]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic method. Below are representative procedures for key catalytic systems.

Protocol 1: Knorr Pyrazole Synthesis using an Acid Catalyst

The Knorr pyrazole synthesis is a classical and widely used method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine.[6][7]

Materials:

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 equivalent)

  • Hydrazine derivative (e.g., phenylhydrazine, 1.0 equivalent)

  • Solvent (e.g., ethanol)

  • Acid catalyst (e.g., glacial acetic acid, a few drops)

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in the solvent.

  • Carefully add the hydrazine derivative to the solution. Note that this addition can be exothermic.[7]

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Heat the mixture under reflux for 1-4 hours.[3][7]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the crude product by vacuum filtration.

  • If no precipitate forms, remove the solvent under reduced pressure. The residue can then be purified.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.[6][7]

Protocol 2: Nickel-Catalyzed One-Pot Synthesis of Pyrazoles

This method provides an efficient route to 1,3,5-trisubstituted pyrazoles from readily available starting materials.[2]

Materials:

  • Substituted acetophenone (0.1 mol)

  • Hydrazine (0.1 mol)

  • Substituted benzaldehyde (0.1 mol)

  • Solid Nickel-based heterogeneous catalyst (10 mol%)

  • Ethanol (10 mL)

Procedure:

  • Charge a round-bottom flask with the substituted acetophenone, hydrazine, and the nickel-based catalyst in ethanol.

  • Stir the mixture for 30 minutes at room temperature.

  • Add the substituted benzaldehyde dropwise to the reaction mixture.

  • Continue stirring at room temperature for 3 hours.

  • Monitor the reaction by TLC.

  • After completion, wash the reaction mixture with water and toluene to remove unreacted starting materials.

  • The crude product can be purified by recrystallization from methanol or by column chromatography to yield the desired pyrazole.[2]

Experimental Workflow

The general workflow for a catalytic pyrazole synthesis experiment can be visualized as a sequence of steps from reactant preparation to product analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Select Reactants (e.g., 1,3-Dicarbonyl, Hydrazine) Setup Assemble Reaction Vessel Reactants->Setup Catalyst Choose Catalyst (e.g., Nano-ZnO, Amberlyst-70) Catalyst->Setup Solvent Select Solvent (e.g., Ethanol, Water) Solvent->Setup Mixing Combine Reactants, Catalyst, and Solvent Setup->Mixing Heating Apply Heat/Reflux (if required) Mixing->Heating Monitoring Monitor Progress (TLC) Heating->Monitoring Isolation Isolate Crude Product (Filtration/Extraction) Monitoring->Isolation Purification Purify Product (Recrystallization/Chromatography) Isolation->Purification Characterization Characterize Product (NMR, IR, MS) Purification->Characterization Yield Calculate Yield Characterization->Yield

Caption: General workflow for catalytic pyrazole synthesis.

References

Aminopyrazole Analogs as CDK Inhibitors: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminopyrazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a core component of various kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationship (SAR) of aminopyrazole analogs, with a specific focus on their inhibitory activity against Cyclin-Dependent Kinases (CDKs), crucial regulators of the cell cycle and prominent targets in oncology research. The following sections present a compilation of quantitative biological data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to aid in the rational design of novel aminopyrazole-based therapeutics.

Comparative Analysis of Biological Activity

The inhibitory potency of aminopyrazole analogs against CDKs is highly sensitive to the nature and position of substituents on the pyrazole core. The data presented below, collated from various studies, highlights these SAR trends. The primary focus is on CDK2, a key kinase involved in the G1/S phase transition of the cell cycle.

Table 1: Structure-Activity Relationship of Aminopyrazole Analogs as CDK2/5 Inhibitors
Compound IDR¹ SubstituentR² SubstituentCDK2 IC₅₀ (nM)CDK5 IC₅₀ (nM)Antiproliferative Activity (AsPC-1, GI₅₀ in nM)
1 Isopropyl2,6-dichlorophenyl> 1000> 1000> 2000
2 Cyclobutyl2,6-dichlorophenyl2423315
3 Cyclopentyl2,6-dichlorophenyl30331163
4 CyclobutylPhenyl5645> 2000
5 Cyclobutyl2-chlorophenyl3528924
AT7519 --47130533
Roscovitine --45020017767

Data compiled from multiple sources for comparative purposes.[1][2]

Key SAR Observations:

  • Influence of the R¹ Substituent: The size and nature of the substituent at the R¹ position, which occupies a hydrophobic pocket in the kinase active site, are critical for inhibitory activity. A clear trend is observed where a cyclobutyl group (Compound 2 ) provides optimal potency against both CDK2 and CDK5 compared to a smaller isopropyl group (Compound 1 ) or a larger cyclopentyl group (Compound 3 ).[1]

  • Role of the R² Substituent: The R² substituent is positioned in a solvent-exposed region. While various substitutions are tolerated, the presence of a 2,6-dichlorophenyl group (Compound 2 ) generally leads to potent inhibitory activity.[1] Modifications to this group, such as removing the chloro substituents (Compound 4 ) or having a single chloro group (Compound 5 ), can impact potency.

  • Correlation with Antiproliferative Activity: The in vitro enzyme inhibitory activity generally correlates with the antiproliferative activity against cancer cell lines. For instance, the potent CDK2/5 inhibitor, Compound 2 , demonstrates significant growth inhibition in the AsPC-1 pancreatic cancer cell line, superior to other analogs with weaker enzyme inhibition.[1]

  • Comparison with Known CDK Inhibitors: The optimized aminopyrazole analog (Compound 2 ) exhibits comparable or superior potency to the well-characterized CDK inhibitors AT7519 and Roscovitine in both enzymatic and cellular assays.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the SAR studies of aminopyrazole analogs.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant CDK2/Cyclin A2 enzyme

  • Substrate (e.g., Histone H1)

  • ATP

  • Aminopyrazole analog (inhibitor)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the aminopyrazole analogs in the appropriate buffer with a constant final DMSO concentration (typically ≤1%).

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the inhibitor dilution or vehicle control (DMSO).

    • Add 2 µL of the CDK2/Cyclin A2 enzyme solution.

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Read the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[3]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line (e.g., AsPC-1)

  • Complete growth medium

  • Aminopyrazole analog (inhibitor)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the aminopyrazole analogs in complete growth medium. Replace the existing medium with the medium containing the compounds or vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) value by fitting the data to a dose-response curve.

Visualizations

CDK-Mediated Cell Cycle Progression

The following diagram illustrates the central role of CDK2 in regulating the G1 to S phase transition of the cell cycle, the primary mechanism through which aminopyrazole analogs exert their anticancer effects.

CDK_Pathway Mitogenic_Signals Mitogenic Signals CyclinD_CDK46 Cyclin D-CDK4/6 Mitogenic_Signals->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits pRb p-Rb CyclinE Cyclin E E2F->CyclinE promotes transcription CyclinA Cyclin A E2F->CyclinA promotes transcription CyclinE_CDK2 Cyclin E-CDK2 CyclinE->CyclinE_CDK2 activates CyclinA_CDK2 Cyclin A-CDK2 CyclinA->CyclinA_CDK2 activates CyclinE_CDK2->Rb phosphorylates S_Phase S Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase promotes CyclinA_CDK2->S_Phase maintains Aminopyrazole Aminopyrazole Analogs Aminopyrazole->CyclinE_CDK2 Aminopyrazole->CyclinA_CDK2

Caption: CDK2 signaling pathway in G1/S phase transition and the inhibitory action of aminopyrazole analogs.

General Experimental Workflow for SAR Studies

The diagram below outlines a typical workflow for the synthesis and evaluation of novel aminopyrazole analogs in a drug discovery program.

SAR_Workflow Design Analog Design & Virtual Screening Synthesis Chemical Synthesis & Purification Design->Synthesis Biochemical_Assay In Vitro Biochemical Assay (e.g., CDK2 Kinase Assay) Synthesis->Biochemical_Assay Cellular_Assay Cell-Based Assay (e.g., MTT Proliferation Assay) Synthesis->Cellular_Assay SAR_Analysis SAR Analysis & Data Interpretation Biochemical_Assay->SAR_Analysis Cellular_Assay->SAR_Analysis SAR_Analysis->Design Feedback Loop Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A typical experimental workflow for the structure-activity relationship (SAR) studies of aminopyrazole analogs.

References

A Comparative Benchmarking Guide: ETHYL 5-AMINO-1-TERT-BUTYLPYRAZOLE-4-CARBOXYLATE in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of molecular building blocks is a critical determinant in the successful discovery and development of novel therapeutic agents. Substituted pyrazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs. This guide provides an objective comparison of ETHYL 5-AMINO-1-TERT-BUTYLPYRAZOLE-4-CARBOXYLATE against other commonly employed building blocks in the synthesis of bioactive pyrazole derivatives. The following sections present a compilation of experimental data from peer-reviewed literature to inform the selection of reagents for pyrazole synthesis, with a focus on reaction yields and conditions.

Performance Comparison in Pyrazole Synthesis

The Knorr pyrazole synthesis, the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, remains a primary method for constructing the pyrazole ring. The choice of the N1-substituent on the hydrazine moiety significantly influences the reaction's efficiency and the properties of the resulting pyrazole. Here, we compare the performance of tert-butylhydrazine, the precursor to the title compound, with other commonly used hydrazines in the synthesis of ethyl 5-aminopyrazole-4-carboxylate derivatives.

Table 1: Comparison of Hydrazine Derivatives in the Synthesis of Ethyl 5-Aminopyrazole-4-Carboxylates

Hydrazine Derivative1,3-Dicarbonyl PrecursorTypical Reaction ConditionsTypical Yield (%)Key Advantages & Disadvantages
tert-Butylhydrazine Ethyl ethoxymethylenecyanoacetateReflux in ethanol74-94%[1]Advantages: High yields, provides steric bulk which can influence biological activity.[1] Disadvantages: Can be more expensive than simpler hydrazines.
PhenylhydrazineEthyl ethoxymethylenecyanoacetateReflux in ethanol or acetic acidHigh (not specified)Advantages: Introduces an aromatic group for further functionalization. Disadvantages: Can lead to a mixture of regioisomers with unsymmetrical dicarbonyls.[1]
Hydrazine HydrateEthyl ethoxymethylenecyanoacetateReflux in ethanolHigh (not specified)Advantages: Inexpensive and readily available. Disadvantages: Produces N-unsubstituted pyrazoles which may require a subsequent N-alkylation step.
Methylhydrazine3-MethoxyacrylonitrileMicrowave, AcOH in toluene90% (for 5-aminopyrazole)Advantages: Allows for the introduction of a small alkyl group. Disadvantages: Regioselectivity can be an issue, requiring specific conditions to favor one isomer.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following are representative protocols for the synthesis of ethyl 5-aminopyrazole-4-carboxylate derivatives.

Protocol 1: Synthesis of this compound

This protocol is based on the Knorr pyrazole synthesis.

Materials:

  • tert-Butylhydrazine hydrochloride

  • Ethyl ethoxymethylenecyanoacetate

  • Ethanol

  • Triethylamine

Procedure:

  • To a solution of tert-butylhydrazine hydrochloride (1.0 eq) in ethanol, add triethylamine (1.1 eq) and stir at room temperature for 15 minutes.

  • Add ethyl ethoxymethylenecyanoacetate (1.0 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Protocol 2: Synthesis of Ethyl 5-amino-1-phenylpyrazole-4-carboxylate

This protocol outlines the synthesis of a common alternative building block.

Materials:

  • Phenylhydrazine

  • Ethyl ethoxymethylenecyanoacetate

  • Ethanol or Glacial Acetic Acid

Procedure:

  • In a round-bottom flask, combine phenylhydrazine (1.0 eq) and ethyl ethoxymethylenecyanoacetate (1.0 eq) in ethanol or glacial acetic acid.

  • Heat the reaction mixture under reflux for 1-2 hours.

  • Monitor the reaction to completion by TLC.

  • Cool the reaction mixture, which may solidify upon cooling.

  • Recrystallize the crude product from ethanol to yield pure ethyl 5-amino-1-phenylpyrazole-4-carboxylate.

Role in the Synthesis of Kinase Inhibitors and Signaling Pathway Modulation

Ethyl 5-aminopyrazole-4-carboxylate derivatives are pivotal intermediates in the synthesis of potent kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. The pyrazole scaffold serves as a versatile template for designing molecules that can target the ATP-binding site of kinases.

Targeting the JAK/STAT Signaling Pathway

The JAK/STAT (Janus kinase/Signal Transducer and Activator of Transcription) pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and immune responses. Dysregulation of this pathway is implicated in various cancers and autoimmune disorders.[2] Pyrazole-based compounds have been successfully developed as inhibitors of JAK kinases.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P pSTAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Initiates Inhibitor Pyrazole-based Inhibitor Inhibitor->JAK Inhibits

Caption: Pyrazole-based inhibitors targeting the JAK/STAT signaling pathway.

Inhibition of the p38 MAP Kinase Pathway

The p38 Mitogen-Activated Protein (MAP) kinase pathway is another key signaling route involved in inflammation and cellular stress responses. Chronic activation of this pathway contributes to the pathogenesis of inflammatory diseases like rheumatoid arthritis. Pyrazole-containing molecules have been designed as potent inhibitors of p38 MAP kinase.[3][4][5]

p38_MAPK_Pathway Stress Stress/Cytokines MKK MKK3/6 Stress->MKK Activate p38 p38 MAPK MKK->p38 Phosphorylate Substrate Downstream Substrates p38->Substrate Phosphorylate Response Inflammatory Response Substrate->Response Mediate Inhibitor Pyrazole-based Inhibitor Inhibitor->p38 Inhibits

Caption: Inhibition of the p38 MAP kinase pathway by pyrazole derivatives.

Synthetic Workflow for Pyrazole-Based Kinase Inhibitors

The synthesis of pyrazole-based kinase inhibitors from building blocks like this compound typically involves a series of functional group transformations and coupling reactions.

Synthetic_Workflow Start ETHYL 5-AMINO-1-TERT- BUTYLPYRAZOLE-4-CARBOXYLATE Amide Amide Formation Start->Amide 1. Hydrolysis 2. Amide Coupling Coupling Cross-Coupling (e.g., Suzuki, Buchwald) Amide->Coupling Introduction of aryl/heteroaryl group Final Final Kinase Inhibitor Coupling->Final

Caption: General synthetic workflow for pyrazole-based kinase inhibitors.

References

Navigating the Reactivity of Aminopyrazoles: A Comparative Guide to DFT Calculations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity of aminopyrazole scaffolds is crucial for designing novel therapeutics and functional materials. Density Functional Theory (DFT) has emerged as a powerful tool to predict and rationalize the outcomes of chemical reactions involving this versatile heterocyclic core. This guide provides an objective comparison of DFT methodologies for predicting aminopyrazole reactivity, supported by experimental data, to aid in the selection of appropriate computational strategies.

Aminopyrazoles are a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. Their reactivity is governed by the interplay of the pyrazole ring's aromaticity and the electronic influence of the amino group, making theoretical predictions a valuable asset in synthetic planning. This guide delves into the application of DFT calculations to forecast the regioselectivity and stereoselectivity of reactions involving aminopyrazoles, with a focus on cycloaddition and functionalization reactions.

Unveiling Reactivity: A Comparative Look at DFT Functionals

The accuracy of DFT calculations is highly dependent on the choice of the functional and basis set. To illustrate this, we present a comparison of calculated activation energies for a representative 1,3-dipolar cycloaddition reaction of an aminopyrazole with a dipolarophile, benchmarked against experimental findings.

DFT FunctionalBasis SetCalculated Activation Energy (kcal/mol)Experimental OutcomeReference
B3LYP6-31G(d,p)15.2High Yield[1]
M06-2X6-311+G(d,p)13.8High Yield[2]
ωB97X-Ddef2-TZVP14.1High Yield[3]
PBE0def2-TZVP14.5High Yield[3]

Table 1: Comparison of DFT Functionals for Predicting the Activation Energy of a 1,3-Dipolar Cycloaddition Reaction of an Aminopyrazole. The data, synthesized from multiple sources, indicates that while different functionals provide activation energies that are in qualitative agreement with the high-yielding experimental outcome, M06-2X and ωB97X-D are often favored for their improved handling of dispersion interactions, which can be significant in these systems.[1][2][3]

The Guiding Hand of Theory: Predicting Regioselectivity

A key challenge in aminopyrazole chemistry is controlling the regioselectivity of electrophilic substitution and cycloaddition reactions. DFT calculations can provide invaluable insights by analyzing the distribution of frontier molecular orbitals (HOMO and LUMO) and calculating local reactivity descriptors.

Reaction TypeDFT MethodPredicted RegioisomerExperimental RegioisomerReference
LithiationB3LYP/6-31+G(d,p) (with solvation)5-lithio-1-methylpyrazole5-lithio-1-methylpyrazole[4]
1,3-Dipolar CycloadditionB3LYP/6-31+G(d,p)4-aroylpyrazole4-aroylpyrazole[5]
Domino SynthesisM06-2X-D3/6-31G(d)orthoortho (exclusive)[6][7]

Table 2: DFT Prediction of Regioselectivity in Aminopyrazole Reactions. These studies highlight the success of DFT in correctly predicting the experimentally observed regioselectivity. The inclusion of solvent effects in the calculations can be critical for accurately modeling reactions in solution.[4][5][6][7]

From Theory to Practice: A General Workflow

The synergy between computational prediction and experimental validation is key to accelerating research. The following diagram illustrates a typical workflow for employing DFT calculations to guide the synthesis and functionalization of aminopyrazoles.

DFT_Workflow cluster_comp Computational Analysis cluster_exp Experimental Validation Start Define Reaction: Aminopyrazole + Reagent DFT_Calc Perform DFT Calculations (Functionals, Basis Sets) Start->DFT_Calc Analysis Analyze Results: - Activation Energies - HOMO/LUMO - Reactivity Indices DFT_Calc->Analysis Prediction Predict Reactivity: - Feasibility - Regioselectivity - Stereoselectivity Analysis->Prediction Synthesis Synthesize Aminopyrazole Derivative Prediction->Synthesis Guide Experiment Reaction Perform Reaction Synthesis->Reaction Characterization Characterize Product(s) (NMR, X-ray, etc.) Reaction->Characterization Comparison Compare Experimental and Predicted Outcomes Characterization->Comparison Comparison->Prediction Refine Model

Figure 1: A generalized workflow illustrating the integration of DFT calculations with experimental work for studying aminopyrazole reactivity.

Experimental Protocols

To ensure the reproducibility of the findings that underpin these computational models, detailed experimental procedures are essential.

General Procedure for the Synthesis of 3(5)-Aminopyrazole:

A common and versatile method for the synthesis of the 3(5)-aminopyrazole core involves the condensation of β-ketonitriles with hydrazine.[8]

  • Reaction Setup: A solution of the β-ketonitrile is prepared in a suitable solvent, such as ethanol.

  • Addition of Hydrazine: Hydrazine hydrate is added to the solution, often at room temperature.

  • Reaction and Workup: The reaction mixture is typically stirred for several hours and may be heated to reflux to drive the reaction to completion. After cooling, the product is isolated by filtration or extraction.

  • Purification: The crude product is then purified by recrystallization or column chromatography to yield the desired 5-aminopyrazole.[8]

General Procedure for 1,3-Dipolar Cycloaddition of Aminopyrazoles:

The following is a representative protocol for the [3+2] cycloaddition reaction between an aminopyrazole derivative and a nitrilimine, generated in situ.[5]

  • Reactant Mixture: The aminopyrazole derivative and a precursor to the nitrilimine (e.g., a hydrazonoyl chloride) are dissolved in an inert solvent such as benzene or toluene.

  • In situ Generation of Dipole: A base, typically triethylamine, is added to the mixture to facilitate the in situ formation of the nitrilimine.

  • Cycloaddition: The reaction is stirred, often at an elevated temperature, for a period ranging from a few hours to overnight to allow for the cycloaddition to occur.

  • Isolation and Purification: Upon completion, the reaction mixture is worked up, and the desired pyrazole-fused product is purified using standard techniques like column chromatography. The structure and regiochemistry of the product are confirmed by spectroscopic methods such as 1D and 2D NMR.[5]

Conclusion

DFT calculations serve as a powerful and predictive tool in the study of aminopyrazole reactivity. By carefully selecting the computational method and validating the theoretical predictions with experimental data, researchers can gain a deeper understanding of reaction mechanisms, rationalize observed selectivities, and guide the design of new synthetic routes. The comparative data and workflow presented in this guide aim to equip researchers with the knowledge to effectively leverage DFT in their exploration of aminopyrazole chemistry, ultimately accelerating the discovery and development of novel molecules with desired properties.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling ETHYL 5-AMINO-1-TERT-BUTYLPYRAZOLE-4-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of ETHYL 5-AMINO-1-TERT-BUTYLPYRAZOLE-4-CARBOXYLATE. The following procedures are based on established best practices for managing similar chemical compounds and are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to prevent exposure through skin and eye contact, inhalation, and ingestion.

PPE CategoryItemSpecifications
Engineering Controls Chemical Fume HoodAll handling, including weighing and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2]
Eye and Face Protection Chemical Splash GogglesMandatory for all procedures.[3][4]
Face ShieldTo be worn over goggles, especially when there is a risk of splashing.[1][3][4]
Hand Protection Chemical-Resistant GlovesDouble gloving is required. Nitrile or neoprene gloves are recommended. Inspect for integrity before each use.[1][5]
Body Protection Laboratory CoatA standard requirement for all laboratory work to protect skin and clothing.[2][3]
Impervious Clothing/ApronRecommended to prevent skin contact, particularly when handling larger quantities.[3]
Respiratory Protection N95 or higher-rated respiratorMay be required for operations with a high potential for aerosol generation, based on a risk assessment.

Experimental Protocol: Safe Handling and Disposal

Handling Powdered Compound:

  • Preparation: Designate a specific area for handling the compound. Cover the work surface with absorbent bench paper.[6]

  • Weighing: Use an enclosed balance to minimize the dispersion of powder.[6] Utilize weigh boats to prevent spills.[6]

  • Transfer: Keep containers closed as much as possible during transfer.[6]

  • Solution Preparation: When dissolving the powder, work over a disposable bench cover to easily manage any spills.[6]

Disposal Plan:

  • Identification: All waste containers must be clearly labeled with the chemical name and associated hazards.[5]

  • Segregation: Waste should be segregated based on its chemical properties (e.g., flammable, corrosive, toxic).[5]

  • Containers: Use appropriate, tightly sealed containers designed for chemical waste to prevent leaks.[5]

  • Collection: Arrange for regular collection and disposal of chemical waste through certified waste management services.

Workflow for Safe Handling

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure cluster_disposal Waste Management prep_area Designate & Cover Work Area don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Compound in Enclosed Balance don_ppe->weigh transfer Transfer to Reaction Vessel in Fume Hood weigh->transfer dissolve Prepare Solution transfer->dissolve decontaminate Decontaminate Glassware & Work Surfaces dissolve->decontaminate remove_ppe Remove & Dispose of PPE Properly decontaminate->remove_ppe collect_waste Collect Chemical Waste remove_ppe->collect_waste label_waste Label Waste Container collect_waste->label_waste store_waste Store in Designated Waste Area label_waste->store_waste dispose_waste Dispose via Certified Waste Management store_waste->dispose_waste

Caption: Workflow for the safe handling of the specified chemical.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.